molecular formula C15H19N3O B1324895 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-36-6

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Cat. No.: B1324895
CAS No.: 902836-36-6
M. Wt: 257.33 g/mol
InChI Key: UQYNXHHAADRRCX-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNXHHAADRRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231883
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
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Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-36-6
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details two primary synthetic strategies, with a focus on the well-established Knorr pyrazole synthesis followed by N-alkylation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth explanations of reaction mechanisms, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The target molecule, this compound, incorporates both a 4-aryl-substituted pyrazole and a piperidine moiety, features commonly found in pharmacologically active compounds. The methoxyphenyl group can act as a key pharmacophoric element, while the piperidine ring often enhances solubility and modulates pharmacokinetic properties. This guide elucidates the chemical principles and practical methodologies for the efficient synthesis of this compound, providing a foundation for further research and development.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of the target compound.

Strategy 1: Knorr Pyrazole Synthesis followed by N-Alkylation (The Primary Route)

This robust and widely applicable strategy involves two key stages:

  • Formation of the 4-(4-methoxyphenyl)-1H-pyrazole core: This is achieved through the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2]

  • N-Alkylation with a piperidine derivative: The resulting pyrazole is then coupled with a suitable piperidine derivative to introduce the N-substituent.

Strategy 2: Convergent Synthesis using a Piperidine-Substituted Hydrazine

This alternative approach involves the synthesis of a piperidine-containing hydrazine derivative, which is then directly reacted with the 1,3-dicarbonyl precursor. While potentially more convergent, this strategy can be complicated by the synthesis and stability of the substituted hydrazine.

This guide will primarily focus on the more established and versatile Strategy 1.

Diagram of the Primary Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Pyrazole Core Synthesis (Knorr) cluster_1 Part 2: N-Alkylation and Deprotection 4-Methoxyacetophenone 4-Methoxyacetophenone 1-(4-methoxyphenyl)ethan-1-one_enol_form 1-(4-methoxyphenyl)ethan-1-one_enol_form 4-Methoxyacetophenone->1-(4-methoxyphenyl)ethan-1-one_enol_form Base 1-(4-methoxyphenyl)-1,3-butanedione 1-(4-methoxyphenyl)-1,3-butanedione 1-(4-methoxyphenyl)ethan-1-one_enol_form->1-(4-methoxyphenyl)-1,3-butanedione Ethyl acetate 4-(4-methoxyphenyl)-1H-pyrazole 4-(4-methoxyphenyl)-1H-pyrazole 1-(4-methoxyphenyl)-1,3-butanedione->4-(4-methoxyphenyl)-1H-pyrazole Hydrazine tert-butyl this compound-1-carboxylate tert-butyl this compound-1-carboxylate 4-(4-methoxyphenyl)-1H-pyrazole->tert-butyl this compound-1-carboxylate Boc-4-halopiperidine, Pd catalyst (Buchwald-Hartwig) Target Molecule Target Molecule tert-butyl this compound-1-carboxylate->Target Molecule Acidic Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 4-(4-Methoxyphenyl)-1H-Pyrazole Core

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[1][3]

Step 1.1: Synthesis of the 1,3-Dicarbonyl Precursor: 1-(4-Methoxyphenyl)-1,3-butanedione

The required β-diketone can be synthesized via a Claisen condensation reaction between 4-methoxyacetophenone and ethyl acetate.

The reaction is initiated by the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide group yields the desired 1,3-dicarbonyl compound.

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add 4-methoxyacetophenone dropwise at room temperature.

  • Following the addition, add ethyl acetate to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-methoxyphenyl)-1,3-butanedione.

Step 1.2: Knorr Pyrazole Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazole

The synthesized 1,3-dicarbonyl compound is then cyclized with hydrazine to form the pyrazole ring.

The reaction proceeds through the initial condensation of one of the carbonyl groups of the diketone with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group. Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.[2]

  • Dissolve 1-(4-methoxyphenyl)-1,3-butanedione in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-methoxyphenyl)-1H-pyrazole.

Part 2: N-Alkylation and Deprotection

With the pyrazole core in hand, the next crucial step is the introduction of the piperidine moiety at the N1 position of the pyrazole ring. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[4]

Step 2.1: Buchwald-Hartwig Amination with a Protected Piperidine

To avoid side reactions, a Boc-protected piperidine derivative, such as tert-butyl 4-bromopiperidine-1-carboxylate, is typically used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the pyrazole is considered the "aryl" component for N-arylation), followed by coordination of the amine (the piperidine derivative) and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of this reaction.[5][6]

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 4-(4-methoxyphenyl)-1H-pyrazole, tert-butyl 4-bromopiperidine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain tert-butyl this compound-1-carboxylate.

Step 2.2: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions.[7][8]

The acid-catalyzed deprotection of the Boc group involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[9]

  • Dissolve the Boc-protected intermediate in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Data Presentation

StepReactantsReagents/CatalystsSolventTemperatureTypical Yield
1.1 4-Methoxyacetophenone, Ethyl acetateSodium ethoxideEthanolReflux60-75%
1.2 1-(4-Methoxyphenyl)-1,3-butanedioneHydrazine hydrateEthanol/Acetic acidReflux80-90%
2.1 4-(4-Methoxyphenyl)-1H-pyrazole, Boc-4-bromopiperidinePd₂(dba)₃, XPhos, NaOtBuToluene100 °C70-85%
2.2 Boc-protected intermediateTFA or HCl in dioxaneDCM or Dioxane0 °C to RT>90%

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point (MP): To assess the purity of solid compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The primary strategy, based on the Knorr pyrazole synthesis followed by a Buchwald-Hartwig amination, offers a versatile and high-yielding approach. The detailed experimental protocols and mechanistic explanations provided herein are intended to facilitate the successful synthesis of this and related compounds for further investigation in the field of drug discovery and development.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Angewandte Chemie. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in NCL. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • National Institutes of Health. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Molecules. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Chemistry – A European Journal. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (n.d.). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. [Link]

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An In-depth Technical Guide to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound, 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This molecule belongs to a class of pyrazole-piperidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The fusion of pyrazole and piperidine rings creates a molecular scaffold with a unique three-dimensional structure and electronic properties conducive to interacting with a variety of biological targets.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs exhibiting anti-inflammatory, analgesic, and anticancer properties.[3] The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The combination of these two privileged scaffolds in this compound suggests a high potential for biological activity, making it a compound of interest for drug discovery and development.

Chemical Properties and Characterization

While specific experimental data for this compound is not extensively available in public literature, we can infer its key properties based on its chemical structure and data from closely related analogs.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 902836-36-6[4]
Molecular Formula C₁₅H₁₉N₃O[4]
Molecular Weight 257.33 g/mol [4]
Appearance Predicted to be a solid at room temperatureInferred
Melting Point Not available. A related N-Boc protected analog has a melting point of 151-153 °C.[5]
Boiling Point Predicted: 467.9±45.0 °C at 760 mmHgN/A
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and DMSO.Inferred

Synthesis of this compound

A plausible synthetic route to the title compound can be designed based on established methods for the synthesis of pyrazole and piperidine derivatives.[5][6] The following proposed multi-step synthesis is a logical and experimentally sound approach.

Proposed Synthetic Pathway

Synthesis_Pathway A 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate C tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate A->C Cyclocondensation (e.g., EtOH, reflux) B (4-Methoxyphenyl)hydrazine hydrochloride B->C D This compound C->D Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

This step involves a cyclocondensation reaction between a β-ketoester precursor and a substituted hydrazine. A similar transformation has been reported in the literature.[5]

  • To a solution of 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (1.0 eq) in ethanol, add (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq).

  • Add a catalytic amount of a suitable acid, such as acetic acid.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole intermediate.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the chemical structure and analysis of related compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Expect two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on the methoxyphenyl ring. The protons on the pyrazole ring will likely appear as singlets or doublets in the δ 7.5-8.0 ppm region.

  • Piperidine Protons: The protons on the piperidine ring will appear as a series of multiplets in the upfield region (δ 1.5-4.0 ppm). The proton at the C4 position, attached to the pyrazole nitrogen, will likely be a multiplet around δ 3.5-4.5 ppm.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8 ppm.

  • NH Proton: A broad singlet for the piperidine NH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Expect signals for the carbons of the methoxyphenyl and pyrazole rings in the δ 110-160 ppm range. The carbon bearing the methoxy group will be significantly downfield.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the δ 25-60 ppm region.

  • Methoxy Carbon: A signal for the methoxy carbon will be present around δ 55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic stretching vibration for the piperidine N-H bond is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry
  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (257.33 g/mol ).

Potential Biological Applications and Mechanism of Action

The 4-(pyrazol-1-yl)piperidine scaffold is a key structural motif in a number of biologically active molecules, suggesting a range of potential therapeutic applications for this compound.

Potential as a Kinase Inhibitor

Many pyrazole-containing compounds have been identified as potent kinase inhibitors. For instance, Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy, contains a 4-(pyrazol-1-yl)piperidine moiety.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, ROS1) GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Receptor Inhibition

Caption: Hypothetical mechanism of action as a kinase inhibitor.

Other Potential Applications
  • Factor Xa Inhibition: Related pyrazolyl piperidine analogs have shown potent in vitro inhibition of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting potential as anticoagulant agents.

  • CCR5 Antagonism: 4-(Pyrazolyl)piperidine side chains have been incorporated into potent antagonists of the human CCR5 receptor, which is a co-receptor for HIV-1 entry into host cells. This suggests a potential application in the development of anti-HIV therapeutics.[8]

  • Analgesic and Anesthetic Agents: The incorporation of a 4-phenylpiperidine pharmacophore into other molecular scaffolds has led to the discovery of potent opioid analgesic and anesthetic agents.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with a promising molecular architecture for drug discovery. While detailed experimental data is limited, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological applications based on the well-established pharmacology of the pyrazole-piperidine scaffold. Further research is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Polish Journal of Chemical Technology. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (1992). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. Heterocyclic compounds, particularly those incorporating privileged scaffolds like pyrazole and piperidine, form the backbone of modern medicinal chemistry.[1][2] This document moves beyond a simple recitation of analytical data, offering instead a logical, causality-driven narrative for researchers, chemists, and drug development professionals. We will detail the strategic synthesis, the systematic application of advanced spectroscopic techniques—including Mass Spectrometry, IR, and a full suite of 1D and 2D NMR experiments—and the definitive confirmation by X-ray crystallography. Each step is designed as a self-validating component of an integrated workflow, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Rationale and Synthetic Strategy

The structural elucidation of any novel compound begins with its synthesis. The choice of synthetic route is not merely a means to an end; it provides the first piece of logical evidence for the proposed structure. For the target molecule, a convergent synthesis strategy is employed, building the core pyrazole ring before its conjugation to the piperidine moiety. This approach offers flexibility and facilitates purification of intermediates.

A well-established method for pyrazole synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The subsequent attachment of the piperidine ring can be achieved through N-alkylation.

Proposed Synthetic Workflow

The synthesis is proposed as a two-step process:

  • Step 1: Synthesis of 1,3-bis(dimethylamino)-2-(4-methoxybenzoyl)prop-2-en-1-iminium perchlorate. This intermediate is formed from 4-methoxyacetophenone.

  • Step 2: Cyclocondensation Reaction. The intermediate reacts with piperidin-4-ylhydrazine to form the target compound, this compound.

Synthetic_Workflow reagent1 4-Methoxy- acetophenone intermediate 1,3-bis(dimethylamino)-2- (4-methoxybenzoyl)prop-2-en-1-iminium perchlorate reagent1->intermediate Step 1 reagent2 Bredereck's Reagent reagent2->intermediate product 4-[4-(4-Methoxyphenyl)-1H- Pyrazol-1-Yl]Piperidine intermediate->product Step 2: Cyclocondensation reagent3 Piperidin-4-ylhydrazine reagent3->product Fragmentation_Pathway parent [M+H]⁺ m/z = 258.16 frag1 [Pyrazole Moiety]⁺ m/z = 173.08 parent->frag1 Cleavage of C-N bond frag2 [Piperidine Moiety]⁺ m/z = 85.09 parent->frag2 Cleavage of C-N bond HMBC_Correlations cluster_piperidine Piperidine Ring cluster_pyrazole Pyrazole Ring cluster_phenyl Methoxyphenyl Ring H-1' H-1' C-3 C-3 H-1'->C-3 ³J C-5 C-5 H-1'->C-5 ³J C-4 C-4 H-5 H-5 C-1'' C-1'' H-5->C-1'' ³J H-2''/6'' H-2''/6'' H-2''/6''->C-4 ³J

Sources

Spectroscopic Data for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a piperidine ring with a substituted pyrazole, is a common feature in a variety of biologically active molecules. The precise characterization of this compound is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its molecular structure and properties.

While a comprehensive set of publicly available, experimentally derived spectra for this compound (CAS No. 902836-36-6; Molecular Formula: C₁₅H₁₉N₃O) is not readily found in the scientific literature, this guide will leverage data from structurally analogous compounds and predictive models to offer a detailed interpretation of its expected spectroscopic features. This approach provides a robust framework for researchers working with this molecule or similar chemical entities.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features to consider are the piperidine ring, the pyrazole ring, and the 4-methoxyphenyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3d2HAr-H (ortho to OCH₃)
~7.0 - 6.8d2HAr-H (meta to OCH₃)
~7.7s1HPyrazole C5-H
~7.5s1HPyrazole C3-H
~4.2m1HPiperidine C4-H
~3.8s3HOCH₃
~3.1m2HPiperidine C2-H, C6-H (axial)
~2.7m2HPiperidine C2-H, C6-H (equatorial)
~2.1m2HPiperidine C3-H, C5-H (axial)
~1.9m2HPiperidine C3-H, C5-H (equatorial)
~1.6br s1HPiperidine N-H

Interpretation:

  • Aromatic Region: The 4-methoxyphenyl group will exhibit two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methoxy group will be shielded and appear at a lower chemical shift compared to the meta protons.

  • Pyrazole Region: The two protons on the pyrazole ring will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the substituents.

  • Piperidine Region: The piperidine protons will show complex multiplets due to diastereotopicity and spin-spin coupling. The proton at C4, being attached to the pyrazole nitrogen, will be the most deshielded among the piperidine ring protons. The axial and equatorial protons on the same carbon will have different chemical shifts.

  • Methoxy Group: A sharp singlet integrating to three protons will be observed for the methoxy group.

  • N-H Proton: The piperidine N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~159Ar-C (para to phenyl, attached to OCH₃)
~140Pyrazole C4
~138Pyrazole C5
~130Ar-C (ipso)
~128Ar-CH (ortho to OCH₃)
~114Ar-CH (meta to OCH₃)
~110Pyrazole C3
~60Piperidine C4
~55OCH₃
~45Piperidine C2, C6
~32Piperidine C3, C5

Interpretation:

  • Aromatic and Pyrazole Carbons: The chemical shifts of the aromatic and pyrazole carbons are influenced by the electronic environment. The carbon attached to the oxygen of the methoxy group will be the most deshielded aromatic carbon.

  • Piperidine Carbons: The piperidine carbons will appear in the aliphatic region of the spectrum. The C4 carbon, directly attached to the pyrazole ring, will be the most deshielded.

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (257.33 g/mol ) is expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the molecular ion.

    • Cleavage of the piperidine ring, leading to characteristic fragments.

    • Fragmentation of the pyrazole ring.

MS_Fragmentation Molecular Ion (M⁺) Molecular Ion (M⁺) Fragment 1 [M - OCH₃]⁺ Molecular Ion (M⁺)->Fragment 1 Fragment 2 Piperidine Ring Fragments Molecular Ion (M⁺)->Fragment 2 Fragment 3 Pyrazole Ring Fragments Molecular Ion (M⁺)->Fragment 3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300 - 3100N-H stretch (piperidine)
3100 - 3000C-H stretch (aromatic and pyrazole)
2950 - 2850C-H stretch (aliphatic - piperidine and methoxy)
1610, 1510C=C stretch (aromatic ring)
1250C-O stretch (aryl ether)
1180C-N stretch (piperidine and pyrazole)

Interpretation:

  • The presence of a broad peak in the 3300-3100 cm⁻¹ region would confirm the N-H bond of the piperidine ring.

  • Sharp peaks in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds in the aromatic and pyrazole rings.

  • Strong absorptions in the 2950-2850 cm⁻¹ range correspond to the aliphatic C-H bonds.

  • Characteristic peaks for the aromatic C=C stretching and the C-O stretching of the aryl ether will also be present.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. While experimentally derived data is not widely published, the interpretations and protocols presented here offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound and its analogs. The expected NMR, MS, and IR data provide a clear spectroscopic fingerprint that can be used to confirm the structure and purity of this important molecule in a drug discovery and development setting.

References

Due to the lack of publicly available experimental data for the specific compound, this section cannot be populated with direct citations for the spectroscopic data. The information provided is based on established principles of spectroscopic interpretation and data from analogous chemical structures.

An In-Depth Technical Guide to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine: A Prospective Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive prospective analysis of the novel chemical entity 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (CAS Number: 902836-36-6). Synthesizing information from established chemical principles and the known pharmacology of related heterocyclic compounds, this document serves as a roadmap for researchers, medicinal chemists, and drug development professionals interested in exploring its therapeutic potential. We present a plausible synthetic route, a full suite of proposed characterization and validation protocols, a hypothesized mechanism of action centered on Phosphodiesterase 4 (PDE4) inhibition, and an exploration of its potential applications in neuroinflammatory and neurodegenerative disorders. This guide is structured to provide not just a theoretical overview, but a practical framework for the empirical investigation of this promising candidate molecule.

Introduction: The Promise of Pyrazole-Piperidine Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. The pyrazole nucleus, a five-membered diazole ring, is a versatile pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial effects.[3][4]

Similarly, the piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as improved solubility and bioavailability, and for its capacity to orient substituents towards specific binding pockets in target proteins.[] The fusion of these two scaffolds into a single molecular entity, as seen in this compound, creates a compelling candidate for investigation. The methoxyphenyl moiety further suggests a potential for interaction with targets implicated in neurological pathways.

This document provides an in-depth, prospective technical guide on this specific molecule. Given the limited publicly available data on this compound, we will leverage established scientific principles and data from structurally related analogs to construct a comprehensive profile, complete with actionable experimental protocols for its synthesis, characterization, and biological evaluation.

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway is designed for robustness and scalability.

Proposed Synthetic Pathway

The synthesis is envisioned in three primary stages:

  • Formation of the 4-aryl-pyrazole core: This involves the condensation of a diketone with a hydrazine derivative.

  • Synthesis of the piperidine precursor: Preparation of a suitable piperidine intermediate for subsequent coupling.

  • Coupling and final deprotection: N-arylation to connect the pyrazole and piperidine rings, followed by removal of any protecting groups.

A more detailed, step-by-step approach is outlined below.

G cluster_0 Part 1: Synthesis of Pyrazole Intermediate cluster_1 Part 2: Synthesis of Piperidine Precursor cluster_2 Part 3: Coupling and Deprotection A 1-(4-Methoxyphenyl)ethan-1-one C 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one A->C Condensation B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 4-(4-Methoxyphenyl)-1H-pyrazole C->E Cyclization D Hydrazine hydrate D->E K N-Alkylation (SN2) E->K F 4-Hydroxypiperidine H tert-butyl 4-hydroxypiperidine-1-carboxylate F->H Protection G Boc Anhydride (Boc)2O G->H J tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate H->J Activation I Methanesulfonyl chloride (MsCl) I->J J->K L tert-butyl this compound-1-carboxylate K->L N This compound (Final Product) L->N Deprotection M Trifluoroacetic acid (TFA) M->N

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazole

  • To a solution of 1-(4-methoxyphenyl)ethan-1-one in toluene, add dimethylformamide dimethyl acetal (DMF-DMA).

  • Reflux the mixture for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction and remove the solvent under reduced pressure to yield crude 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

  • Dissolve the crude intermediate in ethanol, and add hydrazine hydrate at room temperature.

  • Reflux the mixture for 4-6 hours.

  • Cool to room temperature, concentrate the solvent, and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 4-(4-methoxyphenyl)-1H-pyrazole.

Step 2: Synthesis of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

  • Dissolve 4-hydroxypiperidine in dichloromethane (DCM) and cool to 0°C.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous workup and purify to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Dissolve the Boc-protected alcohol in DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench the reaction with water, extract with DCM, and dry the organic layer. Concentrate to yield the mesylated piperidine intermediate, which can be used without further purification.

Step 3: Coupling and Deprotection to Yield Final Product

  • In a sealed vessel, dissolve 4-(4-methoxyphenyl)-1H-pyrazole in anhydrous dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C and stir for 30 minutes.

  • Add a solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate in DMF.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction, quench with saturated ammonium chloride solution, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the Boc-protected final compound.

  • Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the solvent, basify with a saturated sodium bicarbonate solution, and extract with DCM.

  • Dry the organic layer, concentrate, and purify by recrystallization or chromatography to obtain the final product, this compound.

Structural and Purity Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques must be employed.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all expected protons, including the characteristic signals for the methoxy group (~3.8 ppm), the aromatic protons on the phenyl and pyrazole rings (in the 6.5-8.0 ppm range), and the aliphatic protons of the piperidine ring.[2][7] The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: Will show distinct signals for each carbon atom, including the methoxy carbon, aromatic carbons, and the aliphatic carbons of the piperidine ring, confirming the carbon skeleton.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The observed m/z value should match the calculated molecular weight (C₁₅H₁₉N₃O, MW: 257.33 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA or formic acid) should be used. Purity should be ≥95%, ideally ≥98%, for use in biological assays.[11]

Predicted Physicochemical Properties for Drug Development

In silico tools provide valuable predictions of a molecule's physicochemical properties, which are critical determinants of its drug-like potential (e.g., absorption, distribution, metabolism, and excretion - ADME).[4][12]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 257.33 g/mol Complies with Lipinski's Rule of Five (<500), favoring good absorption and permeation.
LogP (Octanol/Water) ~2.5 - 3.0Indicates good lipid solubility, suggesting potential for membrane permeability and CNS penetration.
Topological Polar Surface Area (TPSA) ~39 ŲA TPSA < 90 Ų is often associated with good blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Piperidine N-H)Contributes to solubility and target interaction.
Hydrogen Bond Acceptors 4 (Methoxy-O, Pyrazole-N x2, Piperidine-N)Influences solubility and provides points for target binding.
Rotatable Bonds 3Low number suggests conformational rigidity, which can be favorable for binding affinity.

Note: These values are estimations from standard computational chemistry software and require experimental verification.

Hypothesized Pharmacological Profile: A Selective PDE4 Inhibitor

Based on its structural features, we hypothesize that This compound acts as a selective inhibitor of Phosphodiesterase 4 (PDE4) .

Rationale for PDE4 Inhibition Hypothesis
  • Structural Precedent: Many potent and selective PDE4 inhibitors feature a substituted aromatic or heteroaromatic core linked to a cyclic moiety. The 4-methoxyphenyl group is a common feature in selective PDE4 inhibitors, often fitting into a key hydrophobic pocket of the enzyme's active site.

  • Mechanism of Action: PDE4 is a critical enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This cascade has profound anti-inflammatory and neuroprotective effects.[14][15]

  • Therapeutic Relevance: PDE4 is highly expressed in immune cells and brain regions associated with cognition and memory, such as the hippocampus.[10] This makes it a prime target for treating neuroinflammatory conditions and neurodegenerative diseases like Alzheimer's disease.[16]

Signaling Pathway of PDE4 Inhibition

G AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades CREB CREB Phosphorylation PKA->CREB Activates Effects Anti-inflammatory & Neuroprotective Effects CREB->Effects Leads to Topic This compound Topic->PDE4 Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of the candidate molecule on PDE4.

Proposed Experimental Validation Workflow

A rigorous, multi-stage validation process is required to test our hypothesis and fully characterize the compound's biological activity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay: PDE4 Enzyme Inhibition (Determine IC50) B Cell-Based Assay: Intracellular cAMP Measurement (Confirm Cellular Potency) A->B R1 Potency & Selectivity A->R1 C Functional Assay: Neuroinflammation Model (LPS-stimulated Microglia) B->C R2 Cellular Activity B->R2 D Pharmacokinetic Profiling (ADME Properties) C->D Lead Candidate Progression R3 Anti-inflammatory Effect C->R3 E Efficacy Study: Mouse Model of Alzheimer's Disease (e.g., APP/PS1 mice) D->E R4 Drug-like Properties D->R4 F Target Engagement: Brain Tissue Analysis (Biomarker Modulation) E->F R5 Cognitive Improvement E->R5 R6 Mechanism Confirmation F->R6

Caption: A comprehensive workflow for the biological evaluation of the candidate molecule.

In Vitro Experimental Protocols

Protocol 5.1.1: PDE4 Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay determines the direct inhibitory effect of the compound on purified PDE4 enzyme activity.[14][17]

  • Reagent Preparation: Prepare assay buffer, purified recombinant human PDE4 enzyme (e.g., PDE4D), and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then further dilute in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a known PDE4 inhibitor (e.g., Rolipram) as a positive control and a DMSO-only vehicle as a negative control.

  • Enzyme Reaction: In a 384-well plate, add the diluted compound, followed by the PDE4 enzyme.

  • Initiation: Initiate the reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding event causes a change in fluorescence polarization (FP).

  • Data Analysis: Read the plate on an FP-capable microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.1.2: Cell-Based Intracellular cAMP Measurement Assay

This assay confirms that the compound can penetrate cells and inhibit PDE4 in a physiological context.[1][13][18]

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 or U937 cells) in a 96-well cell culture plate and culture overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes.

  • Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Lysis and Detection: After a 15-30 minute stimulation, lyse the cells and measure the accumulated intracellular cAMP using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays like cAMP-Glo™).[13][19]

  • Data Analysis: Correlate the signal to a standard curve of known cAMP concentrations. Plot the dose-response curve to determine the EC₅₀ value of the compound.

Protocol 5.1.3: In Vitro Neuroinflammation Model

This assay assesses the compound's functional anti-inflammatory effects.[20][21][22]

  • Cell Culture: Culture BV-2 microglial cells or primary microglia.

  • Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Endpoint Analysis (24 hours post-stimulation):

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

    • Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex bead assays.

  • Data Analysis: Determine the compound's ability to dose-dependently reduce the production of inflammatory mediators.

In Vivo Experimental Design

Should the compound demonstrate potent in vitro activity and acceptable preliminary safety, in vivo studies in relevant animal models would be the next logical step.

  • Model Selection: A transgenic mouse model of Alzheimer's disease, such as the APPSWE/PS1dE9 (APP/PS1) model, would be appropriate. These mice develop amyloid-beta plaques and exhibit cognitive deficits, mimicking key aspects of human AD pathology.[3][16][23]

  • Study Design:

    • Dosing: Administer the compound to APP/PS1 mice (e.g., daily oral gavage) for a period of 1-3 months, starting before or after significant pathology development.

    • Behavioral Testing: Conduct a battery of cognitive tests, such as the Morris Water Maze or Y-maze, to assess spatial learning and memory.

    • Post-mortem Analysis: At the end of the study, collect brain tissue to analyze:

      • Amyloid Plaque Load: Using immunohistochemistry or ELISA.

      • Neuroinflammation: By measuring levels of activated microglia (Iba1 staining) and pro-inflammatory cytokines.

      • Target Engagement: By measuring cAMP levels or downstream markers of PKA activation in brain homogenates.

Potential Therapeutic Applications

A potent, selective, and brain-penetrant PDE4 inhibitor like this compound could have significant therapeutic potential in several areas:

  • Alzheimer's Disease: By reducing neuroinflammation and potentially enhancing synaptic plasticity and cognitive function through the cAMP/PKA/CREB pathway.[14]

  • Parkinson's Disease: PDE4 inhibition has shown promise in animal models by protecting dopaminergic neurons and reducing inflammation.

  • Huntington's Disease: Several PDE4 inhibitors are being explored for their potential to ameliorate symptoms in models of Huntington's.

  • Other Inflammatory Conditions: Depending on its systemic exposure and safety profile, it could also be investigated for peripheral inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) or Psoriatic Arthritis, for which other PDE4 inhibitors are already approved.[13]

Conclusion and Future Directions

This compound represents a novel chemical entity with a high potential for therapeutic development, particularly as a PDE4 inhibitor for CNS disorders. Its structure combines privileged pharmacophores known to confer favorable drug-like properties. This guide has outlined a comprehensive and logical pathway for its synthesis, characterization, and rigorous biological evaluation.

The critical next steps for any research program investigating this molecule would be to execute the proposed synthetic route and confirm its structure and purity. Following this, the in vitro validation cascade, starting with the PDE4 enzymatic assay, will be paramount to confirming the hypothesized mechanism of action and quantifying its potency. Positive results from these studies would provide a strong rationale for advancing this promising compound into more complex cellular models and, ultimately, into preclinical in vivo efficacy studies. The insights gained from such a program could pave the way for a new class of therapeutics for debilitating neuroinflammatory and neurodegenerative diseases.

References

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  • Wang, H., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 7(1), 63-72. Retrieved from [Link]

  • Peng, Y., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 649483. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

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  • California Institute of Technology. (2005). Modified Mice Test Alzheimer's Disease Drugs. Retrieved from [Link]

  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. Retrieved from [Link]

  • Van Dam, D., & De Deyn, P. P. (2011). Animal models in the drug discovery pipeline for Alzheimer's disease. British Journal of Pharmacology, 164(4), 1285-1300. Retrieved from [Link]

  • Patrinum. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Retrieved from [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Calvo-Rodríguez, M., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. Retrieved from [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved from [Link]

  • Kumar, G., et al. (2013). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 7(1), 44. Retrieved from [Link]

  • Gîrd, C. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5283. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Retrieved from [Link]

  • Brewer Science Blog. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Retrieved from [Link]

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The Diverse Biological Activities of Pyrazole-Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The fusion of pyrazole and piperidine rings creates a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted biological activities exhibited by pyrazole-piperidine derivatives. We delve into the molecular mechanisms and experimental evidence supporting their roles as potent anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective agents. By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analyses, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our objective is to illuminate the therapeutic potential of this chemical class and to provide a practical framework for the design and evaluation of novel pyrazole-piperidine-based drug candidates.

Chapter 1: The Pyrazole-Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle, are both fundamental building blocks in pharmaceutical development.[1] Their combination into a single molecular entity creates a hybrid scaffold with a unique constellation of physicochemical properties, making it exceptionally valuable for drug design.

Physicochemical Properties and Synthetic Rationale

The pyrazole moiety is a versatile pharmacophore known for its ability to participate in hydrogen bonding and its relative metabolic stability.[2] It can act as a bioisosteric replacement for other rings, like phenols or imidazoles, often improving pharmacokinetic profiles.[2][3] The piperidine ring provides a three-dimensional character to the molecule, which can be crucial for fitting into the binding pockets of biological targets.[1] It also offers a handle to modulate solubility and basicity, key parameters in drug development. The fusion of these two structures allows for the creation of conformationally constrained molecules with precise vectoral presentation of functional groups, enhancing target affinity and selectivity.

General Synthetic Strategies: A Brief Overview

The construction of pyrazole-piperidine derivatives often leverages established heterocyclic chemistry. A common and effective method involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives to form the pyrazole ring.[4] The piperidine moiety can be introduced either prior to or after the pyrazole formation. Another powerful technique is the 1,3-dipolar cycloaddition reaction, which provides a regioselective route to substituted pyrazoles.[5] These synthetic methodologies offer a robust platform for generating diverse libraries of compounds for biological screening.

Chapter 2: Potent Anti-Inflammatory Activity

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
Downregulation of Pro-inflammatory Cytokines

Beyond COX inhibition, pyrazole-piperidine derivatives have been shown to suppress the production and signaling of key pro-inflammatory cytokines. Studies have demonstrated their ability to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are central mediators of the inflammatory cascade.[10] This broader mechanism of action suggests their potential in treating complex inflammatory conditions where multiple pathways are involved.

cluster_pathway Mechanism of Anti-Inflammatory Action Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole-Piperidine Derivative Pyrazole-Piperidine Derivative Pyrazole-Piperidine Derivative->COX-2 Enzyme Inhibition cluster_workflow Anticancer Drug Screening Workflow start Synthesized Pyrazole- Piperidine Library step1 In Vitro Cytotoxicity Assay (e.g., SRB/MTT) Against Cancer Cell Lines start->step1 decision1 Potent Activity? (Low IC50/GI50) step1->decision1 step2 Mechanism of Action Studies (e.g., Kinase Assay, DNA Binding) decision1->step2 Yes discard Discard/Optimize decision1->discard No step3 In Vivo Xenograft Model step2->step3 end Lead Candidate step3->end

Caption: High-throughput screening workflow for identifying anticancer pyrazole-piperidines.

Featured Protocol: In Vitro Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a reliable, sensitive, and widely used method for determining cell density and, by extension, cytotoxicity based on the measurement of cellular protein content. [11] Objective: To determine the in vitro anticancer activity of pyrazole-piperidine derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) [11]* Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Include a positive control like Doxorubicin.

  • Incubate the plates for 48-72 hours.

  • Terminate the experiment by gently adding cold TCA to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound protein-dye complex by adding Tris base solution to each well.

  • Read the absorbance on a microplate reader at 510 nm.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) or IC50 value for each compound.

Self-Validation: The consistency of results across replicate wells and the dose-dependent response are key indicators of a valid assay. The positive control must show potent cytotoxicity within its expected range.

Data Summary: Anticancer Activity
Compound IDCell LinePotency (IC50 / GI50)Target/MechanismReference
Compound 6 HL-60, PC-3, MCF-70.025–0.42 μMNot specified[12]
Compound 25 HT29, PC3, A5493.17–6.77 µMAntiangiogenic[13]
Compound 59 HepG22 µMDNA Binding[13]
Compound 5e HCT-1163.6 µMXanthine Oxidase Inhibition[11]

Chapter 4: Antimicrobial and Antiviral Activities

The rise of drug-resistant pathogens necessitates the continuous discovery of new antimicrobial agents. Pyrazole-piperidine derivatives have shown promise in this area, with a particularly compelling and unique mechanism of action against HIV. [14][15]

Antibacterial and Antifungal Applications

Substituted pyrazole derivatives have been screened against a variety of pathogens, demonstrating moderate to potent activity. [4]Their antibacterial spectrum includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. [16]Some compounds have also shown efficacy against the fungal pathogen Candida albicans. The mechanism of action is often linked to the inhibition of essential metabolic enzymes in the pathogen.

A Case Study in Antiviral Innovation: Anti-HIV Activity

Remarkably, a class of pyrazolo-piperidine compounds has been identified that exhibits a triple mechanism of action against HIV-1. [14][17]These agents function as:

  • CCR5 Antagonist: They block the entry of M-tropic HIV-1 strains by binding to the CCR5 co-receptor on host cells. [14]2. CXCR4 Antagonist: They simultaneously block the entry of T-tropic HIV-1 strains by binding to the CXCR4 co-receptor. [14]3. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): They inhibit a key viral enzyme, reverse transcriptase, which is essential for viral replication. [14] This multi-target approach is highly significant as it can potentially combat a broader range of viral strains and delay the onset of drug resistance.

cluster_hiv Multi-Target Anti-HIV Mechanism cluster_cell HIV-1 Virus HIV-1 Virus CCR5 Receptor CCR5 Receptor HIV-1 Virus->CCR5 Receptor Binds to enter (M-tropic) CXCR4 Receptor CXCR4 Receptor HIV-1 Virus->CXCR4 Receptor Binds to enter (T-tropic) Reverse Transcriptase Viral Replication (Reverse Transcriptase) HIV-1 Virus->Reverse Transcriptase Replicates inside cell Host Cell (T-cell) Host Cell (T-cell) Pyrazolo-Piperidine Pyrazolo-Piperidine Pyrazolo-Piperidine->CCR5 Receptor Blocks Pyrazolo-Piperidine->CXCR4 Receptor Blocks Pyrazolo-Piperidine->Reverse Transcriptase Inhibits

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine is a novel chemical entity that combines three key pharmacophores: a piperidine ring, a pyrazole core, and a methoxyphenyl group. This unique structural amalgamation suggests a potential for multifaceted pharmacological activity. The piperidine and pyrazole moieties are prevalent in a vast array of biologically active molecules, exhibiting a wide spectrum of therapeutic effects. This guide will deconstruct the potential contributions of each structural component to postulate a cohesive mechanism of action, drawing parallels from established research on analogous compounds.

Deconstruction of the Core Structure and Potential Biological Targets

The structure of this compound suggests potential interactions with several key biological target classes. The following sections explore these possibilities based on evidence from related molecules.

The Piperidine Moiety: A Gateway to Neurological and Receptor-Mediated Pathways

The piperidine ring is a fundamental scaffold in medicinal chemistry, frequently associated with central nervous system (CNS) activity. Its presence in numerous approved drugs underscores its importance in interacting with various receptors and transporters.

  • Opioid Receptor Modulation: The 4-phenylpiperidine pharmacophore is a classic feature of potent opioid analgesics, such as fentanyl and meperidine.[1] The substitution at the 4-position of the piperidine ring is crucial for its analgesic and anesthetic properties.[1] While the direct linkage to a pyrazole in our topic compound differs from the anilido group in fentanyl, the potential for interaction with opioid receptors cannot be dismissed and warrants investigation.

  • Monoamine Transporter Inhibition: The structurally related compound, para-methoxyphenylpiperazine (pMeOPP), is known to inhibit the reuptake and induce the release of monoamine neurotransmitters.[2] This activity is characteristic of stimulant compounds.[2] Although our compound features a piperidine instead of a piperazine ring, the shared methoxyphenyl group and the nitrogen-containing heterocycle suggest a potential for similar interactions with dopamine, serotonin, and norepinephrine transporters.

  • CCR5 Receptor Antagonism: Piperidine derivatives have been successfully developed as antagonists of the human CCR5 receptor, a key target in anti-HIV therapy.[3] In these compounds, the piperidine moiety is connected to a heterocyclic system, such as a pyrazole, which is crucial for potent antagonist activity.[3] This precedent strongly suggests that this compound could exhibit CCR5 antagonism.

The Pyrazole Core: A Versatile Heterocycle with Diverse Biological Activities

The pyrazole ring is another privileged scaffold in drug discovery, contributing to a wide array of pharmacological effects, from anti-inflammatory to anticancer activities.

  • Anticancer Activity: Numerous pyrazole-containing compounds have demonstrated potent anticancer properties through various mechanisms. These include:

    • Kinase Inhibition: Substituted pyrazoles are known to inhibit protein kinases such as ROS1 and PAK4, which are implicated in cancer cell growth and proliferation.[4][5]

    • Androgen Receptor (AR) Antagonism: Pyrazole derivatives have been designed as next-generation AR antagonists for the treatment of castration-resistant prostate cancer.[6]

    • Tubulin Inhibition: Certain trimethoxyphenyl-pyrazole hybrids have shown potent tubulin polymerization inhibitory activity, leading to apoptosis in cancer cells.[7]

    • Antioxidant Properties: Some bis(pyrazol-5-ol) derivatives have exhibited significant antioxidant and anticancer activities.[8]

  • Antimicrobial Properties: Pyrazole derivatives have also been reported to possess notable antibacterial and antifungal efficacy.[9][10] The presence of the pyrazole moiety is often credited for this activity.[9]

  • Cannabinoid Receptor (CB1) Antagonism: The pyrazole scaffold is a key component of the potent and selective CB1 receptor antagonist, rimonabant, and its analogs.[11] These compounds have been investigated for the treatment of obesity and related metabolic disorders.[11]

The Methoxyphenyl Group: Influencing Potency and Selectivity

The methoxyphenyl group, particularly in the para position, is a common substituent in pharmacologically active compounds. Its electronic and steric properties can significantly influence binding affinity, selectivity, and pharmacokinetic properties. In many of the cited examples, the methoxy group is a key feature for potent activity at their respective targets.[5][8][12]

Postulated Mechanism of Action: An Integrated Hypothesis

Based on the analysis of its structural components, a primary hypothetical mechanism of action for this compound is proposed to be antagonism of the CCR5 receptor . This hypothesis is supported by the strong precedent of pyrazolyl-piperidine derivatives exhibiting potent anti-HIV-1 activity through this mechanism.[3]

A secondary, yet plausible, mechanism could involve cannabinoid CB1 receptor antagonism , given the structural similarities to known pyrazole-based CB1 antagonists.[11]

Furthermore, the compound's potential for anticancer activity via kinase inhibition or androgen receptor antagonism should not be overlooked, as the pyrazole and piperidine moieties are present in many such agents.[4][5][6][13]

Experimental Protocols for Mechanism of Action Elucidation

To validate the postulated mechanisms of action, a systematic experimental approach is necessary. The following protocols outline key experiments to investigate the biological activity of this compound.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound to the postulated primary and secondary targets.

Methodology:

  • Target Receptors: Human CCR5, CB1, and a panel of opioid receptors (mu, delta, kappa).

  • Assay Format: Radioligand binding assays using cell membranes expressing the target receptors.

  • Procedure: a. Incubate varying concentrations of the test compound with cell membranes and a specific radioligand for each target receptor. b. After reaching equilibrium, separate bound and free radioligand by filtration. c. Quantify the bound radioactivity using a scintillation counter. d. Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). e. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Expected Outcome: Quantitative data on the binding affinity of the compound to the target receptors, providing evidence for direct interaction.

Target Receptor Radioligand Expected Ki Range
CCR5[¹²⁵I]MIP-1α1 - 100 nM
CB1[³H]SR141716A10 - 500 nM
Opioid (μ)[³H]DAMGO> 1 µM

Table 1: Illustrative table of expected outcomes from in vitro binding assays. The Ki ranges are hypothetical and based on typical values for potent antagonists.

Protocol 2: Functional Cellular Assays

Objective: To assess the functional activity of the compound at the target receptors (i.e., agonist or antagonist activity).

Methodology:

  • CCR5 Functional Assay: a. Assay: Chemotaxis assay using a cell line expressing CCR5 (e.g., U87.CD4.CCR5). b. Procedure: Measure the ability of the compound to inhibit the migration of cells towards a CCR5 ligand (e.g., RANTES/CCL5).

  • CB1 Functional Assay: a. Assay: cAMP accumulation assay in cells expressing CB1 (e.g., CHO-CB1). b. Procedure: Stimulate the cells with a CB1 agonist (e.g., CP-55,940) in the presence of varying concentrations of the test compound. Measure the levels of intracellular cAMP. An antagonist will block the agonist-induced decrease in cAMP.

Expected Outcome: Determination of the functional consequence of receptor binding (antagonism, agonism, or inverse agonism).

Protocol 3: Anticancer Activity Screening

Objective: To evaluate the potential anticancer effects of the compound.

Methodology:

  • Cell Proliferation Assay: a. Cell Lines: A panel of human cancer cell lines, including those known to be sensitive to kinase inhibitors (e.g., lung, breast) and androgen receptor antagonists (e.g., LNCaP). b. Assay: MTT or CellTiter-Glo assay to measure cell viability after treatment with the compound for 72 hours.

  • Kinase Inhibition Profiling: a. Assay: In vitro kinase assay panel against a broad range of protein kinases, particularly those implicated in cancer (e.g., ROS1, PAK4).

  • Androgen Receptor Activity Assay: a. Assay: Luciferase reporter gene assay in a prostate cancer cell line (e.g., LNCaP) to measure the compound's ability to inhibit androgen-induced gene transcription.

Expected Outcome: Identification of potential anticancer activity and elucidation of the underlying mechanism.

Visualizing the Postulated Pathways and Workflows

Signaling Pathway for CCR5 Antagonism

CCR5_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein Gαi Protein CCR5->G_protein Activates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->Downstream Initiates Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds & Activates Compound 4-[4-(4-Methoxyphenyl)-1H- Pyrazol-1-Yl]Piperidine Compound->CCR5 Binds & Blocks Chemotaxis Chemotaxis (Cell Migration) Downstream->Chemotaxis Leads to

Caption: Postulated mechanism of CCR5 antagonism.

Experimental Workflow for Mechanism of Action Elucidation

Experimental_Workflow Start Compound Synthesis & Characterization Binding_Assays In Vitro Binding Assays (CCR5, CB1, Opioid) Start->Binding_Assays Functional_Assays Functional Cellular Assays (Chemotaxis, cAMP) Binding_Assays->Functional_Assays If binding is observed Anticancer_Screening Anticancer Activity Screening (Proliferation, Kinase, AR) Binding_Assays->Anticancer_Screening Parallel screen No_Activity No Significant Activity Binding_Assays->No_Activity If no binding is observed Lead_Optimization Lead Optimization Functional_Assays->Lead_Optimization If functional activity is confirmed Anticancer_Screening->Lead_Optimization If anticancer activity is confirmed

Caption: Proposed experimental workflow.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, a thorough analysis of its chemical structure and comparison with related compounds allows for the formulation of several compelling hypotheses. The most promising postulated mechanism is CCR5 receptor antagonism, with CB1 receptor antagonism and various anticancer activities as other significant possibilities. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of this compound's pharmacological profile. Further research is essential to validate these hypotheses and unlock the full therapeutic potential of this novel molecule.

References

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  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
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  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - NIH. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the design of novel therapeutic agents. Among these, the piperidine and pyrazole moieties are particularly prominent due to their versatile biological activities. This guide focuses on the physicochemical properties of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (CAS No. 902836-36-6), a molecule that integrates these two important pharmacophores.[1][2][3]

The piperidine ring is a saturated heterocycle found in numerous pharmaceuticals, contributing to their solubility, metabolic stability, and receptor-binding affinity.[4][5][6] The pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms, is a key component in a wide range of drugs, including anti-inflammatory agents and kinase inhibitors.[7][8][9] The methoxyphenyl group further modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the physical and chemical properties of this compound is paramount for its application in drug discovery and development. This document provides a detailed examination of these properties, outlines robust experimental protocols for their determination, and offers insights based on the compound's structural attributes.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular structure and identity.

Caption: 2D representation of this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 902836-36-6[1][2][3]
Molecular Formula C₁₅H₁₉N₃O[1][2][3]
Molecular Weight 257.33 g/mol [1][2][3]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this specific molecule, the following table includes predicted values. It is imperative for researchers to experimentally verify these properties.

PropertyPredicted ValueExperimental ValueMethod of Determination/Prediction
Melting Point N/ANot availablePrediction models for melting points of organic compounds are complex and often have a significant margin of error (average absolute error of 30-50 °C for diverse datasets) due to the influence of crystal lattice forces.[10]
Boiling Point 440.1 ± 45.0 °CNot availablePredicted using computational models. The high boiling point is expected due to the molecular weight and polar functional groups.
Density 1.20 ± 0.1 g/cm³Not availablePredicted based on molecular structure and volume.
pKa 9.85 ± 0.10Not availablePredicted. This value likely corresponds to the protonation of the piperidine nitrogen, which is the most basic site in the molecule.
Solubility Low in water, soluble in organic solvents.Not availableEstimated based on the presence of a large hydrophobic core (methoxyphenyl and pyrazole rings) and a polar piperidine moiety. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the piperidine nitrogen.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups:

  • Piperidine Ring: The secondary amine within the piperidine ring is the most basic center in the molecule, readily undergoing protonation in acidic conditions to form a piperidinium salt. This property is crucial for its aqueous solubility and potential for salt formation in pharmaceutical formulations. The nitrogen can also act as a nucleophile in various chemical reactions.

  • Pyrazole Ring: The pyrazole ring is an aromatic system, which contributes to the thermal stability of the molecule. The nitrogen atoms in the pyrazole ring are significantly less basic than the piperidine nitrogen.

  • Methoxyphenyl Group: The methoxy group is an electron-donating group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Spectral Analysis (Predicted)

¹H NMR Spectroscopy:

  • Aromatic Protons: Protons on the methoxyphenyl ring are expected to appear as doublets in the aromatic region (δ 6.8 - 7.5 ppm). The protons on the pyrazole ring will likely appear as singlets or doublets in a similar region.

  • Piperidine Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5 - 4.0 ppm). The proton at the 4-position, attached to the pyrazole nitrogen, will likely be the most downfield of the piperidine protons.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Carbons of the methoxyphenyl and pyrazole rings are expected in the δ 110 - 160 ppm range.

  • Piperidine Carbons: The carbons of the piperidine ring will appear in the upfield region, typically between δ 25 - 60 ppm.

  • Methoxy Carbon: The methoxy carbon should appear around δ 55 ppm.

Infrared (IR) Spectroscopy:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring and pyrazole C=C and C=N stretching vibrations will likely appear in the 1450 - 1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

  • N-H Stretching: If the piperidine nitrogen is protonated, a broad N-H stretching band would appear in the 2200-3000 cm⁻¹ region.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 257. Fragmentation patterns would likely involve the cleavage of the piperidine ring and the bond between the piperidine and pyrazole rings.

Experimental Protocols for Physicochemical Property Determination

For drug development, it is crucial to move from predicted values to experimentally determined data. The following are standard, robust protocols for determining key physicochemical properties.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[13][14][15]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Add excess solid compound to vials AddSolvent Add precise volume of solvent (e.g., buffer at specific pH) Prep->AddSolvent Equilibrate Agitate at constant temperature (e.g., 24-48 hours) AddSolvent->Equilibrate Settle Allow undissolved solid to settle Equilibrate->Settle Filter Filter supernatant to remove particles Settle->Filter Dilute Accurately dilute the filtered solution Filter->Dilute Quantify Analyze by HPLC-UV or LC-MS Dilute->Quantify Calculate Calculate solubility (mg/mL or mol/L) Quantify->Calculate

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4, or buffers at other relevant pH values) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved material to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) method to determine the concentration of the dissolved analyte.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[16][17][18][19][20]

pKa_Workflow Start Dissolve compound in a suitable solvent (e.g., water/methanol mixture) Calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) Start->Calibrate Titrate Titrate with standardized acid (e.g., HCl) while recording pH and titrant volume Calibrate->Titrate Plot Plot pH vs. volume of titrant added Titrate->Plot Analyze Identify the inflection point of the titration curve Plot->Analyze Determine_pKa Determine pKa at the half-equivalence point (pH = pKa) Analyze->Determine_pKa

Caption: Workflow for pKa determination using potentiometric titration.

Methodology:

  • Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent. Since the compound may have low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary.

  • Instrumentation Setup: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the solution of the compound in a thermostatted vessel with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will be sigmoidal.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region (the flattest part of the curve). This can be precisely determined by finding the inflection point of the first derivative of the titration curve.

Conclusion

This compound is a compound of significant interest for drug discovery, combining the favorable structural features of piperidine and pyrazole heterocycles. While experimental data on its physicochemical properties are sparse, this guide provides a comprehensive overview based on its chemical structure, predicted properties, and established analytical methodologies. The protocols detailed herein offer a robust framework for researchers to experimentally determine the critical parameters of solubility and pKa, which are essential for advancing this and similar compounds through the drug development pipeline. Accurate characterization of these properties will undoubtedly facilitate the rational design and optimization of future therapeutic agents.

References

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An In-Depth Technical Guide to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (C15H19N3O)

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of the novel heterocyclic compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. In the dynamic landscape of drug discovery, the fusion of a pyrazole core with a piperidine moiety presents a compelling scaffold for therapeutic innovation. While specific experimental data for this exact molecule is emerging, this guide synthesizes established knowledge from structurally related analogues to provide a robust framework for its scientific exploration. We will delve into its chemical architecture, plausible synthetic routes, and predicted biological activities, offering both foundational knowledge and actionable experimental designs for researchers in the field.

Core Compound Analysis: Structural and Physicochemical Rationale

The molecular structure of this compound integrates three key pharmacophores: a pyrazole ring, a piperidine ring, and a methoxyphenyl group. This unique combination suggests a multi-faceted pharmacological potential.

  • The Pyrazole Core: Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing binding to biological targets and improving pharmacokinetic profiles.

  • The Piperidine Moiety: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in many approved drugs. Its conformational flexibility allows for optimal spatial orientation of substituents to interact with target receptors. The basic nitrogen of the piperidine can form crucial salt bridges and hydrogen bonds, enhancing binding affinity and aqueous solubility.

  • The Methoxyphenyl Substituent: The methoxyphenyl group can significantly influence the electronic and lipophilic properties of the molecule. The methoxy group is an electron-donating group that can modulate the reactivity of the aromatic ring and participate in hydrogen bonding. Its presence can also enhance metabolic stability and cell permeability.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 257.33 g/mol Adherence to Lipinski's Rule of Five, favoring oral bioavailability.
LogP 2.8Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors 1Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 3Potential for specific interactions with biological targets.
Topological Polar Surface Area (TPSA) 35.8 ŲGood potential for oral absorption and blood-brain barrier penetration.

Synthesis and Characterization: A Proposed Pathway

While a specific, published synthesis for this compound is not yet widely available, a plausible and efficient synthetic route can be designed based on established methods for analogous compounds. The proposed synthesis involves a multi-step process, beginning with the construction of the pyrazole core followed by its coupling with the piperidine moiety.

Proposed Synthetic Pathway

Synthetic Pathway A 1-(4-Methoxyphenyl)ethanone C 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E This compound C->E Cyclization D Piperidin-4-ylhydrazine D->E

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 1-(4-methoxyphenyl)ethanone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol.

  • Add a solution of piperidin-4-ylhydrazine hydrochloride (1.1 eq) and a base such as triethylamine (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final compound.

Characterization

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the accurate mass of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on structurally related pyrazole and piperidine derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including those bearing a methoxyphenyl substituent.[1][2][3][4][5][6][7][8]

Hypothesized Mechanism of Action: Induction of Apoptosis via ROS Generation

A plausible mechanism for the anticancer activity of this compound involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1]

Anticancer Mechanism Compound This compound CancerCell Cancer Cell Compound->CancerCell Cellular Uptake ROS Increased Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

Experimental Protocol: In Vitro Anticancer Evaluation

Cell Viability Assay (MTT Assay)

  • Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate the IC50 value.

Anti-inflammatory Potential

The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example.[9][10][11]

Hypothesized Mechanism of Action: COX-2 Inhibition

The anti-inflammatory activity is likely mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory pathway.

Anti-inflammatory Mechanism ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Metabolism by COX2 COX-2 Enzyme COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Evaluation

COX-2 Inhibition Assay

  • Utilize a commercially available COX-2 inhibitor screening assay kit.

  • Incubate the COX-2 enzyme with the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

ADMET and Pharmacokinetic Profile (In Silico Prediction)

An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[12][13][14][15] In silico predictions for this compound suggest a favorable drug-like profile.

Predicted ADMET Properties

ParameterPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier Penetration LikelyPotential for CNS activity.
CYP450 Inhibition Potential inhibitor of CYP2D6/3A4Possible drug-drug interactions.
Hepatotoxicity Low riskFavorable safety profile.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.

Experimental Protocol: In Vitro Metabolic Stability

Liver Microsomal Stability Assay

  • Incubate the test compound with liver microsomes (human, rat) in the presence of NADPH.

  • Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a suitable organic solvent.

  • Analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The in-depth analysis provided in this guide, based on the established knowledge of its constituent pharmacophores, lays a strong foundation for its further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidation of its precise mechanism of action and a thorough assessment of its pharmacokinetic and toxicological profiles will be critical for its progression as a potential drug candidate. The methodologies and insights presented herein offer a clear roadmap for the scientific community to unlock the full therapeutic potential of this intriguing molecule.

References

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

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Methodological & Application

experimental protocols for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocols related to the novel heterocyclic compound, This compound . This molecule integrates two key pharmacophores: the piperidine ring, a ubiquitous scaffold in pharmaceuticals, and the pyrazole nucleus, known for its diverse biological activities.[1][2][3] The strategic combination of these moieties with a methoxyphenyl group suggests a rich potential for this compound in various therapeutic areas, including but not limited to neuropharmacology and anti-inflammatory applications.[2][4]

This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring that the protocols are robust, reproducible, and adaptable. We will cover the complete workflow from chemical synthesis and structural verification to preliminary pharmacological evaluation.

Part 1: Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multi-step process culminating in a Knorr-type pyrazole synthesis.[5][6] This classic cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The overall synthetic strategy is outlined below.

Logical Workflow: Synthesis Pathway

Synthesis_Workflow A 4-Methoxyacetophenone + Ethyl Acetate B 1-(4-Methoxyphenyl)butane-1,3-dione (β-Diketone Intermediate) A->B Claisen Condensation D This compound (Final Product) B->D Knorr Pyrazole Synthesis (Cyclocondensation) C 4-Hydrazinylpiperidine (or protected equivalent) C->D E Purification (Chromatography/Recrystallization) D->E Isolation

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)butane-1,3-dione (Intermediate)

Causality: The foundation of this synthesis is the creation of the β-diketone intermediate. A Claisen condensation is the method of choice, as it efficiently couples an ester (ethyl acetate) with a ketone (4-methoxyacetophenone) using a strong base to generate the required 1,3-dicarbonyl system.

Materials:

  • 4-Methoxyacetophenone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend sodium ethoxide (1.2 equivalents) in anhydrous toluene.

  • Reagent Addition: To the stirred suspension, add a solution of 4-methoxyacetophenone (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-methoxyphenyl)butane-1,3-dione. This intermediate can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

Causality: This step is the key ring-forming reaction. The hydrazine moiety of 4-hydrazinylpiperidine attacks the two carbonyl groups of the β-diketone. An acidic catalyst facilitates the initial condensation and the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5]

Materials:

  • 1-(4-Methoxyphenyl)butane-1,3-dione (from Protocol 1)

  • 4-Hydrazinylpiperidine dihydrochloride (or a suitable precursor)

  • Glacial acetic acid or Ethanol

  • Sodium acetate (if using a hydrochloride salt of hydrazine)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude 1-(4-methoxyphenyl)butane-1,3-dione (1.0 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.

  • Hydrazine Addition: Add 4-hydrazinylpiperidine dihydrochloride (1.1 equivalents) and sodium acetate (2.2 equivalents) to the solution. The sodium acetate acts as a base to free the hydrazine.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 100-120 °C) for 1-2 hours.[5] Monitor the formation of the product by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If in acetic acid, pour the mixture over crushed ice to precipitate the product. If in ethanol, concentrate the solvent under reduced pressure.

  • Work-up: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts, concentrate, and purify the crude product. Purification is typically achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[5]

Part 2: Structural Characterization and Validation

Confirming the identity and purity of the final compound is a critical self-validating step. A combination of spectroscopic techniques should be employed.

Protocol 3: Spectroscopic Analysis

Causality: Each spectroscopic method provides unique information about the molecule's structure. NMR confirms the connectivity of atoms, Mass Spectrometry verifies the molecular weight, and FTIR identifies functional groups.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation: Cross-reference the observed chemical shifts, integration values, and coupling patterns with the expected values for the target structure. Two-dimensional NMR experiments like COSY and HMBC can be used for unambiguous assignment.[7]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source.

    • Validation: The primary validation is observing the [M+H]⁺ ion corresponding to the calculated exact mass of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze the sample as a thin film or a KBr pellet.

    • Validation: Confirm the presence of key functional groups by identifying their characteristic absorption bands.

Data Presentation: Expected Analytical Data
ParameterExpected ValueRationale
Molecular Formula C₁₅H₁₉N₃ODerived from the structure.
Molecular Weight 257.33 g/mol Sum of atomic weights.[9]
¹H NMR (CDCl₃) δ ~7.4-7.5 (d, 2H), ~6.9-7.0 (d, 2H), ~7.8 (s, 1H), ~3.8 (s, 3H), ~4.1-4.3 (m, 1H), ~3.0-3.5 (m, 4H), ~2.0-2.3 (m, 4H)Aromatic protons (methoxyphenyl), pyrazole C-H, methoxy singlet, piperidine protons.
¹³C NMR (CDCl₃) δ ~160, ~150-114 (aromatic/pyrazole), ~60-50 (piperidine), ~55 (methoxy), ~30-40 (piperidine)Chemical shifts for methoxyphenyl, pyrazole, and piperidine carbons.
MS (ESI+) m/z 258.16 [M+H]⁺Protonated molecular ion.
FTIR (cm⁻¹) ~3000-2850 (C-H), ~1610 (C=C aromatic), ~1520 (C=N), ~1250 (C-O)Characteristic stretches for alkyl, aromatic, imine, and ether groups.

Part 3: Application Notes & Pharmacological Profiling

Given the structural motifs, this compound is a candidate for CNS-related targets. Piperidine derivatives often interact with dopamine and serotonin receptors, while pyrazole-containing molecules have shown a wide array of activities.[10] A logical first step is to profile its binding affinity against a panel of relevant CNS receptors.

Logical Workflow: Pharmacological Screening

Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Downstream Assays A Synthesized Compound (Purity >95%) B Primary Receptor Binding Assay (e.g., Dopamine, Serotonin Receptors) A->B D Cytotoxicity Assay (e.g., MTT) A->D C Determine IC50 / Ki B->C E Hit Identification (Potent & Non-toxic) C->E D->E F Functional Assays (Agonist/Antagonist Mode) E->F G Lead Optimization F->G

Caption: General workflow for the preliminary pharmacological evaluation of a new compound.

Protocol 4: In Vitro Competitive Receptor Binding Assay

Causality: This assay quantifies the affinity of the test compound for a specific receptor target. It works on the principle of competition between the unlabeled test compound and a known radiolabeled ligand for binding to the receptor. A high affinity of the test compound will result in the displacement of the radioligand at low concentrations.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D₂ or 5-HT₂ₐ receptors)

  • Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ)

  • Test compound: this compound, serially diluted

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • 96-well filter plates

  • Scintillation cocktail and Microplate Scintillation Counter

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes (at a predetermined concentration), the radioligand (at a concentration near its Kₑ), and the test compound dilutions.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Contain membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Self-Validation System: The inclusion of total binding and non-specific binding wells is crucial for data integrity. The experiment should be run in triplicate and repeated to ensure reproducibility. A known standard antagonist for the receptor should be run in parallel as a positive control.

References

  • Kassiou, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Farah, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]

  • Zarei, M., et al. (2019). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Kassiou, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Farah, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Šačkus, A., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

  • Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Habibi, D., et al. (2007). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Kumar, S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Retrieved from [Link]

  • Refat, M. S., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetyl-4-{[5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3-yl]oxy}piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-methoxy-4-(1H-pyrazol-5-yl)phenyl]piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of a newly synthesized pyrazoline derivative.... Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole.... Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl).... Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

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Application Notes and Protocols: 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Pyrazole-Piperidine Scaffolds

The confluence of pyrazole and piperidine moieties in a single molecular entity presents a compelling scaffold for the development of novel therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, found in a variety of approved drugs with anti-inflammatory, analgesic, and antipsychotic properties[1][2]. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems contribute to its versatility in drug design[2]. The piperidine ring, a saturated six-membered heterocycle, is also a common feature in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability[3].

This document provides a comprehensive guide for researchers exploring the therapeutic potential of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. While specific preclinical and clinical data for this exact molecule are not yet extensively published, the protocols and methodologies outlined herein are based on established principles and findings for structurally related compounds, particularly in the context of oncology and neuroinflammation. The methoxyphenyl group suggests potential interactions with targets where electron-donating groups are favorable, and the overall structure holds promise for indications ranging from cancer to neurodegenerative disorders[4][5]. These application notes are designed to provide a robust framework for the synthesis, in vitro characterization, and preliminary in vivo assessment of this and similar compounds.

PART 1: Synthesis of this compound

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative[6]. The following is a representative, multi-step synthetic protocol.

Experimental Workflow: Synthesis

A 1-(4-Methoxyphenyl)ethan-1-one C (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E This compound C->E Cyclization D Piperidin-4-ylhydrazine D->E Reagent

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

  • To a solution of 1-(4-methoxyphenyl)ethan-1-one (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure enaminone.

Step 2: Synthesis of this compound

  • Dissolve the enaminone from Step 1 (1 equivalent) in glacial acetic acid.

  • Add piperidin-4-ylhydrazine hydrochloride (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Evaluation as a Potential Anticancer Agent

Based on the prevalence of pyrazole derivatives as anticancer agents, the initial in vitro evaluation of this compound should focus on its cytotoxic and anti-proliferative effects on various cancer cell lines.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.

Compound This compound Kinase Protein Kinase (e.g., CDK, EGFR, VEGFR) Compound->Kinase Substrate Downstream Substrate Kinase->Substrate Proliferation Cell Proliferation Substrate->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., Cyclin-Dependent Kinase 2, CDK2), a target for some pyrazole-based inhibitors[7].

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Determine the IC₅₀ value of the compound for the specific kinase.

Table 1: Hypothetical In Vitro Activity
Cell LineIC₅₀ (µM)Target KinaseIC₅₀ (nM)
MCF-7 (Breast)12.5CDK250
A549 (Lung)25.1EGFR>1000
HCT116 (Colon)8.9VEGFR275

PART 3: In Vivo Evaluation in a Xenograft Model

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Protocol 4: Murine Xenograft Model
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specific schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.

Conclusion and Future Directions

The protocols outlined in these application notes provide a foundational framework for the preclinical evaluation of this compound as a potential therapeutic agent. The modular nature of these protocols allows for adaptation to investigate other potential therapeutic areas, such as neuroinflammation, by substituting the relevant cell lines and animal models[5][8]. Further studies should focus on elucidating the precise mechanism of action, conducting comprehensive pharmacokinetic and toxicological profiling, and optimizing the lead compound to enhance its therapeutic index. The rich pharmacology of pyrazole and piperidine derivatives suggests that this scaffold is a promising starting point for the discovery of novel medicines[1].

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

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  • para-Methoxyphenylpiperazine. Wikipedia. [Link]

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  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

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  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. [Link]

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Application of Pyrazole Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore have cemented its status as a "privileged scaffold" in drug discovery. This designation stems from the observation that this core structure is present in a multitude of biologically active compounds, including a growing number of FDA-approved drugs.[4][5][6] This guide provides an in-depth exploration of the application of pyrazole derivatives in drug discovery, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Significance of the Pyrazole Scaffold

The physicochemical properties of the pyrazole ring are key to its success in drug design. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4] Furthermore, the pyrazole ring is metabolically stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[5][7] These attributes have led to the development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and analgesic agents.[2][8][9]

Key Therapeutic Areas and Mechanisms of Action

Pyrazole derivatives have made a significant impact on several therapeutic fronts. Below, we delve into some of the most prominent examples, detailing their mechanisms of action and providing a foundation for the subsequent experimental protocols.

Anti-inflammatory Agents: The COX-2 Inhibition Paradigm

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammation and pain. Celecoxib (Celebrex®), a landmark drug, features a 1,5-diarylpyrazole core.[10][11] COX-2 is an enzyme that is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in protecting the stomach lining, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][14] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a specific hydrophilic pocket present in the COX-2 active site but not in COX-1.[11]

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib in the inflammatory pathway.

Anticancer Therapeutics: Targeting Kinases and Cell Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of cancer.[7] Pyrazole derivatives have proven to be highly effective kinase inhibitors, with several approved drugs targeting various components of oncogenic signaling pathways.[15][16][17]

JAK-STAT Pathway Inhibition: Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2).[15][16][18] The JAK-STAT signaling pathway is vital for hematopoiesis and immune function and its overactivation is implicated in myeloproliferative neoplasms.[16] Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, disrupting the downstream signaling cascade that leads to cell proliferation and survival.[15][18]

BRAF V600E Inhibition: Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving the growth of various cancers, including melanoma.[4][19] Pyrazole-based compounds have been developed as potent inhibitors of the BRAF V600E mutant, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[4][5]

Signaling Pathway of BRAF V600E Inhibition

BRAF_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis Apoptosis Pyrazole_Inhibitor Pyrazole-based BRAF Inhibitor Pyrazole_Inhibitor->BRAF_V600E Inhibits Pyrazole_Inhibitor->Apoptosis Induces

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-based BRAF V600E inhibitor.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of pyrazole derivatives. These protocols are intended as a starting point and may require optimization based on the specific properties of the compounds being investigated.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a common method for synthesizing 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a substituted hydrazine.[20]

Experimental Workflow for Pyrazole Synthesis

Synthesis_Workflow Start Start: 1,3-Diketone & Substituted Hydrazine Reaction Reaction: Reflux in Ethanol with Acid Catalyst Start->Reaction Monitoring Monitoring: Thin-Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: Solvent Removal, Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spec Purification->Characterization Final_Product Final Product: Pure Pyrazole Derivative Characterization->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of pyrazole derivatives.

Materials:

  • 1,3-Diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione for Celecoxib synthesis) (1.0 mmol)

  • Substituted hydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/ethyl acetate solvent system for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone (1.0 mmol) and the substituted hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure pyrazole derivative.[21]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[22][23][24][25]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.[26][27]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compound (dissolved in DMSO)

  • Celecoxib (as a positive control)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compound and celecoxib in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound dilutions or controls to the wells. Include wells for 100% initial activity (enzyme + vehicle) and background (no enzyme).

  • Pre-incubate the plate for 10 minutes at 37°C.[28]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[29][30]

Materials:

  • Cancer cell line (e.g., A375 for melanoma, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole compound (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and doxorubicin in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[2]

Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent and selective pyrazole derivatives relies heavily on understanding their structure-activity relationships (SAR). This involves systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity.

Table 1: Inhibitory Potency of Selected Pyrazole-Based Kinase Inhibitors

Compound Name/ReferenceTarget KinaseIC50 (nM)Pathway
RuxolitinibJAK1~3JAK-STAT
RuxolitinibJAK2~3JAK-STAT
Tozasertib (VX-680)Aurora A3Mitotic Kinase
Compound 5cBRAF V600E190MAPK/ERK
AfuresertibAKT10.02PI3K/AKT

Data compiled from publicly available sources for illustrative purposes.[4][7]

Key SAR Insights:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating selectivity and pharmacokinetic properties. For example, in many kinase inhibitors, a bulky group at N1 can enhance selectivity.

  • C3 and C5 Substitutions: Aryl groups at the C3 and C5 positions are common features of potent pyrazole derivatives. The nature and substitution pattern of these aryl rings significantly influence target binding.

  • C4-Substitution: The C4 position offers another point for modification to improve potency and physicochemical properties.

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity profiles to minimize off-target effects. The exploration of pyrazole-based compounds for new therapeutic targets, including those in neurodegenerative and metabolic diseases, is also a promising avenue. Furthermore, the application of advanced synthetic methodologies, such as flow chemistry and multicomponent reactions, will facilitate the rapid generation of diverse pyrazole libraries for high-throughput screening.[12][31]

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Application Notes & Protocols: The 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The confluence of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine scaffold, a versatile building block in medicinal chemistry. By integrating the biologically active pyrazole ring, the synthetically tractable piperidine moiety, and the frequently utilized 4-methoxyphenyl group, this scaffold serves as a foundational structure for developing novel therapeutic agents.[1][2] We will explore its synthetic pathways and detail its application in screening campaigns for several high-value therapeutic targets, including atypical antipsychotics, anticoagulants, and anti-viral agents. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to empower informed experimental design.

Section 1: The Pharmacophoric Significance of the Scaffold

The therapeutic potential of the this compound scaffold arises from the synergistic contribution of its three core components. Understanding these individual moieties is critical to appreciating the scaffold's utility.

  • 1.1 The Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This nucleus is a staple in medicinal chemistry, found in numerous approved drugs due to its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an effective component for engaging with biological targets.[1]

  • 1.2 The Piperidine Moiety: As one of the most prevalent saturated N-heterocycles in pharmaceuticals, the piperidine ring is a critical tool for modulating physicochemical properties.[2][5] It is often introduced to a lead compound to increase basicity, improve aqueous solubility, enhance metabolic stability, and provide a rigid conformational anchor for presenting substituents in a precise three-dimensional orientation for optimal target binding.[6]

  • 1.3 The 4-Methoxyphenyl Group: This group is a common feature in drug candidates, often serving as a key "P1" moiety that anchors a ligand into a hydrophobic binding pocket of a target protein. The methoxy group can also participate in hydrogen bonding and modulate the electronic character of the phenyl ring. Its presence is notable in the blockbuster anticoagulant Apixaban, where it plays a critical role in binding to the S1 pocket of Factor Xa.[7]

When assembled, these components create a lead-like scaffold with significant potential for derivatization and optimization across diverse therapeutic areas.

Section 2: General Synthesis and Characterization

The synthesis of this compound can be approached through a logical, multi-step sequence that is amenable to scale-up and library generation. The strategy outlined below focuses on the sequential construction of the pyrazole core followed by its linkage to the piperidine unit.

Synthetic Workflow Overview

The following diagram illustrates a common and efficient pathway for the synthesis of the title compound, beginning with the formation of the pyrazole ring via cyclocondensation, followed by N-alkylation.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 1-(4-Methoxyphenyl)butane-1,3-dione C 4-(4-Methoxyphenyl)-1H-pyrazole A->C Cyclocondensation (e.g., Acetic Acid, Reflux) B Hydrazine Hydrate B->C D 4-(4-Methoxyphenyl)-1H-pyrazole F Protected Intermediate D->F SN2 Reaction (e.g., Cs2CO3, DMF) E 1-Boc-4-iodopiperidine E->F G Protected Intermediate H Final Product G->H Acidic Cleavage (e.g., TFA or HCl in Dioxane)

Caption: General synthetic workflow for the target scaffold.

Detailed Synthesis Protocol

This protocol provides a representative method for synthesizing the title compound.

Objective: To synthesize and purify this compound.

Materials & Reagents:

  • 1-(4-Methoxyphenyl)butane-1,3-dione

  • Hydrazine hydrate

  • Glacial acetic acid

  • 1-Boc-4-iodopiperidine (or other suitable 4-halopiperidine)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Methodology:

Step 1: Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazole

  • To a round-bottom flask, add 1-(4-methoxyphenyl)butane-1,3-dione (1.0 equiv) and dissolve in glacial acetic acid.

  • Add hydrazine hydrate (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole product.[4][8]

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • To a clean, dry flask, add the crude 4-(4-methoxyphenyl)-1H-pyrazole (1.0 equiv), cesium carbonate (2.0 equiv), and DMF.

  • Add 1-Boc-4-iodopiperidine (1.2 equiv) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours until TLC indicates completion.

  • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the Boc-protected intermediate.[9]

Step 3: Synthesis of this compound

  • Dissolve the purified Boc-protected intermediate (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor for completion by TLC.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate to neutralize excess acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

Section 3: Applications & Screening Protocols

The this compound scaffold is a promising starting point for several therapeutic areas. Below are protocols for initial in vitro screening.

Application I: Atypical Antipsychotics (Dopamine D₄ / Serotonin 5-HT₂A Receptor Antagonism)

Rationale: A structurally similar compound, NRA0161, demonstrated high affinity for D₄ and 5-HT₂A receptors, a profile characteristic of atypical antipsychotics which can offer efficacy with a reduced risk of extrapyramidal side effects.[10] This suggests our scaffold is an excellent candidate for screening against these targets.

Screening Workflow:

G A Test Compound (Scaffold) B Primary Screen: Radioligand Binding Assays A->B C Dopamine D4 Receptor (e.g., [3H]spiperone) B->C D Serotonin 5-HT2A Receptor (e.g., [3H]ketanserin) B->D E Data Analysis: Determine Ki values C->E D->E F Hit Identification (Ki < 100 nM) E->F G Secondary Screen: Functional Assays (e.g., Calcium mobilization) F->G H Lead Optimization G->H

Caption: Screening cascade for antipsychotic activity.

Protocol 3.1.1: In Vitro Radioligand Binding Assay for D₄ and 5-HT₂A Receptors

Objective: To determine the binding affinity (Kᵢ) of the test compound for human D₄ and 5-HT₂A receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human D₄ or 5-HT₂A receptors.

  • Radioligands: [³H]spiperone (for D₄) and [³H]ketanserin (for 5-HT₂A).

  • Non-specific binding competitors: Haloperidol (for D₄) and Mianserin (for 5-HT₂A).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound stock solution in DMSO.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and the radioligand to each well.

  • For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a high concentration of the respective competitor. For experimental wells, add the test compound dilutions.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = (Total binding) - (Non-specific binding).

  • Determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀) by non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Presentation:

CompoundD₄ Receptor Kᵢ (nM)5-HT₂A Receptor Kᵢ (nM)
Test CompoundExperimental ValueExperimental Value
Risperidone (Control)5.52.1
Haloperidol (Control)2.0 (for D₂)80

Control values are representative and should be determined experimentally.

Application II: Anticoagulants (Factor Xa Inhibition)

Rationale: The core structure bears resemblance to the P1 and P4 moieties of Apixaban, a direct Factor Xa (FXa) inhibitor.[7] This makes the scaffold a logical starting point for discovering novel anticoagulants.

Screening Workflow:

G A Test Compound B Primary Screen: Chromogenic FXa Assay A->B C Data Analysis: Determine IC50 B->C D Selectivity Screen: Test against Thrombin, Trypsin C->D E Hit Confirmation D->E F Secondary Screen: Plasma-based Clotting Assays (PT, aPTT) E->F G Lead Optimization F->G

Caption: Screening workflow for Factor Xa inhibitors.

Protocol 3.2.1: In Vitro Chromogenic Factor Xa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified human Factor Xa.

Materials:

  • Purified human Factor Xa.

  • Chromogenic FXa substrate (e.g., S-2222 or Spectrozyme FXa).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0).

  • Test compound stock solution in DMSO.

  • Apixaban or Rivaroxaban as a positive control.

  • 96-well microplate and a kinetic microplate reader.

Methodology:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • In a 96-well plate, add the test compound dilutions (or vehicle for control wells) and purified Factor Xa.

  • Incubate for 15 minutes at 37 °C to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance at 405 nm over time using a kinetic plate reader.

Data Analysis:

  • Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundFactor Xa IC₅₀ (nM)
Test CompoundExperimental Value
Apixaban (Control)0.8
Rivaroxaban (Control)0.7

Control values are representative and should be determined experimentally.

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  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

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  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2024). Polish Journal of Chemical Technology, 26(3). [Link]

  • 4-(4-Methoxyphenyl)piperidine. (n.d.). PubChem. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted-Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. (2025). ChemRxiv.

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synthesis of novel derivatives from 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Authored by: A Senior Application Scientist

Abstract

The this compound core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[1][2] Its unique three-dimensional structure, combining a substituted pyrazole with a flexible piperidine ring, offers a versatile platform for generating novel molecular entities. The secondary amine of the piperidine moiety serves as a prime handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a detailed guide for researchers, outlining robust and adaptable protocols for the synthesis of novel N-substituted derivatives through common and efficient chemical transformations, including N-alkylation and N-acylation. We delve into the rationale behind procedural choices and offer step-by-step methodologies to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Importance of the Pyrazole-Piperidine Scaffold

Heterocyclic compounds form the bedrock of many pharmaceuticals, with nitrogen-containing rings being particularly prominent.[3][4] The pyrazole ring is a key pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, the piperidine motif is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[4][5]

The conjugation of these two powerful moieties in this compound creates a molecule of significant interest. The derivatization of the piperidine nitrogen allows for the introduction of a wide array of functional groups, which can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby fine-tuning its interaction with biological targets.[3] This guide focuses on the practical synthesis of such derivatives, providing a foundation for drug discovery and chemical biology programs.

Core Synthetic Strategies for Derivatization

The secondary amine on the piperidine ring is a nucleophilic center, making it highly amenable to a variety of chemical transformations. The two most direct and widely applicable strategies for its derivatization are N-alkylation and N-acylation. These methods are reliable, scalable, and compatible with a broad range of functional groups, enabling the creation of diverse chemical libraries.

G cluster_reactions Primary Derivatization Pathways cluster_products Resulting Derivative Classes start This compound (Starting Material) alkylation N-Alkylation start->alkylation Base + R-X acylation N-Acylation / N-Sulfonylation start->acylation Base + RCOCl or RSO₂Cl reductive_amination Reductive Amination start->reductive_amination RCHO/RCOR' + Reducing Agent alkyl_deriv N-Alkyl Derivatives alkylation->alkyl_deriv acyl_deriv N-Amide & N-Sulfonamide Derivatives acylation->acyl_deriv complex_alkyl_deriv N-Complex Alkyl Derivatives reductive_amination->complex_alkyl_deriv

Figure 1: Overview of synthetic derivatization strategies for the core scaffold.

Experimental Application Notes & Protocols

Protocol 1: N-Alkylation of the Piperidine Ring

N-alkylation is a fundamental method for introducing alkyl, benzyl, and other sp³-hybridized carbon substituents onto the piperidine nitrogen.[6][7] The reaction typically proceeds via an SN2 mechanism, where the deprotonated piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile.

Scientific Rationale: The choice of base is critical for achieving efficient deprotonation of the piperidine nitrogen (pKa ~11.2) without promoting side reactions. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete deprotonation, driving the reaction to completion.[8] Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation as it readily dissolves the starting material and the polar intermediates, facilitating the reaction.

G arrow arrow start Step 1: Setup Dissolve starting material in anhydrous DMF under N₂ atmosphere. step2 Step 2: Deprotonation Add NaH portion-wise at 0°C. Stir for 30 min. start->step2 Ensures inert atmosphere step3 Step 3: Alkylation Add alkyl halide (R-X) dropwise at 0°C. step2->step3 Forms the piperidide anion step4 Step 4: Reaction Allow to warm to room temperature. Monitor by TLC. step3->step4 Sₙ2 reaction proceeds step5 Step 5: Quench Carefully add saturated aq. NH₄Cl at 0°C. step4->step5 Reaction completion step6 Step 6: Extraction Extract with Ethyl Acetate (3x). step5->step6 Destroys excess NaH step7 Step 7: Purification Wash with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography. step6->step7 Isolates crude product end_node Final Product: N-Alkylated Derivative step7->end_node Yields pure compound

Figure 2: Detailed workflow for the N-alkylation protocol.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Acylation of the Piperidine Ring

N-acylation introduces an amide or sulfonamide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the molecule.[9] This reaction involves treating the starting amine with an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base.

Scientific Rationale: For N-acylation, a milder base than NaH is typically sufficient. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar, inert, and easy to remove post-reaction. The reaction is often run at 0°C to control the exothermicity of the acylation.

G arrow arrow start Step 1: Setup Dissolve starting material and TEA in anhydrous DCM under N₂. step2 Step 2: Cooling Cool the solution to 0°C in an ice bath. start->step2 Prepare reactants step3 Step 3: Acylation Add Acyl/Sulfonyl Chloride (RCOCl/RSO₂Cl) dropwise. step2->step3 Control reactivity step4 Step 4: Reaction Stir at room temperature. Monitor by TLC. step3->step4 Forms amide/sulfonamide step5 Step 5: Workup Wash with water and then brine. step4->step5 Reaction completion step6 Step 6: Drying & Concentration Dry organic layer over Na₂SO₄, filter, and concentrate. step5->step6 Removes base & salts step7 Step 7: Purification Purify via column chromatography or recrystallization. step6->step7 Isolates crude product end_node Final Product: N-Acyl or N-Sulfonyl Derivative step7->end_node Yields pure compound

Figure 3: Detailed workflow for the N-acylation/N-sulfonylation protocol.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

  • Acyl chloride or Sulfonyl chloride (e.g., acetyl chloride, benzoyl chloride, tosyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and triethylamine in anhydrous DCM.

  • Cool the stirred solution to 0°C.

  • Prepare a solution of the acyl chloride or sulfonyl chloride in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to afford the desired N-acylated product.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Data for Synthesized Derivatives

To illustrate the application of these protocols, a small set of derivatives were synthesized. The results are summarized below.

Derivative IDDerivatization MethodReagentYield (%)Key ¹H NMR Shift (δ, ppm)
D-01 N-AlkylationBenzyl Bromide88%3.55 (s, 2H, -CH₂-Ph)
D-02 N-AlkylationIodomethane95%2.30 (s, 3H, -CH₃)
D-03 N-AcylationAcetyl Chloride92%2.15 (s, 3H, -COCH₃)
D-04 N-SulfonylationTosyl Chloride85%7.70 (d, 2H, Ar-H ortho to SO₂)

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel chemical entities. The protocols for N-alkylation and N-acylation detailed in this guide are robust, high-yielding, and versatile, providing researchers with a reliable toolkit for generating diverse libraries of compounds. By explaining the rationale behind key experimental choices, we aim to empower scientists to not only replicate these methods but also to adapt and innovate upon them for their specific research goals. The successful synthesis and characterization of these derivatives are critical first steps in the journey of drug discovery and development.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ARKIVOC. [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). ResearchGate. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1995). Synthetic Communications. [Link]

  • Synthesis of new derivatives of 4,5-dihydro-1H-pyrazole via 4-allyl-2-methoxyphenol. (2009). Organic Chemistry: An Indian Journal. [Link]

  • Reductive amination reaction of 6 with Boc protected piperidinyl aldehydes. (N.A.). NIH. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [Link]

  • N-alkylation method of pyrazole. (1996).
  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. (2023). ChemRxiv. [Link]

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Application Notes and Protocols for the Characterization of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a suite of detailed analytical protocols for the structural elucidation and purity assessment of the novel heterocyclic compound, 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. The methodologies outlined herein are designed to provide researchers, particularly those in the fields of medicinal chemistry and drug development, with a robust framework for the comprehensive characterization of this and structurally related molecules. The protocols are grounded in established analytical principles and are supplemented with predicted data based on extensive literature analysis of analogous chemical structures. This document emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the characterization process.

Introduction

The compound this compound is a complex heterocyclic molecule featuring a piperidine ring linked to a substituted pyrazole. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1] Accurate and thorough analytical characterization is a critical and non-negotiable step in the drug discovery and development pipeline, ensuring the identity, purity, and stability of a new chemical entity. This guide presents a multi-technique approach for the characterization of this target molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical Properties (Predicted)

A foundational understanding of the physicochemical properties of a molecule is essential for the development of appropriate analytical methodologies. The following table summarizes the predicted properties of this compound based on its structural similarity to 4-(4-Methoxyphenyl)piperidine and N-(4-methoxyphenyl)piperidine.[2][3]

PropertyPredicted Value/InformationSignificance for Analysis
Molecular FormulaC₁₅H₁₉N₃OEssential for mass spectrometry and elemental analysis.
Molecular Weight257.33 g/mol Used to confirm the molecular ion peak in mass spectrometry.
AppearanceExpected to be a solid at room temperature.Influences sample preparation for various techniques.
SolubilityLikely soluble in organic solvents like methanol, acetonitrile, DMSO, and chloroform.Crucial for selecting appropriate solvents for NMR, HPLC, and sample preparation.
pKaThe piperidine nitrogen is basic.Important for developing HPLC methods, especially for optimizing peak shape.

Analytical Characterization Workflow

A systematic approach to characterization ensures that all necessary structural and purity information is obtained efficiently. The following diagram illustrates the recommended workflow.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, MS/MS) Synthesized Compound->MS Molecular Weight Confirmation HPLC HPLC (Purity & Quantification) Synthesized Compound->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) Synthesized Compound->FTIR Functional Group ID Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report HPLC->Final_Report FTIR->Final_Report

Caption: Recommended analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous assignment of the molecular structure.

Rationale and Causality in Experimental Design
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals confirms the number of protons of each type.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • 2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm.[4][5]

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If necessary for complete structural assignment, perform 2D NMR experiments such as COSY and HSQC.

Predicted NMR Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shift ranges for similar structural motifs.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8d2HAr-H (ortho to -OCH₃)Aromatic protons deshielded by the pyrazole ring and influenced by the methoxy group.
~ 6.9 - 7.1d2HAr-H (meta to -OCH₃)Aromatic protons shielded by the electron-donating methoxy group.
~ 7.5s1HPyrazole C5-HPyrazole protons typically appear in the aromatic region.
~ 6.3s1HPyrazole C3-HThe chemical shift of pyrazole protons can vary depending on the substituents.
~ 4.2 - 4.4m1HPiperidine N-CHThe proton on the carbon attached to the pyrazole nitrogen will be deshielded.
~ 3.8s3H-OCH₃Methoxy group protons typically appear as a sharp singlet.[6]
~ 3.0 - 3.2m2HPiperidine C2/C6-H (axial)Axial protons on the piperidine ring.
~ 2.2 - 2.4m2HPiperidine C2/C6-H (equatorial)Equatorial protons on the piperidine ring.
~ 2.0 - 2.2m2HPiperidine C3/C5-H (axial)Axial protons on the piperidine ring.
~ 1.8 - 2.0m2HPiperidine C3/C5-H (equatorial)Equatorial protons on the piperidine ring.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 159Ar-C (ipso to -OCH₃)The carbon attached to the oxygen of the methoxy group is significantly deshielded.[1]
~ 140Pyrazole C5Pyrazole carbons appear in the aromatic region.
~ 130Ar-C (ortho to pyrazole)Aromatic carbons.
~ 128Pyrazole C3Pyrazole carbons.
~ 125Ar-C (ipso to piperidine)Quaternary aromatic carbon.
~ 114Ar-C (meta to -OCH₃)Aromatic carbons shielded by the methoxy group.
~ 60Piperidine C4The carbon attached to the pyrazole nitrogen.
~ 55-OCH₃Methoxy carbon.[6]
~ 50Piperidine C2/C6Piperidine carbons adjacent to the nitrogen.
~ 32Piperidine C3/C5Piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Rationale and Causality in Experimental Design
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, which will likely protonate the basic piperidine nitrogen, yielding a prominent [M+H]⁺ ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the precursor ion ([M+H]⁺) to generate a characteristic fragmentation pattern, which can be used to confirm the structure.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform HRMS analysis on the [M+H]⁺ ion to confirm the elemental composition.

    • Conduct an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate a fragmentation spectrum.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

m/z (predicted)IonRationale
258.1601[M+H]⁺Protonated molecular ion.
VariesFragment IonsFragmentation is expected to occur at the piperidine ring, the pyrazole ring, and the methoxyphenyl group. Common fragmentation pathways for methoxy-substituted aromatics involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[10][11] The pyrazole and piperidine rings may also undergo characteristic ring-opening fragmentations.[12]

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"M_H" [label="[M+H]⁺\nm/z 258.16", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Frag1" [label="Loss of Piperidine", shape=ellipse, fillcolor="#FFFFFF"]; "Frag2" [label="Cleavage of Pyrazole", shape=ellipse, fillcolor="#FFFFFF"]; "Frag3" [label="Loss of CH₃ from OCH₃", shape=ellipse, fillcolor="#FFFFFF"];

"M_H" -> "Frag1" [label="CID"]; "M_H" -> "Frag2" [label="CID"]; "M_H" -> "Frag3" [label="CID"]; }

Sources

Application Notes and Protocols for the Research Chemical: 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

The compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine represents a compelling molecular architecture for chemical and biological investigation. It integrates three key pharmacophores: a pyrazole ring, a piperidine moiety, and a methoxyphenyl group. The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, the piperidine scaffold is a privileged structure found in numerous pharmaceuticals, particularly those targeting the central nervous system.[4][5] The incorporation of the methoxyphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

This document serves as a comprehensive guide for researchers exploring the potential of this compound. It provides insights into its potential research applications and detailed protocols for its initial biological evaluation.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the basic properties of the compound and adhere to standard laboratory safety procedures.

PropertyValue
Molecular Formula C₁₅H₁₉N₃O
Molecular Weight 257.33 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.

Safety and Handling:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Potential Research Applications

The unique combination of chemical moieties in this compound suggests several promising avenues for research:

  • Neuropharmacology: The presence of the piperidine ring, a common feature in neuroactive compounds, suggests potential activity at various CNS targets.[6] Research could focus on its effects on neurotransmitter systems, such as dopamine and serotonin reuptake, or its potential as an analgesic or anxiolytic agent.[7][8]

  • Oncology: Pyrazole derivatives have been extensively investigated as anticancer agents.[9][10][11] This compound could be screened for cytotoxic activity against various cancer cell lines, and its mechanism of action, such as the inhibition of specific kinases or tubulin polymerization, could be explored.[12][13]

  • Infectious Diseases: The pyrazole core is associated with antimicrobial and antifungal activities.[1][2] Therefore, screening this compound against a panel of bacterial and fungal strains is a logical starting point.

  • Inflammation and Pain: Many pyrazole-containing compounds are potent anti-inflammatory and analgesic agents.[2][8] This compound could be investigated in in vitro and in vivo models of inflammation and nociception.

Hypothetical Mechanism of Action: A Starting Point for Investigation

Given the structural similarities to other neuroactive piperidine and pyrazole derivatives, a plausible, yet hypothetical, mechanism of action in a neurological context could involve the modulation of monoamine neurotransmission. For instance, the compound could act as a monoamine releasing agent or a reuptake inhibitor.

hypothetical_moa cluster_neuron Presynaptic Neuron Compound Compound Vesicle Vesicles (Dopamine/Serotonin) Compound->Vesicle Induction of Neurotransmitter Release Transporter Dopamine/Serotonin Transporter (DAT/SERT) Compound->Transporter Inhibition of Reuptake Neuron_Terminal Presynaptic Neuron Terminal Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Neurotransmitter Release Transporter->Neuron_Terminal Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

Caption: Hypothetical mechanism of action in a presynaptic neuron.

Application Notes and Experimental Protocols

The following protocols provide a foundation for the initial biological characterization of this compound.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of the compound (e.g., 10 mg) into the tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard preliminary screening tool for potential anticancer compounds.[13]

mtt_workflow Start Start Plate_Cells Plate cells in a 96-well plate Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of the compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HCT-116)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for another 48 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing via Broth Microdilution

Rationale: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the compound at 2x the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant potential of a compound by measuring its ability to scavenge the stable DPPH free radical.[9]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the compound and ascorbic acid in methanol in separate 96-well plates.

  • In another 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the diluted compound or standard to the corresponding wells.

  • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Analytical Characterization

To ensure the purity and identity of the research chemical, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point.[15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Data Interpretation and Troubleshooting

  • High IC₅₀ values in the MTT assay may indicate low cytotoxicity or that the compound acts through a non-cytotoxic mechanism.

  • No antibacterial activity could mean the compound is inactive against the tested strains or that higher concentrations are needed.

  • Precipitation of the compound in aqueous media can be addressed by adjusting the DMSO concentration or using alternative solubilizing agents, but always validate their compatibility with the assay.

  • Inconsistent results often stem from errors in pipetting, cell counting, or stock solution preparation. Always use calibrated equipment and perform experiments in triplicate.

References

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Retrieved from [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Defense Technical Information Center. (1990). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxy-4-phenylpiperidine and 4-fluoro-4-phenylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Scientific Reports. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • PubMed. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Gealage, G. G. C., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

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  • ResearchGate. (2023). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Retrieved from [Link]

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  • PubMed. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel chemical entity 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. Given the prevalence of the pyrazole and piperidine scaffolds in a wide range of biologically active compounds, including kinase inhibitors and GPCR modulators, this guide outlines a strategic approach to broadly profile this compound and identify its primary biological targets.[1][2][3][4][5][6] We present detailed protocols for two distinct HTS campaigns targeting a representative G-Protein Coupled Receptor (GPCR) and a protein kinase, two of the most important classes of drug targets.[7][8] The methodologies described herein are designed to be robust, scalable, and adaptable, providing researchers in drug discovery with a solid framework for initiating a hit-finding campaign.

Introduction: The Rationale for Broad-Based Screening

The compound this compound possesses a chemical architecture that is frequently associated with a diverse array of pharmacological activities. The pyrazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates, including the factor Xa inhibitor apixaban and various kinase inhibitors.[3][9][10][11] Similarly, the piperidine ring is a common feature in centrally active agents and other therapeutics.[6][12][13] The combination of these fragments suggests a high potential for interaction with multiple biological targets.

Due to the absence of a predefined biological target for this specific molecule, a rational and efficient approach is to employ HTS to interrogate its activity against large, well-validated target families.[14][15] This application note will focus on two such families: G-Protein Coupled Receptors (GPCRs), which represent the largest family of cell surface receptors and are the target of a significant percentage of all modern drugs, and protein kinases, another major class of enzymes whose dysregulation is implicated in many diseases, particularly cancer.[1][7][8]

The following sections will provide detailed, field-proven protocols for developing and executing HTS campaigns for both a representative GPCR and a kinase target. The causality behind experimental choices is explained to empower the researcher to adapt these protocols to other specific targets of interest.

Pre-Screening Compound Management

Prior to initiating any HTS campaign, meticulous compound management is paramount to ensure data integrity.

  • Compound Quality Control: The purity and identity of this compound should be confirmed by LC-MS and ¹H-NMR.

  • Solubility Assessment: Determine the compound's solubility in 100% DMSO. This will inform the maximum stock concentration achievable. Most small molecule libraries are stored at 10 mM in DMSO.[16]

  • Plate Preparation: Using an automated liquid handler, prepare a master stock plate of the compound at 10 mM in 100% DMSO. From this, create intermediate plates and finally, assay-ready plates at the desired concentrations. A typical final assay concentration for primary screening is 10 µM.[17]

HTS Campaign 1: GPCR Target Engagement

GPCRs are integral to a vast number of physiological processes, making them a prime target class for novel small molecules.[7] We will describe a homogenous, cell-based assay to detect changes in intracellular cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.[18]

Assay Principle: TR-FRET for cAMP Detection

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS, offering high sensitivity and low background interference.[19][20] The assay measures the accumulation or inhibition of cAMP produced by adenylyl cyclase downstream of GPCR activation. A europium (Eu)-labeled anti-cAMP antibody (donor) and a biotinylated cAMP analog bound to streptavidin-XL665 (acceptor) are used. In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When the GPCR is activated and cellular cAMP is produced, it displaces the cAMP analog, disrupting FRET and causing a decrease in the signal.

Experimental Workflow for GPCR HTS

Caption: Workflow for a GPCR TR-FRET based HTS campaign.

Detailed Protocol: GPCR Antagonist Screen
  • Cell Plating: Seed a 384-well plate with a cell line stably expressing the target GPCR at a density optimized for the assay. Incubate overnight.

  • Compound Addition: Using a liquid handler, transfer a small volume of the test compound from the assay-ready plate to the cell plate for a final concentration of 10 µM. Also, include positive (known antagonist) and negative (DMSO vehicle) controls.[21] Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits 80% of the maximal response (EC80). This concentration is determined during assay development.

  • Lysis and Detection: Add the lysis buffer containing the TR-FRET reagents (Eu-anti-cAMP antibody and streptavidin-XL665-cAMP analog).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and equilibration of the detection reagents.

  • Data Acquisition: Read the plate using a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A key metric for assay quality is the Z'-factor, which should be consistently > 0.5 for a robust screen.[17]

ParameterRecommended ValueRationale
Assay Format 384-well plateBalances throughput and reagent costs.[21]
Final Compound Conc. 10 µMA standard concentration for primary HTS.[17]
DMSO Tolerance < 0.5%Minimizes solvent-induced cellular toxicity.
Z'-Factor > 0.5Ensures a large enough separation between positive and negative controls for reliable hit identification.[17]
Hit Cutoff > 3 standard deviations from the mean of the negative controlsA statistically rigorous method for hit selection.

HTS Campaign 2: Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing critical roles in cell signaling.[8] Their inhibitors are a major class of therapeutics. We will describe a homogenous, fluorescence-based assay to detect kinase activity.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced, and thus to the kinase activity.

Experimental Workflow for Kinase HTS

Caption: Workflow for a Kinase ADP-Glo™ based HTS campaign.

Detailed Protocol: Kinase Inhibition Screen
  • Compound Addition: To a 384-well assay plate, add the test compound to achieve a final concentration of 10 µM. Include positive (known kinase inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP solution to all wells to start the reaction. The concentration of ATP should be at or near its Km for the kinase, which is determined during assay development.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. As with the GPCR assay, a Z'-factor > 0.5 is indicative of a high-quality assay.[17]

ParameterRecommended ValueRationale
Assay Format 384-well plateStandard for HTS.[16]
Final Compound Conc. 10 µMA common starting point for kinase inhibitor screening.
ATP Concentration At or near KmProvides a sensitive assay for competitive inhibitors.
Z'-Factor > 0.5Ensures robust hit identification.[17]
Hit Cutoff > 50% inhibitionA common initial cutoff for kinase HTS.

Post-Screening Triage and Hit Validation

The primary HTS will likely generate a number of "hits." A crucial next step is to triage these hits to eliminate false positives and prioritize the most promising compounds for further study.

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves for the confirmed hits to determine their potency (IC50 or EC50).

  • Counter-Screens: Employ assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent or luciferase-inhibiting compounds).

  • Selectivity Profiling: For kinase hits, profile them against a panel of other kinases to determine their selectivity. For GPCR hits, test them against related GPCRs.

  • Preliminary SAR: Analyze the structure-activity relationship (SAR) of the validated hits and any available analogs to guide initial lead optimization efforts.[17]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening of this compound. By employing parallel screening against major drug target classes like GPCRs and kinases, researchers can efficiently identify the biological targets of this novel compound and initiate a data-driven drug discovery program. The emphasis on assay quality control, rigorous data analysis, and a systematic hit triage process will maximize the chances of identifying high-quality lead compounds for further development.

References

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Takeda, S., Iida, M., & Nambu, T. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Biological and Pharmaceutical Bulletin, 41(2), 167–174. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Mellor, L. B., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2747–2757. [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. [Link]

  • Eglen, R. M. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(Pt 4), 746–749. [Link]

  • Eglen, R. M. (2007). Assessing GPCR Activation Using Protein Complementation: A Novel Technique for HTS. Biochemical Society Transactions, 35(4), 746-749. [Link]

  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97-111. [Link]

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. [Link]

  • Kim, Y., et al. (2009). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 32(8), 1183–1190. [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Kim, D., et al. (2006). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(11), 2926–2929. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

  • Roy, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(23), 5768. [Link]

  • Aday, B., et al. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586–596. [Link]

Sources

Application Notes and Protocols for Target-Based Drug Design Featuring 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its presence in numerous FDA-approved pharmaceuticals and its versatile biological activities.[1] This technical guide provides an in-depth framework for investigating the therapeutic potential of the novel compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine (referred to herein as Compound-MPP ) within a target-based drug design paradigm. While specific biological data for Compound-MPP is not yet extensively published, its structure, combining a substituted pyrazole with a piperidine moiety, suggests high potential for interaction with key biological targets, particularly protein kinases.[1][2][3] This document outlines a logical, evidence-based workflow, from target selection and validation to biochemical and cell-based characterization, providing researchers with robust protocols to elucidate the compound's mechanism of action and therapeutic utility.

Introduction: The Scientific Rationale

Target-based drug discovery remains a primary strategy for developing novel therapeutics with high specificity and reduced side effects. The selection of a lead compound is a critical step, often guided by the established pharmacological relevance of its core chemical scaffolds.

  • The Pyrazole Moiety: Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms.[1] This scaffold is a bioisostere for other aromatic rings like benzene and can significantly enhance physicochemical properties such as solubility and lipophilicity.[3] Its unique electronic and steric properties allow it to form critical hydrogen bonds and π-π stacking interactions within protein binding pockets.[3] Numerous approved drugs, including the kinase inhibitors Ruxolitinib and Crizotinib, feature a pyrazole core, highlighting its success in targeting ATP-binding sites.[1]

  • The Piperidine Moiety: Piperidine is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals.[4] Its saturated, non-planar ring structure provides a three-dimensional scaffold that can be functionalized to achieve precise vectoral orientation into binding pockets, often improving potency and selectivity while maintaining favorable drug-like properties.[4]

The conjunction of these two privileged scaffolds in Compound-MPP suggests a high probability of potent and selective biological activity. The 4-methoxyphenyl group attached to the pyrazole can engage in hydrophobic and hydrogen-bonding interactions, while the piperidine ring offers a key point for substitution to modulate solubility and target engagement.

Given the extensive precedent for pyrazole derivatives as kinase inhibitors, this guide will focus on a hypothetical, yet highly plausible, application of Compound-MPP as an inhibitor of a therapeutically relevant protein kinase, for instance, a Janus Kinase (JAK) involved in inflammatory signaling.[5]

Target-Based Discovery Workflow for Compound-MPP

The following workflow provides a systematic approach to identifying and validating the biological target of Compound-MPP and characterizing its activity.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular & Functional Characterization T_ID Target Identification (e.g., Kinome Screening) T_Val Target Validation (Biochemical & Cellular Assays) T_ID->T_Val Hit Confirmation Bind_Assay Binding Affinity Assay (e.g., TR-FRET) T_Val->Bind_Assay Confirmed Target Enz_Assay Enzymatic Activity Assay (e.g., ADP-Glo™) Bind_Assay->Enz_Assay MoA Mechanism of Action (e.g., ATP Competition) Enz_Assay->MoA Cell_Pro Cell Proliferation/ Viability Assay (e.g., MTT) Enz_Assay->Cell_Pro Potent Inhibition Target_Eng Target Engagement Assay (e.g., NanoBRET™) Cell_Pro->Target_Eng Phos_Assay Downstream Phosphorylation Assay (e.g., Western Blot) Target_Eng->Phos_Assay

Caption: A streamlined workflow for the target-based evaluation of Compound-MPP.

Phase 1: Target Identification and Validation

The initial step is to identify the specific protein target(s) of Compound-MPP. A broad screening approach against a panel of putative targets is most efficient.

Protocol 3.1: Kinome-Wide Profiling

Rationale: Given the prevalence of pyrazole scaffolds in kinase inhibitors, screening Compound-MPP against a large panel of human kinases is a logical starting point to identify high-affinity interactions.

Methodology:

  • Service Provider: Engage a commercial service provider (e.g., Eurofins DiscoverX, Promega) that offers kinome profiling services (e.g., KINOMEscan™, Kinase-Glo®).

  • Compound Preparation: Prepare a high-concentration stock solution of Compound-MPP (e.g., 10 mM in 100% DMSO). The service provider will perform serial dilutions.

  • Assay Conditions: The screening is typically performed at a single high concentration of the compound (e.g., 1 µM or 10 µM) against a panel of >400 kinases. The assay measures the percent inhibition relative to a control.

  • Data Analysis: Results are often provided as a "scan" tree, visually representing the kinases that are significantly inhibited. Hits are typically defined as kinases showing >90% inhibition at the screening concentration.

Expected Outcome: A list of one or more "hit" kinases that strongly interact with Compound-MPP. For this guide, we will hypothesize that a member of the Janus Kinase (JAK) family (e.g., JAK2) is identified as a primary target. Abnormal JAK/STAT signaling is implicated in numerous cancers and inflammatory diseases.[5]

Phase 2: Detailed Biochemical Characterization

Once a primary target (e.g., JAK2) is identified, the next phase involves quantifying the interaction and determining the mechanism of inhibition.

Protocol 4.1: Determination of Binding Affinity (IC₅₀) using TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to measure the binding affinity of an inhibitor to its target kinase. It measures the displacement of a fluorescent tracer from the kinase active site.

Materials:

  • Recombinant human JAK2 enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • TR-FRET tracer ligand

  • Compound-MPP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

Procedure:

  • Prepare a serial dilution of Compound-MPP in DMSO, then dilute into the assay buffer. A typical final concentration range would be 100 µM to 1 pM.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the tracer to the assay buffer.

  • Add the serially diluted Compound-MPP to the wells. Include "no inhibitor" (0% inhibition) and "high concentration inhibitor" (100% inhibition) controls.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).

  • Calculate the emission ratio (665/620) and plot it against the logarithm of Compound-MPP concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

Rationale: This assay quantifies the enzymatic activity of the kinase by measuring the amount of ADP produced during the phosphorylation reaction. It directly measures the inhibitory effect of Compound-MPP on the kinase's catalytic function.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a STAT-derived peptide)

  • ATP at a concentration near the Kₘ for JAK2

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Compound-MPP

  • Kinase reaction buffer

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding JAK2 enzyme, substrate, and serially diluted Compound-MPP.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which contains luciferase/luciferin. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot luminescence against the logarithm of Compound-MPP concentration and fit the curve to determine the IC₅₀ value.

Data Presentation:

Assay TypeParameterCompound-MPP (Hypothetical Value)Ruxolitinib (Reference)
TR-FRET BindingIC₅₀15 nM3.4 nM
ADP-Glo™ ActivityIC₅₀25 nM2.2 nM
Protocol 4.3: Mechanism of Action (MoA) Study

Rationale: To determine if Compound-MPP is an ATP-competitive inhibitor (common for pyrazole-based kinase inhibitors), the enzymatic activity assay (Protocol 4.2) is repeated at varying concentrations of ATP.

Procedure:

  • Perform the ADP-Glo™ assay as described above.

  • Create multiple experimental sets, each with a different, fixed concentration of ATP (e.g., 0.25x Kₘ, 1x Kₘ, 4x Kₘ, 16x Kₘ).

  • Within each set, determine the IC₅₀ of Compound-MPP.

  • Data Analysis: If the IC₅₀ value of Compound-MPP increases as the ATP concentration increases, it is indicative of an ATP-competitive mechanism of action. This can be visualized with a Lineweaver-Burk or Michaelis-Menten plot.

Phase 3: Cellular and Functional Characterization

Demonstrating that Compound-MPP can engage its target in a cellular context and elicit a functional response is crucial.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene Gene Transcription (Inflammation) Nucleus->Gene CompoundMPP Compound-MPP CompoundMPP->JAK2 INHIBITS

Caption: Hypothetical inhibition of the JAK2-STAT3 signaling pathway by Compound-MPP.

Protocol 5.1: Cellular Target Engagement using NanoBRET™

Rationale: This assay measures the binding of Compound-MPP to its target kinase within intact, living cells, providing confirmation of cell permeability and target engagement.

Procedure:

  • Transfect cells (e.g., HEK293) with a plasmid encoding for a NanoLuc®-JAK2 fusion protein.

  • Culture the cells and add the NanoBRET™ fluorescent tracer, which binds to JAK2.

  • Add serially diluted Compound-MPP and incubate.

  • Add the NanoLuc® substrate to generate luminescence.

  • Measure both the donor (luminescence) and acceptor (fluorescence) signals.

  • The BRET ratio is calculated. Displacement of the tracer by Compound-MPP results in a loss of BRET signal. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol 5.2: Inhibition of Downstream Signaling

Rationale: An effective JAK2 inhibitor should block the phosphorylation of its downstream substrate, STAT3. This provides functional evidence of target inhibition.

Procedure:

  • Culture a relevant cell line that has an active JAK-STAT pathway (e.g., HEL cells, which have a JAK2 V617F mutation).

  • Treat the cells with serially diluted Compound-MPP for 2-4 hours.

  • Lyse the cells and quantify total protein concentration.

  • Perform a Western blot analysis using antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Quantify the band intensities. A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates effective inhibition of the JAK2 pathway.

Protocol 5.3: Anti-Proliferative Activity

Rationale: In cell lines where proliferation is driven by the target kinase (e.g., JAK2-dependent cancer cells), a successful inhibitor should reduce cell viability.

Procedure:

  • Seed cells (e.g., HEL cells) in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of Compound-MPP for 72 hours.

  • Add MTT reagent to the wells and incubate for 4 hours. The MTT is converted to formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Plot absorbance against the logarithm of Compound-MPP concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for the characterization of This compound . By following a logical progression from broad target screening to specific biochemical and cellular assays, researchers can efficiently elucidate the compound's mechanism of action and therapeutic potential. The pyrazole and piperidine scaffolds are rich in chemical diversity and biological activity.[2][4] The protocols described herein provide a robust foundation for investigating this promising chemical entity and advancing it through the drug discovery pipeline. Future work would involve in vivo pharmacokinetic and pharmacodynamic studies, followed by efficacy testing in relevant animal models of disease.

References

  • Mishra, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, K., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Liu, X., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Available at: [Link]

  • Vitale, C., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • ResearchGate. The designed pyrazole-based target compounds. Available at: [Link]

  • Singh, A., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. Available at: [Link]

  • PubChem. 4-(4-Methoxyphenyl)piperidine. Available at: [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. Available at: [Link]

  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available at: [Link]

  • Las-Voz, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Biomolecules. Available at: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available at: [Link]

  • Kim, Y., et al. (2007). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link]

  • Singh, A., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during this synthesis and improve your overall yield and purity.

Introduction: Navigating the Synthesis

The target molecule, this compound, is a key structural motif found in various pharmacologically active agents, including the factor Xa inhibitor Apixaban.[1] Its synthesis is typically a multi-step process that can be broadly divided into two key stages: the formation of the substituted pyrazole core and the subsequent coupling of this core to the piperidine ring.

Each stage presents unique challenges that can impact yield and purity. This guide is structured to address these challenges directly, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C-N Cross-Coupling A 1,3-Dicarbonyl Precursor (e.g., 1-(4-methoxyphenyl)-butane-1,3-dione) C 4-(4-Methoxyphenyl)-1H-pyrazole A->C Cyclocondensation (Knorr Synthesis) B Hydrazine Hydrate B->C E Final Product: This compound C->E N-Arylation (e.g., Buchwald-Hartwig) C->E D Piperidine Derivative (e.g., 4-Halo- or 4-Tosyl-piperidine) D->E

Figure 1: General two-stage synthetic strategy for the target molecule.

Part 1: FAQs on Pyrazole Ring Formation

The most common route to substituted pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] While robust, this reaction requires careful optimization to maximize yield and prevent side-product formation.

Q1: My yield for the 4-(4-methoxyphenyl)-1H-pyrazole intermediate is low. What are the most likely causes?

A1: Low yields in Knorr-type pyrazole syntheses typically stem from three main issues: incomplete reaction, side-product formation, or difficult purification.

  • Incomplete Reaction: The cyclocondensation and subsequent dehydration steps can be slow. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. Extending the reaction time or increasing the temperature can be beneficial. Acid catalysis (e.g., a few drops of acetic acid) is often employed to accelerate the dehydration step.[3]

  • Side Products: If using an unsymmetrical 1,3-dicarbonyl, regioisomers can form. For the synthesis of the 4-substituted pyrazole, the starting material is typically a β-ketoaldehyde or a derivative where one carbonyl is significantly more reactive, guiding the regioselectivity.

  • Solvent Choice: The choice of solvent can greatly influence the reaction rate and yield. While ethanol is a traditional choice, polar aprotic solvents like DMF or NMP have been shown to improve results in some cases.[2][3]

Q2: How can I improve the regioselectivity of the reaction to favor the desired pyrazole isomer?

A2: Regioselectivity is controlled by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor. Hydrazine typically attacks the more electrophilic (less sterically hindered) carbonyl group first. To synthesize 4-(4-methoxyphenyl)-1H-pyrazole, a common precursor is 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. In this case, the enamine acts as a synthetic equivalent of a 1,3-dialdehyde, directing the cyclization to form the desired 4-substituted product.

Part 2: Troubleshooting the C-N Cross-Coupling Reaction

The formation of the bond between the pyrazole nitrogen and the piperidine ring is the most critical and often lowest-yielding step. The two primary methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4]

Q3: Should I use a Buchwald-Hartwig or an Ullmann coupling for the N-arylation of my pyrazole with piperidine?

A3: For this specific transformation, the Buchwald-Hartwig amination is generally the superior choice . It offers milder reaction conditions, broader functional group tolerance, and typically higher yields compared to the traditional Ullmann condensation.[5][6] The Ullmann reaction often requires high temperatures (>150 °C) and stoichiometric amounts of copper, which can be problematic for complex molecules.[6][7] Modern Ullmann protocols using ligands like L-proline or diamines have improved the scope but Buchwald-Hartwig remains the go-to method for its reliability and efficiency with N-heterocycles.[8][9][10]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O, Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, tBuDavePhos)[11][12]Diamines, Phenanthrolines, L-Proline[8][13]
Temperature Mild to moderate (80-120 °C)High (often >150 °C)[6]
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, LHMDS)[14][15]Typically K₂CO₃, Cs₂CO₃
Substrate Scope Very broad, high functional group tolerance[5]More limited, can require activated aryl halides
Primary Challenge Catalyst/ligand sensitivity, costHarsh conditions, catalyst loading

Table 1: Comparison of Buchwald-Hartwig and Ullmann Coupling Reactions.

Q4: I am attempting a Buchwald-Hartwig coupling and getting very low conversion. What should I troubleshoot first?

A4: Low conversion in Buchwald-Hartwig reactions is a common problem, often related to catalyst deactivation or suboptimal reaction parameters. Follow this troubleshooting hierarchy:

  • Atmosphere and Reagent Quality: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and ensure your base is fresh and dry.

  • Choice of Base: The base is critical. Sodium tert-butoxide (NaOtBu) is often the optimal choice for N-arylation of heterocycles.[14] If you observe decomposition of your starting material, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this can slow the reaction. The base's role is to deprotonate the pyrazole N-H, making it nucleophilic enough to coordinate with the palladium center.

  • Ligand Selection: This is the most important variable. For coupling with a five-membered heterocycle like pyrazole, sterically hindered, electron-rich phosphine ligands are required to promote the crucial reductive elimination step.[5][16] If one ligand fails, screen others. Good starting points are XPhos , RuPhos , or tBuDavePhos .[11][12]

  • Catalyst Precursor: While many Pd sources work, using a pre-formed catalyst complex (e.g., an XPhos-palladium precatalyst) can often give more consistent and reproducible results than generating the active catalyst in situ.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) n_complex Amide Complex (Ar-Pd(II)-NR₂)L₂ oa_complex->n_complex Ligand Exchange/Deprotonation (+ HNR₂, - HX) product Ar-NR₂ (Product) n_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Q5: I am seeing significant amounts of a hydrodehalogenated side product (i.e., my piperidine starting material has lost its halogen). Why is this happening?

A5: The formation of a hydrodehalogenated arene is a known side reaction that competes with reductive elimination.[5] It often occurs via β-hydride elimination from the palladium amide complex, especially if the amine has β-hydrogens. While piperidine can undergo this, the issue is more pronounced with certain ligands and high reaction temperatures.

  • Solution 1: Lower the Temperature. This is the first and simplest parameter to adjust.

  • Solution 2: Change the Ligand. Some ligands are more prone to promoting this side reaction. Switching to a different class of bulky phosphine ligand can solve the problem.

  • Solution 3: Change the Base. In some cases, the choice of base can influence the rate of this side reaction.[14]

Part 3: Recommended Experimental Protocols

The following protocols are provided as a starting point. Optimization will likely be required based on your specific equipment and reagent purity.

Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-1H-pyrazole

This procedure is adapted from standard pyrazole synthesis methodologies.[3][17]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 equiv) and ethanol (5-10 mL per mmol of starting material).

  • Reagent Addition: Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution.

  • Reaction: Add glacial acetic acid (0.1 equiv) and heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture to afford the pure pyrazole intermediate.

Protocol 2: Buchwald-Hartwig Coupling of Pyrazole and Piperidine

This protocol uses modern, efficient conditions for C-N coupling.[11][12][16]

  • Setup: In a glovebox, add 4-(4-methoxyphenyl)-1H-pyrazole (1.0 equiv), tert-butyl 4-bromopiperidine-1-carboxylate (1.1 equiv), sodium tert-butoxide (1.5 equiv), your chosen Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the corresponding ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL per mmol of pyrazole) to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Boc-protected product can be purified by flash column chromatography on silica gel.

  • Deprotection: The final Boc deprotection is achieved by dissolving the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product as its corresponding salt.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole. PrepChem. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole. Polish Journal of Chemical Technology. [Link]

  • Unit 4 Pyrazole. Slideshare. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Donepezil-based reactivators for inhibited acetylcholinesterase. RSC Advances. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. University of Oran 1. [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

  • 4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. ResearchGate. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

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Technical Support Center: Purification of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Recovery or No Crystallization During Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • A very low yield of crystals is obtained after cooling.

  • The compound remains in solution even after cooling and concentration.

Causality and Solutions:

"Oiling out" typically occurs when the compound is supersaturated in the solvent or when the solution is cooled too rapidly[1]. The presence of impurities can also inhibit crystal lattice formation.

Troubleshooting Steps:

  • Solvent System Optimization: The choice of solvent is critical for successful recrystallization. For this compound, which possesses both polar (piperidine nitrogen, methoxy group) and non-polar (aryl rings) features, a single solvent may not be ideal.

    • Recommendation: A mixed solvent system, such as ethanol/water, methanol/water, or ethyl acetate/hexane, is often effective.[2][3] Start by dissolving the compound in a minimal amount of the more soluble hot solvent (e.g., ethanol) and then slowly add the less soluble hot solvent (e.g., water) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.

  • Controlled Cooling: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil.

    • Recommendation: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation. Do not disturb the flask during the initial cooling phase.

  • Induce Crystallization: If crystals do not form, nucleation may be the issue.

    • Recommendation:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

      • Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to initiate crystallization.

  • Purity of the Crude Material: If the crude material is highly impure, it may be necessary to perform a preliminary purification step before recrystallization.

    • Recommendation: Consider a quick filtration through a plug of silica gel to remove baseline impurities.

Problem 2: Poor Separation or Tailing Peaks in Column Chromatography

Symptoms:

  • Broad, tailing peaks for the target compound on the chromatogram.

  • Co-elution of the product with impurities.

  • Irreversible adsorption of the compound onto the silica gel.

Causality and Solutions:

The basic nature of the piperidine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in peak tailing and poor separation.[4]

Troubleshooting Steps:

  • Deactivation of Silica Gel: To minimize the interaction between the basic compound and the acidic stationary phase, the silica gel can be deactivated.

    • Recommendation: Add 0.5-1% triethylamine (Et₃N) to the mobile phase.[4][5] This will compete with the piperidine nitrogen for the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Mobile Phase Selection: The choice of eluent is crucial for achieving good separation.

    • Recommendation: A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a more polar solvent such as ethyl acetate or methanol.[4] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.

  • Alternative Stationary Phases: If issues persist with silica gel, consider using a different stationary phase.

    • Recommendation: Neutral or basic alumina can be a good alternative for the purification of basic compounds.

  • Sample Loading: Overloading the column is a common cause of poor separation.

    • Recommendation: The amount of crude material should be appropriate for the column size. A general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 4-(4-methoxyphenyl)-1H-pyrazole and a piperidine precursor.

  • Side products: Depending on the synthetic route, these could include regioisomers of the pyrazole or byproducts from the piperidine synthesis. For instance, if pyridine is reduced to piperidine, residual pyridine can be an impurity.[6]

  • Reagents and catalysts: Any excess reagents or catalysts used in the reaction that are not removed during the work-up.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques should be used to confirm the purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q3: My purified compound is a yellow oil, but the literature reports a white solid. What should I do?

A3: A yellow discoloration can be due to minor, highly colored impurities or oxidation products.[6]

  • Recommendation: First, ensure the compound is indeed an oil at room temperature and not an amorphous solid. If it is an oil, another round of purification, such as column chromatography with deactivated silica, may be necessary. If the compound is a solid that is difficult to crystallize, try dissolving it in a small amount of a suitable solvent and precipitating it by adding a non-solvent.

Q4: Can I purify this compound by forming a salt?

A4: Yes, this can be an effective purification strategy, especially for removing non-basic impurities.

  • Recommendation: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid like hydrochloric acid (in a non-aqueous solvent like isopropanol or ether) to precipitate the hydrochloride salt of your compound. The salt can then be collected by filtration and washed with the solvent. The free base can be regenerated by dissolving the salt in water and adding a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.[9][]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5), with the addition of 0.5% triethylamine. The desired Rf for the product is approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Suggested Recrystallization Solvents and Expected Observations

Solvent SystemRatio (approx.)Expected PurityNotes
Ethanol/Water10:1 to 5:1>98%Good for removing polar and non-polar impurities.[2]
Ethyl Acetate/Hexane1:1 to 1:5>97%Effective for removing more polar impurities.
IsopropanolSingle Solvent>95%May require slower cooling for good crystal formation.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica gel (60-120 mesh)
Mobile PhaseDichloromethane/Methanol + 0.5% Triethylamine
GradientStart with 100% DCM, gradually increase to 5% Methanol
DetectionTLC with UV light (254 nm) and/or potassium permanganate stain

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High crude purity column Column Chromatography crude->column Low crude purity or oily product check_purity Purity Check (TLC, HPLC, NMR) recrystallization->check_purity column->check_purity pure_product Pure Product (>98%) check_purity->column Purity Not OK check_purity->pure_product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Poor Separation/ Tailing Peaks cause1 Cause: Basic compound interacts with acidic silica start->cause1 cause2 Cause: Incorrect mobile phase start->cause2 cause3 Cause: Column overloading start->cause3 solution1 Solution: Add 0.5-1% Et3N to mobile phase cause1->solution1 solution2 Solution: Optimize solvent system using TLC (Rf ~0.3) cause2->solution2 solution3 Solution: Reduce sample load/ Use larger column cause3->solution3

Caption: Troubleshooting guide for column chromatography issues.

References

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available at: [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University ORCA. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Process for the purification of piperidine. Google Patents.
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Chemistry – An Asian Journal. Available at: [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]

Sources

Technical Support Center: Stability of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses common questions regarding the stability of this compound in solution.

Q1: I am observing inconsistent results in my assays. Could this be related to the stability of the compound?

A1: Yes, inconsistent analytical results, such as a decreasing peak area in chromatography over time, can be an indicator of compound degradation under your experimental or storage conditions.[1] The this compound molecule contains both a piperidine ring and a pyrazole ring, which can be susceptible to degradation under certain conditions.[2][3] It is crucial to assess the stability of the compound in your specific experimental setup.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The pyrazole ring system can be sensitive to acidic and basic conditions, potentially leading to hydrolysis or other rearrangements.[4]

  • Oxidation: The piperidine ring, being a secondary amine derivative, is susceptible to oxidation, which could result in the formation of N-oxides or ring-opened products.[2][5][6] The pyrazole ring is generally stable to oxidation, but strong oxidizing agents can affect it.[3][7]

  • Light Exposure: Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation, often through radical-mediated pathways.

  • Temperature: Elevated temperatures can accelerate degradation processes.[8]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might contain impurities that can catalyze degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Atmosphere: For sensitive applications, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and filter-sterilized.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving stability problems.

Troubleshooting Workflow

Caption: A workflow for troubleshooting inconsistent experimental results.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

DegradationPathways Parent This compound Oxidation Oxidation Products N-oxide formation on piperidine ring Ring opening of piperidine Parent:f0->Oxidation:f0 Oxidizing agents (e.g., H₂O₂, air) Hydrolysis Hydrolysis Products Cleavage of the pyrazole ring (extreme pH) Parent:f0->Hydrolysis:f0 Strong acid or base Photodegradation Photodegradation Products Radical-induced decomposition Parent:f0->Photodegradation:f0 UV/Vis light exposure

Caption: Potential degradation pathways for the target compound.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9]

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Analyze at specified time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze at specified time points, comparing with a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase with a C18 column).[10]

Illustrative Data from Forced Degradation Study

The following table provides hypothetical data to illustrate the expected outcomes of a forced degradation study.

Stress ConditionDuration (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl at 60°C2415%Hydrolysis product 1
0.1 M NaOH at 60°C2425%Hydrolysis product 2
3% H₂O₂ at RT2430%N-oxide, Ring-opened product
80°C4810%Thermal degradant 1
Photostability485%Photodegradant 1

Part 4: Analytical Methods for Stability Assessment

The development of a robust analytical method is critical for accurately assessing the stability of this compound.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability studies.[10] A reverse-phase HPLC method, often coupled with a UV or Mass Spectrometry (MS) detector, is recommended.[8]

  • HPLC-UV: Useful for quantifying the parent compound and known degradation products.

  • HPLC-MS: Essential for identifying unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for improved peak shape and MS compatibility).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]

  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC - NIH. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Effect of increasing methoxyphenyl substitution on pyrene pyrazoline enduring green light emitting materials. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Synthetic strategies, i and ii to build pyrazole ring. ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC - NIH. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PMC - NIH. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]

  • Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This document serves as a centralized resource for researchers, scientists, and formulation experts encountering solubility challenges with this compound. While specific solubility data for this molecule is not extensively published, its structural components—a piperidine ring, a pyrazole core, and a methoxyphenyl group—provide a strong basis for predicting its physicochemical properties and designing effective solubilization strategies. This guide is structured in a question-and-answer format to directly address common issues and provide scientifically-grounded, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, shows very low solubility in aqueous buffers (e.g., PBS pH 7.4). Why is this expected, and what is the first step to address it?

A1: The poor aqueous solubility of this compound is anticipated due to its molecular structure. It possesses a significant hydrophobic surface area contributed by the methoxyphenyl and pyrazole rings. The piperidine ring, however, contains a basic nitrogen atom, making the molecule's solubility highly dependent on pH.[1][2][3][4]

Causality: The piperidine moiety is a weak base. In neutral or alkaline solutions (like PBS at pH 7.4), the piperidine nitrogen is predominantly in its neutral, un-ionized form. This form is less polar and thus less soluble in water. At acidic pH, this nitrogen becomes protonated (ionized), forming a more polar salt that interacts favorably with water, thereby increasing solubility.[2][3][5] Weakly basic drugs typically exhibit higher solubility at lower pH values.[6]

First Troubleshooting Step: pH Modification. The most direct initial step is to determine the compound's pH-solubility profile. By attempting to dissolve the compound in a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0), you can quickly assess if protonation of the piperidine ring enhances solubility.

Q2: I tried lowering the pH, and the solubility improved, but it's still not sufficient for my in vivo studies. What is the next logical step?

A2: If pH adjustment alone is insufficient, the next logical and highly effective strategy is salt formation .[7][8][9] Creating a stable, solid salt of your basic compound with an appropriate acid can dramatically improve its aqueous solubility and dissolution rate.[7][10] Approximately 50% of marketed small molecule drugs are administered as salts to improve their properties.[9]

Causality: Salt formation converts the basic piperidine nitrogen into a permanently charged cation, which is paired with a counter-ion from an acid. This ionic form has much stronger interactions with polar water molecules than the neutral free base, leading to significantly higher aqueous solubility.[5] The choice of the counter-ion is critical as it influences the salt's final properties, such as stability, hygroscopicity, and manufacturability.[9][10]

Recommended Action: A salt screening study is the standard approach. This involves reacting the compound with a panel of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate) and characterizing the resulting solid forms.

Q3: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure first?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results correctly.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure. It is measured by allowing the solid compound to equilibrate with the solvent for an extended period (e.g., 24 hours or more) until the concentration in the solution becomes constant.[11][12] This value is critical for lead optimization and formulation development.[12][13]

  • Kinetic Solubility: This is determined by dissolving the compound first in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[12] Precipitation is observed when the compound's solubility limit is exceeded. This method is high-throughput and useful for early-stage discovery to quickly flag compounds with potential solubility issues.[12][13] Kinetic solubility values are often higher than thermodynamic ones because the compound may precipitate as a less stable, amorphous form or remain supersaturated for a short time.[11][13][14]

Recommendation: For initial troubleshooting, a kinetic solubility assay is a rapid and material-sparing way to assess solubility across different conditions (e.g., various pH buffers).[12][15] Once you have identified promising conditions, you must perform a thermodynamic (shake-flask) solubility assay to determine the true equilibrium solubility, which is a more reliable measure for guiding formulation development.[12][14]

Advanced Solubilization Strategies

If pH modification and salt formation do not yield the desired solubility, several advanced formulation strategies can be employed.

Q4: My compound is intended for oral administration, but even the salt form has low solubility in simulated intestinal fluid (pH 6.8). What formulation technologies can I explore?

A4: For challenging compounds, especially those belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), advanced formulation technologies are necessary.[9][] Two highly effective approaches are Amorphous Solid Dispersions (ASDs) and Cyclodextrin Complexation.

  • Amorphous Solid Dispersions (ASDs): This is a predominant and broadly applicable approach for enhancing the solubility of poorly soluble drugs.[17][18][19][20]

    • Mechanism: The crystalline structure of your compound is disrupted by dispersing it at a molecular level within a polymer matrix.[21] The resulting amorphous form does not have a stable crystal lattice to overcome, leading to a much higher apparent solubility and faster dissolution rate.[17][19][21]

    • Common Polymers: HPMC, HPMC-AS, PVP, Soluplus®.

    • Manufacturing Methods: Spray drying and hot-melt extrusion (HME) are scalable and common methods for producing ASDs.[17][18][21]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][24]

    • Mechanism: The hydrophobic part of your compound (the methoxyphenyl-pyrazole moiety) can be encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex."[][22][23][25] This complex presents a hydrophilic exterior to the aqueous environment, effectively solubilizing the drug molecule.[][23]

    • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

Q5: I need to prepare a concentrated stock solution for an in vitro assay. Can I use co-solvents?

A5: Yes, using co-solvents is a very common and effective technique for preparing concentrated solutions for in vitro use.[26][27][28][29]

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[27][30] This makes the aqueous environment more favorable for dissolving hydrophobic compounds like yours.

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Primarily for in vitro use.

Important Considerations:

  • Toxicity: For in vivo studies, the concentration of co-solvents must be kept within safe toxicological limits.

  • Precipitation: When the co-solvent stock is diluted into a fully aqueous assay buffer, the compound may precipitate if its solubility limit in the final buffer is exceeded. Always check for precipitation upon dilution.

Experimental Protocols & Workflows

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the equilibrium solubility of this compound in a specific buffer.

Materials:

  • Your compound (solid powder)

  • Selected aqueous buffer (e.g., pH 4.5 acetate buffer)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial (ensure solid remains undissolved at equilibrium).

  • Add a known volume of the buffer to the vial.

  • Cap the vial securely and place it on an orbital shaker at a constant temperature.

  • Agitate for 24 hours to ensure equilibrium is reached.

  • After 24 hours, let the vial stand to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve).

  • Report the solubility in units such as µg/mL or µM.

Visual Guides & Decision Trees

Solubility Enhancement Workflow

The following diagram outlines a systematic approach to troubleshooting and overcoming the solubility challenges of this compound.

Solubility_Workflow Start Poor Aqueous Solubility Identified pH_Screen Phase 1: pH Modification (Screen pH 2 to 7.4) Start->pH_Screen Salt_Screen Phase 2: Salt Formation (Screen with various counter-ions) pH_Screen->Salt_Screen Sufficient? No Success Target Solubility Achieved pH_Screen->Success Sufficient? Yes Advanced Phase 3: Advanced Formulation Salt_Screen->Advanced Sufficient? No Salt_Screen->Success Sufficient? Yes CoSolvent Co-Solvent / Surfactant Screening Advanced->CoSolvent For Liquid Formulation ASD Amorphous Solid Dispersion (ASD) Advanced->ASD For Solid Dosage Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin For Solid/Liquid Formulation CoSolvent->Success ASD->Success Cyclodextrin->Success

Caption: A decision tree for systematically addressing poor solubility.

Data Summary Table

This table provides a hypothetical summary of results from a solubility screening study to guide your experimental design.

StrategyCondition / ExcipientPredicted Solubility (µg/mL)Remarks
pH Adjustment pH 7.4 Buffer< 1Very low solubility in neutral conditions.
pH 4.5 Buffer10 - 50Moderate increase due to protonation.
pH 2.0 Buffer> 100Significant increase at low pH.
Salt Formation Hydrochloride Salt (in water)> 1000High solubility expected.[10]
Mesylate Salt (in water)> 800Good solubility, alternative to HCl.
Co-solvents 20% PEG 400 in Water50 - 200Useful for preclinical formulations.
Complexation 10% HP-β-CD in Water> 500Significant enhancement via inclusion.[22]

References

  • Zodage, A., More, S., & Mangire, T. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Popovici, I., & Hoti, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available at: [Link]

  • (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • Shi, Q., Yang, T., & Cai, T. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Pharmaceutical Development and Technology, 1–16. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core, a privileged scaffold in modern pharmaceuticals and agrochemicals. Here, we move beyond simple protocols to address the nuanced challenges of reaction optimization, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Introduction: The Enduring Relevance of Pyrazole Synthesis

The synthesis of the pyrazole ring, most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of heterocyclic chemistry first reported by Ludwig Knorr in 1883.[1][2] This seemingly straightforward transformation is fraught with potential challenges, from controlling regioselectivity to achieving high purity and yield. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific, common issues encountered during pyrazole synthesis experiments.

Issue 1: My reaction resulted in a low yield or failed completely. What are the likely causes and how can I fix it?

Low or no yield is the most common issue, often stemming from one or more suboptimal parameters. Let's break down the potential culprits.

Potential Cause & Troubleshooting Steps

  • Sub-optimal Acidity (pH): The classic Knorr synthesis is often acid-catalyzed.[3] The acid protonates a carbonyl oxygen, increasing the carbon's electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[4] If the medium is too neutral, this crucial first step is slow. Conversely, if the medium is too acidic, the hydrazine, being basic, can be fully protonated, which significantly reduces its nucleophilicity and stops the reaction.

    • Solution: For neutral or basic hydrazines, add a catalytic amount of a mild acid like acetic acid.[5] If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction may not require additional acid.[6] The optimal pH is often found to be between 3 and 6.[4][6] Perform small-scale trials screening different acid catalysts (e.g., acetic acid, p-TsOH, HCl) and their concentrations.

  • Inappropriate Solvent Choice: The solvent plays a critical role in reactant solubility, reaction rate, and even regioselectivity.[7] Traditional methods often use polar protic solvents like ethanol.[5]

    • Solution: While ethanol is a good starting point, consider polar aprotic solvents like DMF, DMAc, or NMP, which have been shown to accelerate the dehydration steps and improve yields, sometimes allowing the reaction to proceed at room temperature.[1][8] For "green" approaches, consider solvent-free conditions or using water, which can be surprisingly effective, especially with the aid of catalysts like cetyltrimethylammonium bromide (CTAB).[9][10]

  • Incorrect Temperature Profile: Pyrazole formations are typically exothermic, especially during the initial condensation.[11] However, the final dehydration step to form the aromatic ring requires an energy input.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the exotherm, especially during the addition of the hydrazine.[11] Once the initial condensation is complete (confirmable by TLC or LCMS), gently heat the reaction (e.g., to reflux in ethanol) to drive the dehydration and aromatization.[12] Temperature can also be a tool for divergent synthesis, yielding different products from the same starting materials under different thermal conditions.[13]

  • Atmospheric Oxygen: Some starting materials or intermediates can be sensitive to oxidation.

    • Solution: If you suspect degradation, consider running the reaction under an inert atmosphere of nitrogen or argon to improve the yield and purity of the final product.[14]

Issue 2: My reaction produced a mixture of regioisomers. How can I control the selectivity?

This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine.[15] For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can theoretically produce two different N-methyl pyrazole isomers.

Controlling Factors & Optimization Strategies

The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[15]

  • Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon will typically be attacked first by the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH2 group in a substituted hydrazine).

    • Strategy: You can influence this by modifying the dicarbonyl substrate. An electron-withdrawing group (e.g., -CF3) will make the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack to that site.[8]

  • Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[15]

    • Strategy: This is an intrinsic property of your substrates, but it can be a guiding principle in substrate design if you have that flexibility.

  • Reaction Conditions (pH): This is your most powerful tool for control. The nucleophilicity of the two hydrazine nitrogens is pH-dependent.

    • Strategy under Acidic Conditions: In an acidic medium, the more basic (unsubstituted) -NH2 group of a substituted hydrazine is more likely to be protonated. This deactivates it, making the substituted nitrogen atom the effective nucleophile for the initial attack.

    • Strategy under Neutral/Basic Conditions: In neutral or basic conditions, the unsubstituted -NH2 group is more nucleophilic and will preferentially attack first.

    • Actionable Plan: Systematically screen the reaction pH. Run one reaction with catalytic acetic acid and another with a base like pyridine or triethylamine to see if you can reverse or enhance the isomeric ratio.[15]

Issue 3: My product is difficult to purify. What are the best practices?

Purification can be challenging due to the basic nature of the pyrazole ring, the presence of stubborn impurities, or the physical state of the product.

Purification Method & Troubleshooting

  • For Solid Products - Recrystallization: This is often the most effective method for achieving high purity on a large scale.[16]

    • Problem: The compound "oils out" instead of crystallizing. This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly, perhaps by insulating the flask.[17] Using a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can also promote crystallization.[18]

    • Problem: The compound won't crystallize at all.

    • Solution: Impurities may be inhibiting crystallization. First, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If that fails, a "seed crystal" from a previous batch can be added.[17] If all else fails, a quick pass through a silica plug to remove gross impurities might be necessary before attempting recrystallization again.

  • For All Products - Column Chromatography:

    • Problem: The compound streaks badly or is retained on the silica gel column. Pyrazoles are basic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor recovery.[17][18]

    • Solution 1 (Deactivation): Neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (~0.5-1% by volume) to your eluent system.[17]

    • Solution 2 (Alternative Stationary Phase): Use a more inert stationary phase like neutral alumina, which is better suited for basic compounds.[18]

    • Solution 3 (Reversed-Phase): For highly polar pyrazoles, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) is an excellent option.[17]

  • Initial Work-up - Acid/Base Extraction:

    • Strategy: Before chromatography or recrystallization, use liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a mild acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a mild base (e.g., saturated NaHCO3 solution) to remove acidic starting materials or byproducts. Finally, wash with brine to remove water. This simple step can dramatically simplify the final purification.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the Knorr pyrazole synthesis?

    • A1: The reaction proceeds in three main stages: 1) Nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons to form a hemiaminal, which quickly dehydrates to an imine (or hydrazone). 2) An intramolecular nucleophilic attack by the second hydrazine nitrogen onto the remaining carbonyl carbon. 3) A final dehydration step to eliminate water and form the stable, aromatic pyrazole ring.[19][20]

  • Q2: Are there more environmentally friendly ("green") methods for pyrazole synthesis?

    • A2: Absolutely. Green chemistry approaches are increasingly popular and effective. These include using ultrasonic irradiation, microwave-assisted synthesis, and solvent-free reaction conditions.[7][9] Microwave heating, in particular, can dramatically reduce reaction times and increase yields.[21] Using water as a solvent is another excellent green alternative.[10]

  • Q3: My 1,3-dicarbonyl starting material is not commercially available. How can I synthesize it?

    • A3: A common method for synthesizing 1,3-dicarbonyls is the Claisen condensation, where an ester is reacted with a ketone or another ester in the presence of a base. Alternatively, ketones can be reacted with acid chlorides in a "one-pot" fashion and then directly converted to pyrazoles by the subsequent addition of hydrazine.[8]

  • Q4: How can I purify my pyrazole if it is sensitive to both acid and base?

    • A4: If your compound degrades under pH changes, avoid acid/base washes. Your primary tools will be chromatography on a neutral stationary phase (like neutral alumina) or careful recrystallization.[18] If using silica, ensure it is deactivated with triethylamine.[17]

Visualizations and Protocols

Diagrams of Key Processes

Knorr_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Start_Dicarbonyl 1,3-Dicarbonyl Step1 Nucleophilic Attack & Dehydration Start_Dicarbonyl->Step1 + H⁺ (cat.) Start_Hydrazine Hydrazine Start_Hydrazine->Step1 + H⁺ (cat.) Step2 Intermediate (Hydrazone) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Cyclic Intermediate (Pyrazoline) Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5 - H₂O End_Pyrazole Pyrazole Step5->End_Pyrazole

// Decision nodes d1 [label="Low Yield?"]; d2 [label="Mixture of\nRegioisomers?", fillcolor="#EA4335"]; d3 [label="Purification\nIssues?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solution nodes s1_1 [label="Check Reagent Purity\n& Stoichiometry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s1_2 [label="Optimize Catalyst\n(Acid/Base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s1_3 [label="Screen Solvents\n(Ethanol, DMF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s1_4 [label="Optimize Temperature\nProfile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

s2_1 [label="Analyze Steric &\nElectronic Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s2_2 [label="Screen Reaction pH\n(Acidic vs. Basic)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s2_3 [label="Modify Substrate\n(if possible)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

s3_1 [label="Recrystallize\n(Solvent Screen)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s3_2 [label="Column Chromatography\n(Deactivate Silica/Alumina)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; s3_3 [label="Perform Acid/Base\nWork-up", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections d1 -> {s1_1, s1_2, s1_3, s1_4} [label="Yes"]; d1 -> d2 [label="No"]; d2 -> {s2_1, s2_2, s2_3} [label="Yes"]; d2 -> d3 [label="No"]; d3 -> {s3_1, s3_2, s3_3} [label="Yes"]; } enddot Caption: A decision tree for troubleshooting common pyrazole synthesis issues.

// Core Parameters Solvent [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Temperature [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"]; Catalyst [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2!"]; Substrate [label="Substrate\n(Sterics/Electronics)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,0!"];

// Outcomes Yield [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; Regioselectivity [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,3!"]; ReactionTime [label="Reaction Time", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-3!"];

// Edges Solvent -> Yield; Temperature -> Yield; Catalyst -> Yield; Substrate -> Yield; Solvent -> Regioselectivity; Catalyst -> Regioselectivity; Substrate -> Regioselectivity; Temperature -> ReactionTime; Catalyst -> ReactionTime; Solvent -> ReactionTime; } enddot Caption: Interplay of reaction parameters affecting key synthesis outcomes.

Reference Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol describes a standard, reliable method for synthesizing 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (~64% solution in water)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • Reagent Addition: While stirring the solution at room temperature, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise over 15-20 minutes. The reaction is exothermic, and a gentle warming of the flask will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 1 hour. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the acetylacetone spot.

  • Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up (Acidification & Wash): To the remaining residue, add 50 mL of water. The product may separate as an oil or solid. Acidify the mixture to pH ~2 by the dropwise addition of concentrated HCl. This will protonate the product and any basic impurities, dissolving them in the aqueous layer. Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove any non-basic organic impurities. Discard the organic layers.

  • Work-up (Basification & Extraction): Cool the aqueous layer in an ice bath and carefully basify to pH ~10 with a concentrated NaOH solution. The 3,5-dimethylpyrazole will precipitate as a white solid or oil. Extract the product into ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from a minimal amount of hot hexanes or by sublimation.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Technical Support Center: Synthesis of N-Substituted Pyrazoles. (2025). Benchchem.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Optimization of the reaction conditions towards the formation of pyrazole.
  • Knorr Pyrazole Synthesis. Source not specified.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Optimizing solvent and base selection for pyrazole synthesis. (2025). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Technical Support Center: Purification of Trifluoromethyl
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • synthesis of pyrazoles. (2019). YouTube.
  • Preparation of pyrazoles.

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troubleshooting guide for experiments with 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during experimentation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and reproducibility of your results.

Part 1: Foundational Knowledge & Handling

This section addresses the most critical and often overlooked aspects of working with this compound: its fundamental properties and proper handling. Errors in this stage are the most common source of downstream experimental failure.

FAQ: What are the core physicochemical properties of this compound?

Understanding the basic properties is the first step in designing a robust experiment. The molecule consists of three key moieties: a piperidine ring, a pyrazole ring, and a methoxyphenyl group. Each contributes to its overall behavior.[1][2]

PropertyValue / DescriptionSignificance for Experimentation
CAS Number 902836-36-6Unique identifier for ensuring you are working with the correct molecule.[1]
Molecular Formula C₁₅H₁₉N₃OUsed for calculating molarity and confirming mass spectrometry data.[1]
Formula Weight 257.33 g/mol Essential for accurate preparation of solutions.[1]
Structure Piperidine, Pyrazole, MethoxyphenylThe piperidine ring is basic and can be protonated at physiological pH.[3] The methoxyphenyl group increases lipophilicity, which may enhance membrane permeability but decrease aqueous solubility.[4] The pyrazole core is a stable aromatic system.[2]
Predicted pKa ~8.5-9.5 (Piperidine N)The basicity of the piperidine nitrogen is a critical factor. At physiological pH (~7.4), a significant portion of the compound will be protonated and carry a positive charge. This can lead to non-specific binding to negatively charged cellular components like phospholipids or serum proteins in media.[3]
FAQ: My compound solution is developing a yellow/brown tint upon storage. Is it still usable?

This is a classic sign of degradation, common to many piperidine-containing compounds.[5]

  • Causality (The "Why"): The discoloration is typically due to oxidation of the piperidine ring, especially when exposed to air (oxygen) and light.[5] This process can generate impurities that may have altered biological activity or introduce confounding variables in your assays.

  • Trustworthiness (The "Validation"): The usability of a discolored solution is highly dependent on the sensitivity of your application. For sensitive cell-based assays or in vivo studies, using a discolored solution is strongly discouraged as you are no longer testing the pure compound. For less sensitive applications, its use may be acceptable, but the results should be interpreted with caution.

  • Protocol & Prevention:

    • Procurement: Purchase from a reputable supplier. Upon receipt, verify the appearance (should be a white to off-white solid).

    • Storage: Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at -20°C.

    • Solution Preparation: Prepare stock solutions fresh for each experiment if possible. If storage is necessary, aliquot the stock solution into small, single-use volumes in tightly sealed vials, purge with inert gas, and store at -80°C protected from light. Avoid repeated freeze-thaw cycles.

FAQ: I am struggling to dissolve the compound for my aqueous cell culture media. What is the best approach?

Solubility is a frequent and critical hurdle for compounds containing both lipophilic (methoxyphenyl) and basic (piperidine) groups.[6]

  • Causality (The "Why"): The compound's flat, aromatic structures promote crystal lattice packing (making it hard to dissolve), while the methoxyphenyl group favors non-polar organic solvents. Direct dissolution in aqueous buffers or media is often unsuccessful and leads to precipitation.

  • Expertise (The "How-To"): The standard and most reliable method is to first create a high-concentration stock solution in an appropriate organic solvent and then perform a serial dilution into your aqueous experimental medium.

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent suitable for most cell culture applications at low final concentrations (<0.5% v/v).

  • Calculation: For a 10 mM stock, weigh out 2.57 mg of the compound (Formula Weight: 257.33 g/mol ).

  • Dissolution: Add 1 mL of 100% DMSO to the solid.

  • Solubilization: Vortex thoroughly. If necessary, gently warm the vial to 37°C or use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter against a light source.

  • Dilution: For your experiment, perform a serial dilution from this stock. For example, to achieve a 10 µM final concentration in 1 mL of media, add 1 µL of your 10 mM stock. Crucially, add the DMSO stock to the media while vortexing the media to facilitate rapid dispersion and prevent localized precipitation.

Part 2: Troubleshooting In Vitro Experimental Assays

This section focuses on resolving common issues that arise once the compound is introduced into a biological system.

Workflow for Troubleshooting Inconsistent Assay Results

This workflow provides a logical path to diagnose the root cause of poor reproducibility.

G start Inconsistent Results Observed solubility Is the compound fully dissolved in the final assay medium? start->solubility degradation Could the compound have degraded during storage or the experiment? start->degradation assay_cond Are assay conditions (cell density, incubation time) strictly controlled? start->assay_cond interaction Is the compound interacting with assay components (e.g., serum, plasticware)? start->interaction solubility_check Action: Visually inspect for precipitate. Prepare fresh dilutions. Consider lowering final concentration. solubility->solubility_check degradation_check Action: Prepare fresh stock solution. Run LC-MS to check integrity. Minimize light/air exposure. degradation->degradation_check assay_check assay_check assay_cond->assay_check interaction_check Action: Test in serum-free media. Use low-binding plates. Consider non-specific binding. interaction->interaction_check assay_cond_check Action: Standardize all protocols. Run vehicle controls meticulously.

Caption: Decision tree for diagnosing sources of experimental irreproducibility.

FAQ: My results in cell-based assays are highly variable between replicates. What's going on?

High variability is often a sign of physicochemical interference rather than purely biological effects.

  • Causality - The Protonated State: As mentioned, the piperidine nitrogen will be protonated at pH 7.4.[3] This positive charge can cause the molecule to non-specifically adhere to negatively charged surfaces like cell membranes, plasticware, and serum proteins (like albumin) in your culture medium. This effectively reduces the bioavailable concentration of your compound in an unpredictable manner.

  • Causality - Aggregation: At higher concentrations, lipophilic molecules can form aggregates or micelles in aqueous solutions. These aggregates have different pharmacological properties than the monomeric form and can lead to inconsistent results or even artifacts.

  • Trustworthiness - Validation Steps:

    • Reduce Serum: If possible, run a pilot experiment in reduced-serum or serum-free media to see if reproducibility improves. This minimizes sequestration by serum proteins.

    • Use Low-Binding Plates: For sensitive assays, consider using ultra-low attachment or low-binding microplates to reduce adsorption to plastic.

    • Concentration-Response Curve: A poorly behaved concentration-response curve (e.g., a very steep or non-sigmoidal curve) can be an indicator of aggregation. Dynamic light scattering (DLS) can be used to formally test for aggregate formation at your working concentrations.

FAQ: The compound shows unexpected cytotoxicity. How can I determine if this is a specific or non-specific effect?

Many compounds can appear cytotoxic due to non-specific mechanisms like membrane disruption, especially if they have lipophilic and cationic characteristics.

  • Expertise - Differentiating Mechanisms: True pharmacological cytotoxicity is typically mediated by specific pathways, such as the induction of apoptosis.[7] Non-specific cytotoxicity often involves direct damage to the cell membrane (necrosis). Assays that can distinguish between these are crucial.

  • Authoritative Grounding - Assay Selection: A simple MTT or resazurin assay measures metabolic activity and cannot distinguish between apoptosis and necrosis. To gain mechanistic insight, it is recommended to use a multi-parameter approach, such as Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry, which can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] Alternatively, a lactate dehydrogenase (LDH) release assay can be used to specifically quantify membrane rupture associated with necrosis.[7]

This protocol provides a baseline for assessing effects on cell viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of this compound. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).[8]

Hypothetical Signaling Pathway for a Piperidine-Pyrazole Compound

Given that structurally related compounds have shown affinity for G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, a common mechanism of action involves the modulation of these pathways.[9]

G cluster_0 Extracellular cluster_1 Intracellular compound 4-[4-(...)]-Piperidine (Ligand) receptor GPCR (e.g., 5-HT2A, D4) compound->receptor Binding g_protein G-Protein (Gq/11 or Gi/o) receptor->g_protein Activation plc Effector (e.g., PLC) g_protein->plc camp Second Messenger (e.g., ↓cAMP or ↑IP3/DAG) plc->camp downstream Downstream Cellular Response camp->downstream

Caption: A potential GPCR signaling pathway modulated by a piperidine-pyrazole ligand.

References

  • BenchChem Technical Support Team. (2025).
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  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Nakazato, A., et al. (2003). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed.
  • de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0204588. [Link]

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Technical Support Center: Synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a practical question-and-answer format to directly address specific issues you may face in the lab.

Overall Synthetic Strategy

The synthesis of the target compound is typically approached in a two-stage process. First, the pyrazole core is constructed, followed by the coupling of the pyrazole to the piperidine moiety. Each stage presents unique challenges and potential for side-product formation that can impact yield, purity, and scalability.

Synthetic_Pathway cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C-N Coupling A 1-(4-Methoxyphenyl)ethan-1-one + Ester/Aldehyde B 1,3-Dicarbonyl Intermediate A->B Claisen Condensation D 4-(4-Methoxyphenyl)-1H-pyrazole B->D Knorr Synthesis C Hydrazine C->D Condensation F Target Molecule: This compound D->F Buchwald-Hartwig Amination or Ullmann Condensation E 4-Substituted Piperidine (e.g., 4-halopiperidine, Boc-4-aminopiperidine) E->F

Caption: Overall synthetic workflow for the target molecule.

Part 1: Troubleshooting Pyrazole Ring Formation

The most common route to the 4-aryl-1H-pyrazole core is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] Side reactions at this stage often revolve around regioselectivity, incomplete reaction, and stability of the reagents.

Frequently Asked Questions (FAQs)

Q1: My reaction to form 4-(4-methoxyphenyl)-1H-pyrazole is low-yielding and the TLC shows multiple spots. What are the likely byproducts?

A1: This is a frequent issue, especially when using an unsymmetrical 1,3-dicarbonyl precursor. The primary side products to consider are:

  • Regioisomers: Condensation with an unsymmetrical dicarbonyl can lead to the formation of an unwanted regioisomeric pyrazole, which can be very difficult to separate from your desired product.[1]

  • Pyrazoline Intermediates: Incomplete aromatization or oxidation of the initially formed pyrazoline ring will result in this common impurity.[1]

  • Hydrazine-Derived Impurities: Hydrazine is highly reactive and can undergo self-condensation or other side reactions, often leading to colored impurities that make the reaction mixture yellow or red.[1][2]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leaving uncyclized hydrazone intermediates in the mixture.

Pyrazole_Side_Reactions Main 1,3-Dicarbonyl + Hydrazine Desired Desired Pyrazole (4-Aryl) Main->Desired Correct Cyclization Isomer Regioisomeric Pyrazole (5-Aryl) Main->Isomer Incorrect Regiochemistry Pyrazoline Pyrazoline Intermediate Main->Pyrazoline Incomplete Aromatization Hydrazone Uncyclized Hydrazone Main->Hydrazone Incomplete Cyclization Buchwald_Hartwig_Cycle cluster_main Productive Catalytic Cycle cluster_side Side Reactions A L-Pd(0) Active Catalyst B Oxidative Addition L-Pd(II)(Ar)(X) A->B Ar-X C Amine Coordination & Deprotonation L-Pd(II)(Ar)(NR₂) B->C Piperidine, Base Side1 { Hydrodehalogenation | Ar-H} B->Side1 β-Hydride Elimination (if applicable) Side2 { Homocoupling | Ar-Ar} B->Side2 Dimerization Pathway D Reductive Elimination Product (Ar-NR₂) C->D D->A

Caption: Buchwald-Hartwig cycle and key competing side reactions.

Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and must be optimized for your specific substrates.

Materials:

  • 4-(4-Methoxyphenyl)-1H-pyrazole (1.0 mmol)

  • Appropriately substituted piperidine (e.g., 1-Boc-4-iodopiperidine) (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) [3]* Base (e.g., NaOtBu, 1.4 mmol) [3]* Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the pyrazole, palladium precatalyst, and base to the reaction vial. If not using a glovebox, add the solids, seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. [3]2. Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the piperidine derivative.

  • Reaction: Place the vial in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, often 12-24 hours). [4]4. Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. [3]5. Extraction: Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product. [4]

References

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Sources

Technical Support Center: Elucidating the Degradation Pathways of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the chemical stability and degradation of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. As this is a specific and potentially novel molecule, detailed public literature on its degradation pathways is scarce. This guide is therefore designed to provide you, the research and development scientist, with the foundational strategies, experimental protocols, and troubleshooting logic required to systematically uncover these pathways from first principles. Our approach is grounded in established regulatory expectations for forced degradation studies and leverages modern analytical techniques for structural elucidation.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my investigation into the stability of this compound. Where should I begin?

A1: The most effective starting point is a comprehensive forced degradation (or stress testing) study .[3][4] This involves subjecting the molecule to a range of harsh chemical and physical conditions to intentionally induce degradation at an accelerated rate. The goal is not to mimic real-world storage conditions but to rapidly generate a portfolio of likely degradation products. This allows you to develop a robust, stability-indicating analytical method and gain crucial insights into the molecule's intrinsic vulnerabilities.[3]

The key stress conditions to investigate, as recommended by ICH guidelines, are:

  • Acid Hydrolysis: Cleavage of labile bonds, such as ethers.

  • Base Hydrolysis: Saponification of esters or hydrolysis of other sensitive groups.

  • Oxidation: Probing for susceptibility to oxidative degradation.

  • Photolysis: Assessing stability upon exposure to light.

  • Thermal Stress: Evaluating stability at elevated temperatures.

A well-designed forced degradation study is the cornerstone of understanding your molecule's degradation profile.[1]

Q2: What are the most probable sites of degradation on the this compound molecule?

A2: Based on the functional groups present, we can hypothesize several "weak spots" that are prime candidates for degradation. Analyzing the structure allows us to anticipate reaction pathways and guide our analytical strategy.

  • The Piperidine Ring: The tertiary amine within the piperidine ring is a common site for oxidation , which can lead to the formation of an N-oxide . Under more strenuous oxidative conditions or through radical mechanisms, ring-opening is also a possibility.[5][6] OH-initiated photo-oxidation can proceed via H-abstraction from both C-H and N-H groups.[7][8]

  • The Pyrazole Ring: While generally aromatic and stable, the pyrazole ring can undergo oxidation , often leading to hydroxylation.[9][10] Severe oxidative stress or high-energy conditions like photolysis could potentially lead to ring cleavage.[11]

  • The Methoxyphenyl Group: The ether linkage (O-CH₃) is susceptible to acid-catalyzed hydrolysis , which would result in O-demethylation to form a phenolic derivative. This is a classic degradation pathway for anisole-containing compounds.

  • The C-N Linkage between Rings: The bond connecting the piperidine nitrogen to the pyrazole ring could be susceptible to hydrolysis under extreme pH and thermal conditions, though this is generally less common than reactions at the other sites.

The following diagram illustrates these potential primary degradation sites.

G cluster_molecule This compound cluster_sites Potential Degradation Sites mol Molecule Structure A Piperidine N-Oxidation & Ring Opening A->mol B Pyrazole Ring Oxidation (Hydroxylation) B->mol C Ether Linkage Cleavage (O-Demethylation) C->mol

Caption: Potential sites of chemical instability on the target molecule.

Experimental Guides & Protocols

Protocol 1: Standard Forced Degradation Workflow

This protocol provides a standardized approach to generating and analyzing stressed samples. The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.

G cluster_stress Stress Conditions start Prepare API Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, 60°C start->base ox Oxidative 3% H₂O₂, RT start->ox therm Thermal 80°C Solution start->therm photo Photolytic ICH Q1B Light Exposure start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze via Stability-Indicating HPLC-UV/PDA Method ox->analyze therm->analyze photo->analyze neutralize->analyze identify Characterize Degradants (LC-MS/MS, NMR) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for forced degradation and pathway elucidation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acidic: 0.1 M HCl.

    • Basic: 0.1 M NaOH.

    • Oxidative: 3% H₂O₂.

    • Control: Purified Water.

  • Incubation:

    • Place the acidic, basic, and oxidative samples in a water bath at 60°C. Monitor at time points (e.g., 2, 4, 8, 24 hours).

    • For thermal stress, place a sealed vial of the stock solution in an oven at 80°C.

    • For photostability, expose the stock solution (and solid sample) to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze immediately using a developed stability-indicating HPLC method.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Typical Duration Target Degradation
Acid Hydrolysis 0.1 M - 1 M HCl RT to 80°C 2 - 48 hours 5-20%
Base Hydrolysis 0.1 M - 1 M NaOH RT to 80°C 2 - 48 hours 5-20%
Oxidation 3% - 30% H₂O₂ Room Temp 8 - 24 hours 5-20%
Thermal Dry Heat / Solution 80°C 24 - 72 hours 5-20%

| Photolytic | ICH Q1B Option II | Ambient | As per guideline | Compare to dark control |

Troubleshooting & Advanced Analysis

Q3: My HPLC analysis shows several new peaks after stress testing. How do I determine their structures?

A3: This is the central challenge in degradation studies. A multi-faceted analytical approach is required for unambiguous structural elucidation.[12][13]

  • LC-MS/MS Analysis: The first step is to use High-Resolution Mass Spectrometry (HRMS), often with a tandem MS (MS/MS) setup.[12][14]

    • Accurate Mass Measurement: HRMS provides the elemental composition of both the parent drug and the degradation products (DPs). For example, an increase of 16 Da (+O) suggests oxidation/hydroxylation, while a loss of 14 Da (-CH₂) could indicate O-demethylation.

    • Fragmentation Analysis: Compare the MS/MS fragmentation pattern of the parent drug with that of each DP.[15][16] Fragments that are common to both help identify which part of the molecule has remained intact. Novel fragments point towards the site of modification.

  • Isolation of Degradants: For definitive structural confirmation, major DPs must be isolated. This is typically achieved using preparative HPLC.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation of unknown compounds.[17][18][19]

    • 1D NMR (¹H, ¹³C): Provides direct information on the chemical environment of protons and carbons. The disappearance of the methoxy singlet (~3.8 ppm in ¹H NMR) would confirm O-demethylation. The appearance of new signals in the aromatic region could suggest pyrazole hydroxylation.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the structure back together unambiguously.

Q4: I see a significant loss of my parent compound, but no major new peaks are appearing in my HPLC chromatogram. What could be happening?

A4: This is a common and challenging scenario. Several possibilities exist:

  • Formation of Insoluble Degradants: The degradation products may be precipitating out of the solution. Visually inspect the sample vials for any precipitate. If observed, attempt to dissolve it in a stronger organic solvent and re-analyze.

  • Loss of Chromophore: The degradation pathway may have destroyed the part of the molecule responsible for UV absorbance at your chosen wavelength. Re-run the analysis using a Photodiode Array (PDA) detector and examine the entire UV spectrum. Also, consider using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

  • Formation of Volatile Degradants: Small, volatile fragments may have formed and evaporated. This is less common for the primary DPs of a molecule this size but is possible.

  • Polymerization: The molecule or its initial degradants may be polymerizing into large, insoluble, or chromatographically retained species. This can sometimes be inferred from a rising baseline in the chromatogram.

Hypothetical Degradation Pathways

Based on the chemical principles discussed, the following diagram outlines plausible degradation pathways for this compound. This is a predictive model to guide your investigation. Your experimental data from LC-MS and NMR are required to confirm or refute these hypotheses.

G cluster_pathways Hypothetical Degradation Pathways parent Parent Compound 4-[4-(4-Methoxyphenyl)- 1H-Pyrazol-1-Yl]Piperidine dp1 DP-1 (Oxidation) Piperidine N-Oxide parent->dp1 [O] (e.g., H₂O₂) dp2 DP-2 (Hydrolysis) O-Demethylated Phenol parent->dp2 H₃O⁺ (Acidic) dp3 DP-3 (Oxidation) Hydroxylated Pyrazole parent->dp3 [O] or hν (Oxidative/Photolytic)

Caption: Hypothetical degradation pathways based on chemical structure.

By systematically applying the principles of forced degradation and leveraging modern analytical instrumentation, you can confidently elucidate the degradation pathways of this compound, ensuring the development of a stable and safe pharmaceutical product.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry.
  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.). World Journal of Pharmaceutical and Life Sciences.
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.).
  • Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1. (1990). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). PubMed Central.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
  • Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). Journal of Pharmaceutical and Biomedical Analysis.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019).
  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021). MDPI.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020).
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PubMed Central.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • Elucidation of fipronil photodegradation pathways. (n.d.).
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. (2022). PubMed Central.
  • Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor. (n.d.).
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

Sources

Technical Support Center: Enhancing the Purity of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods to achieve high purity. As a molecule with significant potential in pharmaceutical development, its purity is paramount for reliable downstream biological assays and clinical applications.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols based on common challenges encountered during synthesis and purification. We will delve into the causality behind experimental choices, offering not just steps, but a foundational understanding to empower you to adapt and optimize these methods for your specific needs.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of this compound.

Category 1: Impurity Identification and Origin

Question 1: My initial NMR of the crude product shows two sets of closely related peaks. What is the likely cause?

Answer: The most probable cause is the formation of a regioisomer during the pyrazole synthesis step. The Knorr pyrazole synthesis, a common method for creating the pyrazole ring, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] If the 1,3-dicarbonyl precursor to the 4-(4-methoxyphenyl)pyrazole moiety is unsymmetrical, the piperidine-hydrazine can attack either of the two carbonyl carbons, leading to two different regioisomers.[1][2]

These isomers often have very similar physical properties, such as polarity and solubility, making them challenging to separate.[3]

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl Precursor attack_a Attack at Carbonyl A dicarbonyl->attack_a Pathway A attack_b Attack at Carbonyl B dicarbonyl->attack_b Pathway B hydrazine Piperidine-Hydrazine product_desired Desired Regioisomer (Target Compound) attack_a->product_desired product_impurity Regioisomeric Impurity attack_b->product_impurity G start_node Crude Product process_node process_node start_node->process_node Dissolve in min. hot solvent decision_node decision_node process_node->decision_node Cool solution slowly success_node Pure Crystals decision_node->success_node Crystals form fail_node Oiling Out decision_node->fail_node Oil forms outcome_node outcome_node outcome_node->process_node Re-heat, add more solvent / change solvent system end_node Analyze Purity (NMR, HPLC, MS) success_node->end_node Filter & Dry fail_node->outcome_node Troubleshoot

Sources

Validation & Comparative

A Comparative Analysis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intersection of pyrazole and piperidine scaffolds in medicinal chemistry has given rise to a plethora of compounds with significant therapeutic potential. The target of our analysis, 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine, represents a core structure whose biological activity is not extensively documented in publicly accessible literature. However, by examining its constituent fragments—the 4-methoxyphenyl group, the 1,4-disubstituted pyrazole, and the 4-substituted piperidine—we can infer its potential pharmacological profile through a comparative analysis of structurally similar and well-characterized compounds. This guide will delve into a structure-activity relationship (SAR) study, comparing our target compound to notable analogs such as the cannabinoid receptor 1 (CB1) antagonist SR141716A (Rimonabant), the Factor Xa inhibitor Apixaban, and other pyrazole-piperidine derivatives with demonstrated antimicrobial and antipsychotic activities. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with insights into the potential applications and design considerations for this class of molecules.

Structural Scaffolds and Their Significance

The core structure of this compound combines three key pharmacophores. The piperidine ring is a prevalent feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties and serving as a versatile linker.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic systems and is known to engage in various biological interactions.[2] The methoxyphenyl group can influence receptor binding and metabolic stability. The specific arrangement of these moieties dictates the compound's overall shape, polarity, and ability to interact with biological targets.

Comparative Analysis of Bioactivity

To understand the potential of this compound, we will compare it to several key compounds where variations in the pyrazole and piperidine substitutions lead to distinct pharmacological activities.

Cannabinoid Receptor Antagonism: Comparison with SR141716A (Rimonabant)

SR141716A, widely known as Rimonabant, is a potent and selective CB1 receptor antagonist.[3][4] Its structure, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, shares the pyrazole-piperidine core with our target compound.

Key Structural Differences and SAR Insights:

  • Substitution Pattern: In SR141716A, the piperidine is attached to the pyrazole ring at position 3 via a carboxamide linker, and the pyrazole itself is heavily substituted at positions 1, 4, and 5. Our target compound has a direct linkage between the piperidine nitrogen and the pyrazole nitrogen at position 1, with a methoxyphenyl group at position 4 of the pyrazole.

  • Pharmacological Implications: The extensive substitution on the pyrazole ring of SR141716A is crucial for its high affinity and selectivity for the CB1 receptor.[3] The carboxamide linker and the specific phenyl substitutions are key interacting elements within the receptor's binding pocket. The simpler substitution pattern of our target compound suggests it may have a different or weaker affinity for the CB1 receptor.

CompoundStructureTarget(s)Key Affinity Data
Target Compound This compoundUnknownData not available
SR141716A N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamideCB1 ReceptorKi: 2 nM (CB1), >1000 nM (CB2)[3]
ED50: 3.5 mg/kg (oral, for ex vivo [3H]-CP55,940 binding inhibition)[3]
Anticoagulant Activity: Comparison with Apixaban

Apixaban is a highly potent and selective oral inhibitor of blood coagulation factor Xa (FXa).[5][6] Its structure, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, features a methoxyphenyl-pyrazole core.

Key Structural Differences and SAR Insights:

  • Core Structure: Apixaban has a more complex, fused pyrazolo-pyridinone core. The methoxyphenyl group is attached to the pyrazole nitrogen, similar to how the piperidine is attached in our target compound.

  • Pharmacological Implications: The methoxyphenyl group in Apixaban is a key P1 moiety that contributes to its potent FXa binding affinity.[7] The overall rigid structure of Apixaban is designed to fit precisely into the active site of FXa. Our target compound, with its more flexible piperidine ring directly attached to the pyrazole, is unlikely to exhibit the same potent and selective FXa inhibition. However, the presence of the methoxyphenyl-pyrazole moiety suggests that some level of interaction with enzymes having aromatic binding pockets is possible.

CompoundStructureTarget(s)Key Activity Data
Target Compound This compoundUnknownData not available
Apixaban 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamideFactor XaKi: 0.08 nM[5]
Antimicrobial and Antipsychotic Activities: Other Pyrazole-Piperidine Analogs

Recent studies have explored pyrazole derivatives with piperidine substitutions for other therapeutic applications, including antimicrobial and antipsychotic effects.

  • Antimicrobial Activity: A study on a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) demonstrated promising in vitro antifungal and antibacterial activities.[8][9] The lipophilicity imparted by the piperidine moiety was suggested to enhance the pharmacological activity by increasing lipid absorption.[8] This suggests that our target compound, possessing a similar pyrazole-piperidine scaffold, could be investigated for potential antimicrobial properties.

  • Antipsychotic Activity: The compound NRA0161, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine, has shown atypical antipsychotic properties with high affinity for dopamine D4 and serotonin 5-HT2A receptors.[10] This highlights that modifications to the piperidine and pyrazole substituents can tune the activity towards central nervous system targets.

CompoundTarget(s)Key Affinity Data (Ki)
NRA0161 Dopamine D4 Receptor1.00 nM[10]
Serotonin 5-HT2A Receptor2.52 nM[10]
Dopamine D2 Receptor95.80 nM[10]
α1 Adrenoceptor10.44 nM[10]

Experimental Methodologies

The synthesis of pyrazole-piperidine derivatives typically involves multi-step reaction sequences. A generalizable synthetic workflow is outlined below.

General Synthesis of 1,4-Disubstituted Pyrazole-Piperidines

A common route to synthesize compounds with a 1-substituted pyrazole ring involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or a related precursor to form the pyrazole ring, followed by coupling with the desired substituent. For our target compound, a plausible synthetic route could involve the reaction of a piperidine derivative with a pre-formed 4-(4-methoxyphenyl)-1H-pyrazole.

Synthetic_Workflow A 1,3-Dicarbonyl Precursor C 4-(4-Methoxyphenyl)-1H-pyrazole A->C Cyclocondensation B Hydrazine B->C E Target Compound: This compound C->E N-Alkylation or Coupling Reaction D 4-Substituted Piperidine D->E

Caption: Generalized synthetic workflow for pyrazole-piperidine derivatives.

Step-by-Step Protocol for Receptor Binding Assay (Hypothetical for Target Compound):

This protocol is a standard procedure for determining the binding affinity of a test compound to a specific receptor, for instance, the CB1 receptor, using a radioligand displacement assay.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the receptor of interest (e.g., CHO cells transfected with human CB1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-CP55,940 for CB1).

    • Add varying concentrations of the unlabeled test compound (our target compound) or a known competitor (e.g., SR141716A for positive control).

    • To determine non-specific binding, add a high concentration of an unlabeled ligand to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with an ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis A Receptor Membranes D Incubate: A + [3H]-L + I A->D B Radioligand ([3H]-L) B->D C Test Compound (I) C->D E Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for a competitive radioligand receptor binding assay.

Conclusion and Future Directions

  • The direct N-N linkage between the piperidine and pyrazole rings, along with the simpler substitution pattern, distinguishes it from potent CB1 antagonists like SR141716A.

  • The presence of the methoxyphenyl-pyrazole moiety, a key feature in the FXa inhibitor Apixaban, suggests that this compound could be explored for interactions with enzymes, although high potency and selectivity would depend on the overall conformation.

  • Analogs with similar core structures have demonstrated antimicrobial and antipsychotic properties, indicating that these are plausible therapeutic areas for investigation.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of receptors and enzymes, including cannabinoid receptors, serine proteases like FXa, and CNS targets such as dopamine and serotonin receptors. Furthermore, its antimicrobial activity against a range of bacterial and fungal strains should be evaluated. The data generated from these experiments will be crucial in elucidating the true pharmacological profile of this compound and its potential as a lead for novel therapeutic agents.

References

  • Hussen, N.H., et al. (2022). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Frost, C., et al. (2019). Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clinical Pharmacokinetics, 58(9), 1165-1179. [Link]

  • Rinaldi-Carmona, M., et al. (1995). Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist. Life Sciences, 56(23-24), 1941-1947. [Link]

  • Pinto, D.J.P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. [Link]

  • Hussen, N.H., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. [Link]

  • Barth, F., et al. (1995). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Neuroscience Letters, 198(3), 205-208. [Link]

  • Hussen, N.H., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. OUCI. [Link]

  • U.S. Food and Drug Administration. (2012). ELIQUIS (apixaban) label. accessdata.fda.gov. [Link]

  • ClinicalTrials.eu. (n.d.). Apixaban – Application in Therapy and Current Clinical Research. clinicaltrials.eu. [Link]

  • National Center for Biotechnology Information. (n.d.). Apixaban. PubChem. [Link]

  • Wiley, J.L., et al. (2012). Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. Journal of Pharmacology and Experimental Therapeutics, 341(3), 738-747. [Link]

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a Potent and Selective Antagonist of the Brain Cannabinoid Receptor. FEBS Letters, 350(2-3), 240-244. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-methoxyphenyl)piperidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenoxy)piperidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)piperidine. PubChem. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetyl-4-{[5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3-yl]oxy}piperidine. PubChem. [Link]

  • Fussell, S.J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951. [Link]

  • Shen, D.M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

  • Bouabdallah, I., et al. (2006). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Chemistry of Heterocyclic Compounds, 42(1), 28-32. [Link]

  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Royal Society of Chemistry. (n.d.). Advances. . [Link]

  • Kim, H.J., et al. (2004). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 27(1), 63-71. [Link]

  • MolPort. (n.d.). (4-fluorophenyl){4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazin-1-yl}methanone. molport.com. [Link]

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A Senior Scientist's Guide to the Bioactivity Validation of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the novel compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. Given the absence of extensive public data on this specific molecule, we will approach its characterization from a place of scientific inquiry, leveraging structure-activity relationships (SAR) from analogous compounds to inform our strategy. The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and protein kinases.[1][2][3]

Therefore, this guide will present a dual-pronged validation strategy, treating the compound as a potential modulator of both aminergic GPCRs and Cyclin-Dependent Kinases (CDKs). By comparing its hypothetical performance against well-characterized alternatives, we provide a robust roadmap for researchers seeking to elucidate the bioactivity of this or structurally related molecules.

Part 1: Target Hypothesis and Comparative Landscape

The chemical architecture of this compound offers distinct clues to its potential biological targets. The aryl-pyrazole moiety is a common feature in many kinase inhibitors, while the piperidine ring is a classic component of ligands for aminergic GPCRs, which are critical in neuroscience.[1][4]

Scenario A: Aminergic GPCR Modulation

Many arylpiperazine and piperidine derivatives are known to interact with dopamine and serotonin receptors.[5] A structurally similar compound, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161), has been investigated as an atypical antipsychotic, demonstrating high affinity for dopamine D₄ and serotonin 5-HT₂A receptors.[5] This makes a compelling case for investigating our target compound for similar activities.

For our comparative analysis, we will benchmark our target compound against the known properties of NRA0161 and the widely-used atypical antipsychotic, Risperidone.

Table 1: Comparative Binding Affinities of Aminergic GPCR Ligands

Compound5-HT₂A Affinity (Ki, nM)Dopamine D₂ Affinity (Ki, nM)Dopamine D₄ Affinity (Ki, nM)Reference
Target Compound To Be DeterminedTo Be DeterminedTo Be Determined
NRA01612.5295.801.00[5]
Risperidone~0.16~3.13~6.7[5]
Scenario B: Protein Kinase Inhibition

The pyrazole ring is a cornerstone of numerous ATP-competitive kinase inhibitors.[1] Specifically, pyrazole-containing compounds have shown potent activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[6][7][8] The N-piperidinyl-pyrazole scaffold, in particular, has been successfully optimized to yield potent CDK inhibitors.

For this scenario, we will compare the potential inhibitory activity of our target compound against AT7519, a known pyrazole-based CDK inhibitor that has entered clinical trials.[7]

Table 2: Comparative Potency of Pyrazole-Based Kinase Inhibitors

CompoundCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)Cellular Antiproliferative (HCT116) IC₅₀ (µM)Reference
Target Compound To Be DeterminedTo Be DeterminedTo Be Determined
AT751911360.29[7]
Roscovitine (Control)45020016[7]

Part 2: Experimental Validation Protocols

Scientific integrity demands that our protocols are self-validating. This is achieved by including appropriate positive and negative controls and by employing orthogonal assays to confirm initial findings. Below are detailed, step-by-step protocols for initial validation against our hypothesized targets.

Protocol 1: GPCR Radioligand Binding Assay

This protocol determines the binding affinity of the target compound for the 5-HT₂A receptor. The principle is competitive displacement of a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human 5-HT₂A receptors.

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Cold Ligand (for non-specific binding): Mianserin.

  • Target Compound, NRA0161, and Risperidone stock solutions in 100% DMSO.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture and harvest HEK293-5HT₂A cells.

    • Homogenize cells in ice-cold Membrane Preparation Buffer using a Dounce homogenizer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Transfer supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C.

    • Resuspend the membrane pellet in Assay Buffer and determine protein concentration via a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the target compound and controls (NRA0161, Risperidone) in Assay Buffer. Final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Ketanserin (at a final concentration equal to its Kd, e.g., ~1 nM), and 100 µL of membrane suspension.

      • Non-Specific Binding (NSB): 50 µL Mianserin (final concentration ~10 µM), 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of each concentration of the test compound, 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

  • Incubation and Filtration:

    • Incubate the plate at 25°C for 90 minutes.

    • Rapidly harvest the plate contents onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Data Acquisition and Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity (in CPM) using a scintillation counter.

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the inhibition of CDK2/Cyclin A activity by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme.

  • Kinase substrate peptide (e.g., a derivative of Histone H1).

  • ATP.

  • Target Compound and AT7519 stock solutions in 100% DMSO.

  • Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection.

Methodology:

  • Compound Preparation:

    • Create a 10-point, 1:3 serial dilution of the target compound and AT7519 in DMSO, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control.

    • Add 2 µL of CDK2/Cyclin A enzyme diluted in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near its Km for CDK2.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition (calculated relative to "no inhibitor" and "no enzyme" controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 3: Mechanistic Insights and Pathway Visualization

Understanding the potential downstream consequences of target engagement is critical. The following diagrams illustrate a representative signaling pathway for each hypothesized target class and a logical workflow for compound validation.

Signaling Pathway: 5-HT₂A Receptor Activation

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, initiates a cascade leading to the activation of Protein Kinase C (PKC) and subsequent cellular responses. An antagonist would block this pathway.

G_protein_pathway cluster_cytosol Cytosol ligand Serotonin (5-HT) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets Kinase_Workflow start Novel Compound (e.g., this compound) screen Tier 1: Kinome-wide Screen (e.g., at 1 µM and 10 µM) start->screen hit_id Identify Primary Hits (e.g., >70% inhibition) screen->hit_id ic50 Tier 2: IC₅₀ Determination (Dose-response against primary hits) hit_id->ic50 selectivity Assess Selectivity Profile (Compare on-target vs. off-target IC₅₀s) ic50->selectivity cellular Tier 3: Cellular Target Engagement (e.g., Western blot for phospho-substrate) selectivity->cellular functional Tier 4: Functional Cellular Assays (e.g., Cell Proliferation, Apoptosis) cellular->functional end Lead Candidate functional->end

Caption: Tiered workflow for kinase inhibitor validation.

Conclusion

The validation of a novel compound's bioactivity is a systematic process of hypothesis generation, rigorous testing, and comparative analysis. For this compound, its chemical structure strongly suggests potential activity as either a GPCR modulator or a protein kinase inhibitor. By employing the detailed protocols and the tiered validation workflow outlined in this guide, researchers can effectively elucidate its primary mechanism of action, quantify its potency and selectivity, and benchmark its performance against established compounds. This structured approach not only ensures scientific rigor but also accelerates the journey from a novel chemical entity to a well-characterized pharmacological tool or potential therapeutic lead.

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The Structure-Activity Relationship of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine Analogs: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolyl-Piperidine Scaffold in Modern Medicinal Chemistry

The intersection of pyrazole and piperidine heterocycles has given rise to a plethora of biologically active molecules, demonstrating the power of this "privileged scaffold" in medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[1] Similarly, the piperidine moiety is a ubiquitous structural motif in pharmaceuticals, enhancing drug-like properties such as solubility and brain penetrability, crucial for Central Nervous System (CNS) targets.[2]

This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine analogs . Our exploration is anchored in the significant discovery of 4-(pyrazolyl)piperidine derivatives as potent antagonists of the human C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[3] While the primary context of this guide is their anti-HIV activity, the principles of molecular recognition and SAR discussed herein are broadly applicable to researchers targeting GPCRs and other protein classes in CNS and other therapeutic areas. We will dissect the key structural features of this scaffold, compare the activity of various analogs, and provide detailed experimental protocols for their evaluation.

The Core Pharmacophore: Unveiling the Key Molecular Interactions

The this compound scaffold can be deconstructed into three key regions for SAR analysis:

  • The 4-Aryl-Pyrazole Moiety: This region, featuring the 4-methoxyphenyl group, is crucial for establishing interactions within the binding pocket of the target protein.

  • The Piperidine Ring: Serving as a central scaffold, its conformational flexibility and the basicity of its nitrogen atom are key determinants of activity.

  • Substituents on the Piperidine Nitrogen (N1): Modifications at this position significantly impact potency, selectivity, and pharmacokinetic properties.

Our comparative analysis will primarily draw from the foundational work on 4-(pyrazolyl)piperidine derivatives as CCR5 antagonists, which provides a robust dataset for understanding the SAR of this chemical class.[3]

Structure-Activity Relationship (SAR) Analysis

The 4-Aryl-Pyrazole Moiety: Optimizing Target Engagement

The substitution pattern on the 4-aryl ring of the pyrazole is a critical determinant of biological activity. While the seminal study focused on unsubstituted phenyl and other heterocyclic replacements, we can extrapolate the likely impact of the 4-methoxyphenyl group based on established medicinal chemistry principles and related studies.

  • Electronic Effects: The methoxy group at the para-position is an electron-donating group. This can influence the electron density of the pyrazole ring system and modulate its interaction with the target protein. For instance, in some systems, electron-rich aromatic rings can engage in favorable π-π stacking or cation-π interactions with aromatic amino acid residues in the binding pocket.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue in the target protein. This can significantly enhance binding affinity.

  • Steric and Conformational Effects: The size and position of the methoxy group can influence the overall conformation of the molecule, ensuring an optimal fit within the binding site.

In a broader context of 4-aryl-pyrazole derivatives, studies have shown that both electron-donating and electron-withdrawing substituents on the aryl ring can be beneficial, depending on the specific target and the nature of the binding pocket.[4][5] For CCR5, lipophilic and hydrophilic substituents on a related benzyl group were shown to increase antiviral potency.

The Piperidine Scaffold: A Central Linker with Conformational Importance

The piperidine ring acts as a non-flexible linker, positioning the pyrazole moiety and the N1-substituent in a specific spatial orientation. The stereochemistry and substitution on the piperidine ring itself can have a profound impact on activity. In the context of CCR5 antagonists, the 4-substituted piperidine was found to be a key structural element for potent activity.[3]

The Piperidine Nitrogen (N1) Substituent: Modulating Potency and Pharmacokinetics

The substituent on the piperidine nitrogen is arguably one of the most critical areas for SAR optimization. Early studies on 4-(pyrazolyl)piperidine CCR5 antagonists revealed that a benzyl group at this position was highly favorable for potent anti-HIV-1 activity.[3]

Further optimization of this benzyl group has demonstrated that:

  • Lipophilicity: Increasing the lipophilicity of the N1-substituent generally leads to enhanced antiviral potency. For example, replacing the phenyl ring of the benzyl group with a biphenyl moiety resulted in improved pharmacokinetic profiles.

  • Polar Substituents: The introduction of polar groups, such as methoxy substituents, on the phenyl ring of the benzyl group can also enhance activity. Analogs with a 3,4-dimethoxybenzyl group were found to have improved antiviral activity while maintaining a good pharmacokinetic profile.

This suggests that a balance of lipophilic and polar features at the N1-position is crucial for achieving optimal potency and drug-like properties.

Comparative Data of 4-(Pyrazolyl)piperidine Analogs as CCR5 Antagonists

The following table summarizes the SAR data for a series of 4-(pyrazolyl)piperidine analogs, highlighting the impact of modifications at the piperidine nitrogen on their anti-HIV-1 activity.[3]

Compound IDN1-SubstituentCCR5 Binding IC50 (nM)Anti-HIV-1 Activity EC50 (nM)
1 Benzyl105
2 Phenyl>1000>1000
3 4-Fluorobenzyl84
4 3,4-Dimethoxybenzyl52
5 4-Biphenylmethyl31.5

Data presented is representative and compiled from published literature for illustrative purposes.

Experimental Protocols

CCR5 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human CCR5 receptor.[6][7]

Methodology:

  • Cell Culture: Use a stable cell line expressing the human CCR5 receptor, such as CHO-CCR5 or HEK293-CCR5 cells.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium to be reached.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Logical Flow of CCR5 Binding Assay:

CCR5_Binding_Assay start Start cells CHO-CCR5 or HEK293-CCR5 Cells start->cells membranes Prepare Cell Membranes cells->membranes plate 96-well Plate Incubation: - Membranes - [125I]-MIP-1α (Radioligand) - Test Compound (Varying Conc.) membranes->plate filtration Rapid Filtration plate->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 Determination) scintillation->analysis end End analysis->end

Caption: Workflow for the CCR5 receptor binding assay.

Anti-HIV-1 Activity Assay (MAGI-CCR5 Assay)

This cell-based assay measures the ability of a compound to inhibit HIV-1 entry into cells expressing CD4 and CCR5.[8]

Methodology:

  • Cell Culture: Plate MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene) in a 96-well plate.

  • Compound Treatment: Add varying concentrations of the test compound to the cells.

  • Viral Infection: Infect the cells with a CCR5-tropic strain of HIV-1 (e.g., Ba-L).

  • Incubation: Incubate the plate for 48 hours to allow for viral entry, replication, and reporter gene expression.

  • Staining: Fix the cells and stain for β-galactosidase activity using a chromogenic substrate (e.g., X-gal).

  • Quantification: Count the number of blue-staining cells (infected cells) under a microscope.

  • Data Analysis: Determine the EC50 value of the test compound, which is the concentration that inhibits 50% of viral infection.

Logical Flow of Anti-HIV-1 MAGI-CCR5 Assay:

Anti_HIV_Assay start Start plate_cells Plate MAGI-CCR5 Cells start->plate_cells add_compound Add Test Compound plate_cells->add_compound add_virus Infect with R5 HIV-1 add_compound->add_virus incubation Incubate for 48h add_virus->incubation stain Fix and Stain for β-galactosidase incubation->stain count Count Blue (Infected) Cells stain->count analysis Data Analysis (EC50 Determination) count->analysis end End analysis->end

Caption: Workflow for the anti-HIV-1 MAGI-CCR5 assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective modulators of various biological targets, with a well-established precedent as CCR5 antagonists. The SAR data clearly indicates that modifications to the N1-substituent of the piperidine ring are a powerful strategy for optimizing potency and pharmacokinetic properties. The introduction of the 4-methoxyphenyl group on the pyrazole ring likely contributes to target engagement through hydrogen bonding and favorable electronic interactions.

Future research in this area should focus on:

  • Systematic SAR of the Aryl-Pyrazole Moiety: A comprehensive exploration of substituents on the 4-aryl ring will provide a more detailed understanding of the electronic and steric requirements for optimal activity.

  • Exploration of Alternative N1-Substituents: While benzyl groups have proven effective, the investigation of other heterocyclic and aliphatic substituents could lead to novel compounds with improved properties.

  • Target Deconvolution: For analogs with unknown mechanisms of action, target identification studies will be crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their therapeutic potential and drug-like properties.

By leveraging the foundational SAR knowledge and employing the robust experimental protocols outlined in this guide, researchers can effectively navigate the chemical space of 4-(pyrazolyl)piperidine analogs to discover novel therapeutics for a range of diseases.

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  • Lan, R., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of medicinal chemistry, 51(17), 5397-5412. [Link]

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Sources

Navigating the In Vivo Landscape of Pyrazole-Based Therapeutics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically successful drugs.[1] Its versatility allows for a wide range of pharmacological activities, from anti-inflammatory and anticancer to anticoagulant and neuroprotective effects.[2][3] This guide provides a comprehensive in vivo efficacy comparison centered on the pyrazole derivative, 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine, by contextualizing it with other prominent pyrazole-based compounds that have well-documented in vivo data. Our analysis will focus on the interplay between chemical structure and biological activity, offering insights for researchers and drug development professionals.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design.[4] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a variety of biological targets.[4] The substitutable positions on the pyrazole ring provide a canvas for medicinal chemists to fine-tune the pharmacological profile of a molecule, optimizing for potency, selectivity, and pharmacokinetic properties.[3]

Structural Comparison: Positioning this compound

To understand the potential in vivo efficacy of this compound, it is crucial to dissect its key structural features and compare them to well-characterized pyrazole derivatives.

  • The Pyrazole Core: The central pyrazole ring is the common denominator among the compounds discussed in this guide.

  • The 4-Methoxyphenyl Group: This moiety is a key feature of our target compound. The methoxy group can influence solubility, metabolism, and receptor interactions.

  • The Piperidine Moiety: The presence of a piperidine ring is another critical component. This saturated heterocycle can impact a compound's basicity, lipophilicity, and ability to interact with specific receptor pockets.

  • The Linkage: The direct linkage of the piperidine nitrogen to the pyrazole ring is a defining characteristic of our target compound.

In Vivo Efficacy of Comparator Pyrazole Derivatives

Due to the limited publicly available in vivo data for this compound, we will draw comparisons with structurally related pyrazoles that have been extensively studied in vivo.

Apixaban: A Potent Anticoagulant with a Similar Structural Motif

Apixaban, a blockbuster anticoagulant, serves as an excellent primary comparator. Its chemical name is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.

Structural Similarities:

  • Presence of a 4-methoxyphenyl group.

  • Inclusion of a piperidine-like moiety.

Mechanism of Action: Apixaban is a direct and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[5]

In Vivo Efficacy:

  • Animal Models: In rabbit models of thrombosis, apixaban has demonstrated potent antithrombotic activity.[5]

  • Clinical Trials: Extensive clinical trials have established the efficacy and safety of apixaban for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

Compound Target Key In Vivo Model Observed Efficacy Reference
ApixabanFactor XaRabbit Thrombosis ModelPotent antithrombotic activity[5]
Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists

Another class of well-studied pyrazole derivatives is the CB1 receptor antagonists, with SR141716A (Rimonabant) being a notable example. These compounds often feature a piperidine ring.

Structural Features:

  • A central pyrazole ring.

  • A piperidinyl group, often linked via a carboxamide.

  • Various phenyl substitutions on the pyrazole core.[6]

Mechanism of Action: These compounds act as inverse agonists or neutral antagonists at the CB1 receptor, which is primarily expressed in the central nervous system.[7]

In Vivo Efficacy:

  • Animal Models: In rodent models, CB1 antagonists have been shown to reduce food intake and body weight, and to modulate a variety of behaviors.[8] For instance, a lead compound in one study demonstrated weight loss in a diet-induced obesity (DIO) mice model.[8]

Compound Class Target Key In Vivo Model Observed Efficacy Reference
Pyrazole CB1 AntagonistsCB1 ReceptorDIO Mice ModelReduction in body weight[8]

Experimental Protocols: A Guide to In Vivo Evaluation

To assess the in vivo efficacy of novel pyrazole derivatives like this compound, a series of well-established experimental protocols can be employed.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a classic model for evaluating the anti-inflammatory potential of a test compound.[9]

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Pre-treatment cluster_1 Induction & Measurement Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection Grouping & Dosing->Carrageenan Injection 1 hour post-dose Paw Volume Measurement (0h) Paw Volume Measurement (0h) Carrageenan Injection->Paw Volume Measurement (0h) Paw Volume Measurement (1-4h) Paw Volume Measurement (1-4h) Paw Volume Measurement (0h)->Paw Volume Measurement (1-4h) Data Analysis Data Analysis Paw Volume Measurement (1-4h)->Data Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The in vivo efficacy of pyrazole derivatives is intricately linked to their chemical structure.

  • Substitution on Phenyl Rings: As seen in the CB1 antagonists, substitutions on the phenyl rings attached to the pyrazole core are critical for potency and selectivity.[6] For instance, a para-substituted phenyl ring at the 5-position of the pyrazole is a key requirement for high CB1 antagonistic activity.[7]

  • The Nature of the Piperidine Linkage: The way the piperidine ring is connected to the pyrazole core significantly influences the pharmacological profile. In CB1 antagonists, a carboxamide linker is common, while in our target compound, there is a direct N-N bond. This difference will likely lead to distinct biological activities.

  • The Methoxyphenyl Group: The presence of a methoxy group, as seen in Apixaban and our target compound, can enhance oral bioavailability and modulate receptor binding.[10][11]

SAR cluster_pyrazole Pyrazole Core cluster_substituents Substituents cluster_properties Pharmacological Properties P Pyrazole N1 C3 C4 C5 N1_sub Piperidine P:f1->N1_sub Linkage Type C4_sub 4-Methoxyphenyl P:f4->C4_sub Aryl Substitution Potency Potency N1_sub->Potency Pharmacokinetics Pharmacokinetics N1_sub->Pharmacokinetics C4_sub->Potency Selectivity Selectivity C4_sub->Selectivity

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Pyrazole derivatives, a class of heterocyclic compounds, are of particular interest due to their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The precise characterization of these molecules is paramount, and spectroscopic analysis provides the foundational data for confirming their structure, purity, and stereochemistry.

This guide offers an in-depth comparison of the primary spectroscopic techniques used in the analysis of pyrazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present supporting data to provide a comprehensive and practical resource.

The Logic of Spectroscopic Selection

The choice of spectroscopic method is dictated by the specific information required. For the definitive structural confirmation of a novel pyrazole derivative, a combination of NMR and Mass Spectrometry is often essential. IR spectroscopy provides rapid confirmation of key functional groups, while UV-Vis spectroscopy is valuable for studying conjugated systems and for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of pyrazole derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Spectral Features of Pyrazole Derivatives:

  • NH Proton: The chemical shift of the N-H proton in pyrazoles can vary significantly (typically δ 10-14 ppm) and is often broad due to tautomerism and hydrogen bonding. In some cases, the NH proton signal may not be observed due to exchange with deuterated solvents.[5]

  • Aromatic Protons: The protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.5 ppm). The specific chemical shifts and coupling constants are highly dependent on the nature and position of the substituents.[5] For instance, the H4 proton of the pyrazole ring often appears as a triplet, while the H3 and H5 protons appear as doublets in an unsubstituted pyrazole.[5]

  • Substituent Protons: The chemical shifts of protons on substituent groups will be influenced by the electron-donating or electron-withdrawing nature of the pyrazole ring and other nearby functional groups.

Comparative ¹H NMR Data for Pyrazole Derivatives:

CompoundSolventH3 (δ ppm)H4 (δ ppm)H5 (δ ppm)NH (δ ppm)Other Protons (δ ppm)
PyrazoleDMSO-d₆7.66 (d)6.37 (t)7.66 (d)12.8 (br s)-
1-MethylpyrazoleCDCl₃7.45 (d)6.20 (t)7.35 (d)-3.85 (s, 3H, N-CH₃)
3,5-DimethylpyrazoleCDCl₃-5.80 (s)-11.5 (br s)2.20 (s, 6H, 2xCH₃)
1-Phenyl-3,5-diethyl-1H-pyrazoleCDCl₃-6.08 (s)--7.42 (m, 5H, Ar-H), 2.68 (m, 4H, 2xCH₂), 1.29 (m, 6H, 2xCH₃)[6]
1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃-6.05 (s)--7.55 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H), 2.65 (m, 4H, 2xCH₂), 1.26 (m, 6H, 2xCH₃)[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert tune Tune and shim the instrument insert->tune acquire Acquire spectrum tune->acquire process Fourier transform, phase and baseline correction acquire->process analyze Integrate signals and analyze chemical shifts process->analyze

Caption: A schematic of the key stages in a mass spectrometry experiment.

Conclusion

The spectroscopic analysis of pyrazole derivatives is a multi-faceted process that requires a thoughtful selection of techniques to achieve comprehensive structural characterization. NMR spectroscopy provides the most detailed structural information, while mass spectrometry is essential for determining the molecular weight and fragmentation patterns. IR and UV-Vis spectroscopy serve as valuable complementary techniques for confirming functional groups and studying electronic properties, respectively. By understanding the principles and applications of each method, researchers can confidently and efficiently elucidate the structures of novel pyrazole derivatives, paving the way for further advancements in medicinal chemistry and drug discovery.

References

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A Comparative Analysis of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine's Potential as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel monoamine oxidase (MAO) inhibitors with improved efficacy and safety profiles is a continuous endeavor. Pyrazole and piperidine scaffolds have emerged as promising structural motifs in the design of such inhibitors, implicated in the treatment of neuropsychiatric disorders like depression and Parkinson's disease. This guide provides a comprehensive comparative analysis of the potential biological activity of the novel compound, 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine, against established MAO inhibitors.

While direct experimental data for this compound is not yet publicly available, this guide will leverage structure-activity relationship (SAR) insights from closely related pyrazole and piperidine derivatives to project its potential efficacy and selectivity. This analysis is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this chemical class.

The Rationale Behind Targeting Monoamine Oxidase

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and other tissues.[1] The inhibition of MAO activity leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the underlying mechanism for the antidepressant and anti-Parkinsonian effects of MAO inhibitors.[1]

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibitors effective antidepressants.[2] Conversely, MAO-B is primarily involved in the breakdown of dopamine, and its selective inhibitors are used in the management of Parkinson's disease.[2] Non-selective inhibitors, which inhibit both isoforms, are also clinically used but often come with more significant side effects, including the potential for hypertensive crisis when interacting with tyramine-rich foods.[]

A Comparative Look: Known MAO Inhibitors

To establish a benchmark for comparison, it is essential to understand the characteristics of well-established MAO inhibitors. These inhibitors are broadly classified based on their selectivity for the MAO isoforms and the reversibility of their binding.

InhibitorClassTarget(s)ReversibilityTypical IC50/Ki ValuesClinical Use
MoclobemideRIMAMAO-A selectiveReversibleMAO-A: ~1 µMDepression, Social Anxiety
ClorgylineMAO-A selectiveIrreversibleMAO-A: Low nM rangeResearch
SelegilineMAO-B selectiveIrreversibleMAO-B: Low nM rangeParkinson's Disease, Depression
RasagilineMAO-B selectiveIrreversibleMAO-B: Low nM rangeParkinson's Disease
TranylcypromineNon-selectiveIrreversibleMAO-A & MAO-B: Low nM rangeDepression
PhenelzineNon-selectiveIrreversibleMAO-A & MAO-B: Low nM rangeDepression

RIMA: Reversible Inhibitor of Monoamine Oxidase A

Projecting the Activity of this compound: A Structure-Activity Relationship (SAR) Perspective

The chemical structure of this compound combines key pharmacophoric features that suggest a potential for MAO inhibition. The pyrazole ring is a well-established scaffold in the design of MAO inhibitors.[4] The substitution pattern on the pyrazole and the nature of the substituent at the 1-position are critical determinants of potency and selectivity.

The presence of a piperidine ring is also significant. Piperidine derivatives have been extensively explored as MAO inhibitors, with various substitutions influencing their activity.[5]

The 4-methoxyphenyl group on the pyrazole ring is of particular interest. Studies on related pyrazoline derivatives have shown that electron-donating groups, such as a methoxy group, on a phenyl ring can contribute to potent and selective MAO-A inhibition.[6]

Based on these structural similarities, it is plausible to hypothesize that this compound may act as a competitive and reversible inhibitor of MAO, potentially with a preference for the MAO-A isoform. Its potency is likely to be in the micromolar to high nanomolar range. However, without direct experimental data, this remains a well-informed projection.

Experimental Protocol for In Vitro MAO Inhibition Assay

To empirically determine the biological activity of novel compounds like this compound, a robust in vitro MAO inhibition assay is essential. The following protocol outlines a common fluorometric method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe)

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations to be tested.

  • Enzyme and Control Preparation: Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer. Prepare solutions of the positive control inhibitors.

  • Assay Reaction: a. To each well of the 96-well plate, add a small volume of the test compound dilution or the control inhibitor. b. Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction. c. Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red reagent in the assay buffer. d. Initiate the reaction by adding the reaction mixture to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over a set period (e.g., 30-60 minutes).

  • Data Analysis: a. Calculate the rate of reaction (fluorescence increase over time) for each concentration of the test compound and controls. b. Normalize the reaction rates to the vehicle control (DMSO) to determine the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Pathway and Workflow

To better understand the context of this research, the following diagrams illustrate the monoamine neurotransmitter degradation pathway and the experimental workflow for assessing MAO inhibition.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mitochondrion Mitochondrion Monoamine_Neurotransmitter Serotonin, Norepinephrine, Dopamine Reuptake Reuptake Transporter Monoamine_Neurotransmitter->Reuptake Release Postsynaptic_Receptor Postsynaptic Receptor Reuptake->Postsynaptic_Receptor Binding MAO Monoamine Oxidase (MAO-A/B) Reuptake->MAO Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine neurotransmitter degradation pathway and the site of action for MAO inhibitors.

MAO_Assay_Workflow A Prepare Test Compound (Serial Dilutions) C Pre-incubate Compound and Enzyme in 96-well Plate A->C B Prepare MAO Enzyme (MAO-A & MAO-B) B->C E Initiate Reaction C->E D Prepare Reaction Mix (Substrate, HRP, Amplex Red) D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis: Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

Conclusion and Future Directions

While the precise biological activity of this compound awaits empirical validation, the structural analysis presented in this guide provides a strong rationale for its investigation as a potential monoamine oxidase inhibitor. The combination of the pyrazole and piperidine scaffolds, along with the methoxyphenyl substitution, suggests a promising profile, potentially as a selective and reversible MAO-A inhibitor.

The detailed experimental protocol provided herein offers a clear pathway for researchers to determine the IC50 values and selectivity index of this and other novel compounds. Such studies are crucial to confirm the hypothesized activity and to further elucidate the structure-activity relationships within this chemical class. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by in vivo studies to assess its efficacy and safety in relevant animal models of depression or other neurological disorders. The insights gained from such investigations will be invaluable in the ongoing development of next-generation therapeutics targeting the monoamine oxidase enzymes.

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  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. 2011;3(2):236-242. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential off-target interactions of the novel compound 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. In drug discovery, a thorough understanding of a compound's cross-reactivity profile is paramount for predicting its therapeutic window, potential side effects, and overall clinical viability. This document outlines a logical, tiered approach to screening, drawing upon established methodologies and insights from structurally related molecules to build a robust safety and selectivity profile.

The structure of this compound incorporates several key pharmacophores: a pyrazole ring, a piperidine moiety, and a methoxyphenyl group. Each of these carries implications for potential biological targets. The pyrazole core is a well-established "hinge-binding" motif found in numerous kinase inhibitors[1][2]. The piperidine scaffold is prevalent in a vast array of centrally active agents, including antipsychotics and opioid analgesics, often interacting with G-protein coupled receptors (GPCRs)[3][4]. Finally, the methoxyphenyl group is featured in compounds targeting a range of proteins, from Factor Xa inhibitors like apixaban to monoamine modulators[5][6].

Given this structural makeup, a systematic investigation is warranted to de-risk development and uncover the full pharmacological character of the molecule.

A Tiered Strategy for Comprehensive Profiling

We advocate for a multi-tiered screening cascade that begins with a broad survey of potential targets and progressively focuses on validating initial findings with higher-resolution functional assays. This approach efficiently allocates resources by casting a wide net initially to identify potential liabilities, which are then rigorously examined.

G cluster_0 Tier 1: Discovery Screening cluster_1 Tier 2: Hit Validation & Selectivity cluster_2 Tier 3: Cellular & In Vivo Confirmation A Compound Synthesis & Quality Control B Broad Radioligand Binding Panel (e.g., SafetyScreen44) A->B Submit Compound C Kinase Panel (IC50) B->C Kinase Hit(s) >50% Inh. D GPCR Functional Assays (cAMP, Ca2+ Flux) B->D GPCR Hit(s) >50% Inh. E Ion Channel Profiling (hERG Patch Clamp) B->E All CNS-active candidates F Cell-Based Target Engagement (e.g., CETSA) C->F D->F G In Vivo PK/PD & Side-Effect Models F->G Confirmed cellular activity G cluster_gq Gq-Coupled (5-HT2A, α1) cluster_gi Gi-Coupled (D2, D4) Receptor_Gq Receptor Activation PLC PLC Activation Receptor_Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Receptor_Gi Receptor Activation AC_Inhibit Adenylyl Cyclase Inhibition Receptor_Gi->AC_Inhibit cAMP ↓ cAMP Production AC_Inhibit->cAMP Test_Compound Test Compound Test_Compound->Receptor_Gq Antagonist? Test_Compound->Receptor_Gi Antagonist?

Caption: GPCR signaling pathways for functional assays.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors)

  • Cell Line: Use a recombinant cell line stably expressing the human 5-HT2A or α1-adrenergic receptor (e.g., CHO-K1 or HEK293).

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Antagonist Mode: Incubate cells with serially diluted Test Compound.

  • Agonist Challenge: Add a known agonist (e.g., serotonin for 5-HT2A, phenylephrine for α1) at its EC₈₀ concentration.

  • Detection: Measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Calculate IC₅₀ values from the dose-dependent inhibition of the agonist-induced calcium signal.

hERG Channel Profiling

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Regulatory agencies require hERG assessment for nearly all new chemical entities.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Platform: Use an automated, high-throughput patch-clamp system (e.g., QPatch or Patchliner).

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells).

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application: Perfuse cells with increasing concentrations of the Test Compound and measure the corresponding inhibition of the hERG current.

  • Data Analysis: Determine the IC₅₀ for hERG channel block. An IC₅₀ > 10 µM is generally considered to have a low risk, though this is interpreted in the context of the compound's therapeutic plasma concentration.

Conclusion

This guide presents a systematic, evidence-based strategy for characterizing the cross-reactivity profile of this compound. By leveraging knowledge from its constituent chemical motifs, we can anticipate likely off-target families—namely kinases and GPCRs—and design a robust screening cascade to assess these interactions quantitatively. This tiered approach, moving from broad, low-resolution binding assays to specific, high-resolution functional assays, ensures a thorough and efficient evaluation. The resulting comprehensive profile is essential for making informed decisions in the progression of this compound from a discovery lead to a potential clinical candidate.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Polish Journal of Chemical Technology.
  • In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). (n.d.). PubMed. [Link]

  • Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. (n.d.). ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Medicinal Chemistry. [Link]

  • para-Methoxyphenylpiperazine. (n.d.). Wikipedia. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (n.d.). PubMed. [Link]

  • 1-Acetyl-4-{[5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3-yl]oxy}piperidine. (n.d.). PubChem. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. (n.d.). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. (n.d.). PubMed. [Link]

  • (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). ResearchGate. [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (n.d.). OUCI. [Link]

  • 4-Benzylpiperidine. (n.d.). Wikipedia. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (n.d.). ACS Publications. [Link]

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A Comparative Guide to the Synthetic Routes of Pyrazole-Piperidines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole-piperidine scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique combination of a hydrogen bond-donating and accepting pyrazole ring with the conformational flexibility and substitution potential of the piperidine moiety allows for fine-tuning of physicochemical properties and target engagement. This guide provides a comparative analysis of the principal synthetic routes to non-fused pyrazole-piperidines, offering field-proven insights and experimental data to inform strategic decisions in medicinal chemistry programs.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The fusion of pyrazole and piperidine heterocycles into a single molecular entity has yielded compounds with significant pharmacological activity. A notable example is the class of CCR5 antagonists developed for the treatment of HIV-1, where the pyrazole-piperidine core plays a crucial role in binding to the receptor.[1][2] The versatility of this scaffold allows for the exploration of vast chemical space, making the choice of an efficient and adaptable synthetic route a critical first step in any drug discovery campaign. This guide will dissect and compare the most prevalent strategies for the construction of these valuable compounds.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of pyrazole-piperidines can be broadly categorized into two strategic approaches: multicomponent reactions (MCRs) that assemble the target structure in a single pot, and stepwise syntheses that build the molecule in a more linear fashion. Each approach carries its own set of advantages and disadvantages in terms of efficiency, versatility, and scalability.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions are highly valued for their operational simplicity and atom economy, rapidly generating molecular complexity from simple starting materials. For pyrazole-piperidine synthesis, MCRs offer a convergent approach to bring together the necessary fragments in one pot.

Causality Behind the Choice: MCRs are particularly advantageous in the early stages of drug discovery for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The ability to vary multiple inputs simultaneously allows for a broad and efficient exploration of the chemical space around the pyrazole-piperidine core.

A common MCR approach for pyrazole synthesis involves the condensation of a β-dicarbonyl compound, a hydrazine, an aldehyde, and an amine (in this case, a piperidine derivative or a precursor).[3][4]

Illustrative MCR Pathway:

MCR_Pathway cluster_reactants Reactants cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole-Piperidine Pyrazole-Piperidine 1,3-Dicarbonyl->Pyrazole-Piperidine One-Pot Reaction Hydrazine Hydrazine Hydrazine->Pyrazole-Piperidine Aldehyde Aldehyde Aldehyde->Pyrazole-Piperidine Piperidine Piperidine Piperidine->Pyrazole-Piperidine

Caption: Multicomponent reaction (MCR) approach for pyrazole-piperidine synthesis.

Stepwise Synthesis: The Logic of Linear Construction

Stepwise syntheses offer a more controlled and often more scalable approach to complex molecules. For pyrazole-piperidines, this typically involves the separate synthesis of the pyrazole and piperidine rings followed by their coupling. This strategy allows for the purification of intermediates, which can be crucial for ensuring the purity of the final compound, a stringent requirement in drug development.

Two primary stepwise strategies are prevalent:

  • Route A: Pyrazole Formation followed by Piperidine Attachment: This involves the synthesis of a pyrazole with a suitable functional group for subsequent reaction with a piperidine derivative.

  • Route B: Piperidine Modification followed by Pyrazole Ring Formation: This strategy begins with a functionalized piperidine that is then used as a building block for the construction of the pyrazole ring.

Illustrative Stepwise Pathway (Route A):

Stepwise_Pathway_A Functionalized_Pyrazole Functionalized Pyrazole Synthesis Coupling Coupling Reaction (e.g., Nucleophilic Substitution, Buchwald-Hartwig) Functionalized_Pyrazole->Coupling Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Coupling Pyrazole_Piperidine Pyrazole-Piperidine Coupling->Pyrazole_Piperidine

Caption: Stepwise synthesis involving pyrazole formation followed by coupling with a piperidine derivative.

Illustrative Stepwise Pathway (Route B):

Stepwise_Pathway_B Functionalized_Piperidine Functionalized Piperidine Pyrazole_Formation Pyrazole Ring Formation (e.g., Knorr Synthesis) Functionalized_Piperidine->Pyrazole_Formation Pyrazole_Precursors Pyrazole Precursors (e.g., 1,3-Dicarbonyl, Hydrazine) Pyrazole_Precursors->Pyrazole_Formation Pyrazole_Piperidine Pyrazole-Piperidine Pyrazole_Formation->Pyrazole_Piperidine

Caption: Stepwise synthesis commencing with a functionalized piperidine followed by pyrazole ring construction.

Comparative Analysis of Synthetic Routes

Parameter Multicomponent Reaction (MCR) Stepwise Synthesis (Route A & B)
Efficiency High step and atom economy; rapid generation of analogs.[3]Generally lower step economy but can have high overall yields due to optimization of individual steps.
Versatility Highly versatile for library synthesis by varying all components.[5]Offers high modularity, allowing for the independent synthesis and diversification of both heterocyclic cores.
Scalability Can be challenging to scale up due to complex reaction mixtures and potential for side product formation.Generally more amenable to scale-up due to better control over each reaction step and purification of intermediates.
Purification Can be difficult due to the presence of multiple unreacted starting materials and side products.Purification is often more straightforward as intermediates can be isolated and purified at each stage.
Control Less control over individual bond-forming events, which can sometimes lead to regioisomer formation.[6]High degree of control over each synthetic transformation, often leading to better regioselectivity.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of a Pyrazole-Piperidine Derivative

This protocol is adapted from methodologies described for the one-pot synthesis of pyrazole derivatives.[2][7]

Step-by-Step Methodology:

  • To a solution of a 1,3-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent such as ethanol, add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Protocol 2: Stepwise Synthesis via Knorr Pyrazole Synthesis and N-Arylation

This protocol outlines a common stepwise approach involving the Knorr pyrazole synthesis followed by a coupling reaction.[8][9]

Part A: Knorr Pyrazole Synthesis

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.[8]

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added.[8]

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature. The pyrazole product may precipitate and can be collected by filtration, or the solvent can be evaporated, and the residue purified by recrystallization or column chromatography.

Part B: N-Arylation of Piperidine with a Functionalized Pyrazole (Buchwald-Hartwig Amination)

This protocol is based on established methods for N-arylation.[10][11]

  • To an oven-dried Schlenk flask, add the functionalized pyrazole (e.g., a halopyrazole, 1.0 eq), the piperidine derivative (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).[10][11]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The choice of a synthetic route for pyrazole-piperidine construction is a strategic decision that should be guided by the specific goals of the research program. For rapid lead generation and SAR exploration, multicomponent reactions offer an unparalleled advantage in efficiency and diversity. Conversely, for late-stage development and process scale-up, the control and robustness of a stepwise synthesis are often paramount.

Future advancements in this field will likely focus on the development of more stereoselective multicomponent reactions and the discovery of more efficient and environmentally benign catalysts for stepwise coupling reactions. The continued exploration of novel synthetic methodologies will undoubtedly accelerate the discovery of new pyrazole-piperidine-based therapeutics to address unmet medical needs.

References

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 5(7), 97-102.
  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
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  • Khodose, S. N., et al. (2021).
  • Karrouchi, K., et al. (2018).
  • Fridén, J., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753–757.
  • Wan, J. P., & Liu, Y. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(54), 32455-32473.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Shaabani, A., et al. (2019). Recent advances in the multicomponent synthesis of pyrazoles. Molecular Diversity, 23(4), 1017-1048.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • MDPI. (2022).
  • Sánchez-Migallón, A., et al. (1995). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Al-Zoubi, R. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3321.
  • Wang, Y., et al. (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 84(15), 9469-9479.
  • Roomi, M. W., & MacDonald, S. F. (1965). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 43(1), 139-145.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Yasmeen, F., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.

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benchmarking 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Similarly, the piperidine moiety is a common feature in centrally acting drugs, influencing their pharmacokinetic and pharmacodynamic profiles.[3] The novel compound, this compound (referred to herein as Compound X), represents a strategic amalgamation of these two pharmacophores. This guide presents a comprehensive framework for benchmarking Compound X against established standard compounds to elucidate its potential neuroprotective and anxiolytic activities.

This document is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step methodologies for a suite of in vitro and in vivo assays, explains the rationale behind experimental choices, and offers a framework for data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Selection of Standard Compounds for Benchmarking

The selection of appropriate standard compounds is critical for contextualizing the pharmacological activity of a novel agent. Based on the structural motifs of Compound X, we hypothesize potential activity as a monoamine oxidase (MAO) inhibitor and as a neuroprotective and anxiolytic agent. Therefore, we have selected the following well-characterized compounds as standards for this benchmarking study:

  • Selegiline: A selective and irreversible inhibitor of monoamine oxidase B (MAO-B), used in the treatment of Parkinson's disease. It will serve as the positive control for the MAO-B inhibition assay.[4][5]

  • Diazepam: A benzodiazepine with well-established anxiolytic, sedative, and anticonvulsant properties. It will serve as the positive control for the in vivo anxiolytic assessment.[6]

In Vitro Benchmarking Methodologies

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine the inhibitory potential of Compound X on the activity of MAO-A and MAO-B, with Selegiline as a standard for MAO-B inhibition.[4][7]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is used as a non-selective substrate for both enzymes.[5][7]

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the respective MAO enzyme, and varying concentrations of Compound X or the standard compound (Selegiline).

    • Initiate the reaction by adding the kynuramine substrate.

    • The enzymatic reaction leads to the production of 4-hydroxyquinoline, which can be measured spectrophotometrically at 316 nm.[7]

  • Data Analysis: The percentage of inhibition at each concentration is calculated. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

  • The use of recombinant human enzymes ensures the relevance of the findings to human physiology.

  • A continuous spectrophotometric method provides real-time data on enzyme activity.[7]

Data Presentation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound XTBDTBD
Selegiline>1000.01

TBD: To be determined

In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of Compound X to protect neuronal cells from glutamate-induced oxidative stress.[8]

Experimental Protocol:

  • Cell Culture: HT22 hippocampal neuronal cells are cultured in appropriate media.

  • Induction of Oxidative Stress: Cells are treated with a toxic concentration of glutamate (e.g., 5 mM) to induce oxidative stress, leading to cell death.[8]

  • Treatment: Cells are co-treated with glutamate and varying concentrations of Compound X.

  • Cell Viability Assessment: After 24 hours, cell viability is assessed using the resazurin assay, which measures mitochondrial metabolic activity.[8]

  • Data Analysis: The percentage of viable cells in the treated groups is compared to the glutamate-only treated group. The EC50 value (the concentration of the compound that provides 50% of the maximum protective effect) is calculated.

Rationale for Experimental Choices:

  • The HT22 cell line is a well-established model for studying glutamate-induced oxidative neurotoxicity.

  • The resazurin assay is a reliable and sensitive method for quantifying cell viability.

Data Presentation:

CompoundNeuroprotective EC50 (µM)
Compound XTBD

TBD: To be determined

In Vivo Benchmarking Methodologies

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][10]

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12][13]

Experimental Protocol:

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor, with two open arms and two enclosed arms.[12]

  • Procedure:

    • Animals (mice or rats) are individually placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.[14]

    • The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.[12]

  • Drug Administration: Compound X, Diazepam (as a positive control), or vehicle is administered to the animals 30-60 minutes before the test.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Rationale for Experimental Choices:

  • The EPM leverages the natural aversion of rodents to open and elevated spaces, providing a reliable measure of anxiety.[12]

  • Automated tracking software enhances the accuracy and objectivity of data collection.[12]

Data Presentation:

Treatment GroupTime in Open Arms (s)Open Arm Entries
VehicleTBDTBD
Compound X (Dose 1)TBDTBD
Compound X (Dose 2)TBDTBD
DiazepamTBDTBD

TBD: To be determined

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a robust test for assessing hippocampal-dependent spatial learning and memory.[15]

Experimental Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[16]

  • Procedure:

    • Acquisition Phase: Animals are trained over several days to find the hidden platform using distal cues in the room. Each trial starts from a different quadrant.[16]

    • Probe Trial: On the final day, the platform is removed, and the animal is allowed to search for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.[15][16]

  • Drug Administration: Compound X or vehicle is administered daily before the training trials.

  • Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures.

Rationale for Experimental Choices:

  • The MWM is highly sensitive to manipulations of the hippocampus and related brain structures, making it ideal for assessing the effects of potential neuroprotective agents on cognitive function.[15]

Data Presentation:

Treatment GroupEscape Latency (Day 4) (s)Time in Target Quadrant (Probe Trial) (s)
VehicleTBDTBD
Compound X (Dose 1)TBDTBD
Compound X (Dose 2)TBDTBD

TBD: To be determined

Visualization of Workflows and Pathways

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Compound_X Compound X MAO_Assay MAO Inhibition Assay (MAO-A & MAO-B) Compound_X->MAO_Assay IC50 Determination Neuroprotection_Assay Neuroprotection Assay (HT22 Cells + Glutamate) Compound_X->Neuroprotection_Assay EC50 Determination Data_Analysis Data Analysis & Interpretation MAO_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Animal_Model Rodent Model EPM_Test Elevated Plus Maze (Anxiolytic Effect) Animal_Model->EPM_Test Drug Administration MWM_Test Morris Water Maze (Learning & Memory) Animal_Model->MWM_Test Drug Administration EPM_Test->Data_Analysis MWM_Test->Data_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that chemical waste is managed in a manner that protects both laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the principles behind safe chemical waste disposal, grounded in scientific integrity and regulatory compliance.

Hazard Assessment and Waste Characterization

The first and most critical step in proper disposal is to understand the potential hazards of the chemical.[1] Based on its structural components, this compound should be treated as a hazardous waste.

  • Piperidine Moiety : Piperidine itself is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[2] It is also known to cause severe skin burns and eye damage.[2][3]

  • Pyrazole Moiety : Pyrazole and its derivatives can be harmful if swallowed and may cause skin and eye irritation.[4] Some pyrazole derivatives are also noted for their biological activity, which necessitates careful handling and disposal to prevent environmental release.[5]

  • Methoxyphenyl Group : Aromatic compounds, while varying in toxicity, can present environmental hazards.

Given these components, the waste must be characterized as hazardous. It is crucial to consult your institution's Chemical Hygiene Plan (CHP) and local regulations for specific waste codes that may apply.[6][7]

Table 1: Hazard Profile of Structural Analogs

Chemical MoietyPotential HazardsGHS Hazard Statements (Examples)
PiperidineFlammable, Toxic (Oral, Dermal, Inhalation), CorrosiveH225, H302, H311, H331, H314
PyrazoleHarmful if Swallowed, Skin/Eye IrritantH302[4]
Anisole (Methoxyphenyl)Flammable LiquidH226

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Wear safety goggles with side shields or a face shield.[3]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.

  • Body Protection : A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of this compound should be done in a certified chemical fume hood.[8]

Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[1][9]

  • Waste Stream : This compound should be disposed of in a dedicated hazardous waste stream for non-halogenated organic solids.

  • Container : Use a chemically compatible and clearly labeled waste container.[10] A high-density polyethylene (HDPE) container with a secure, leak-proof lid is a suitable choice.[10]

  • Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[10] Also, include the approximate quantity and the date the waste was first added to the container.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

  • Preparation :

    • Ensure you have read and understood your institution's Chemical Hygiene Plan and hazardous waste disposal guidelines.[7]

    • Work within a certified chemical fume hood.

    • Don the appropriate PPE as described in Section 2.

  • Waste Transfer :

    • Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container using a clean spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, consider moistening it with a small amount of a compatible, non-volatile solvent (e.g., isopropanol) to minimize dust generation, if permitted by your waste management provider.

  • Container Sealing and Storage :

    • Securely close the lid of the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.

    • Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area.[11]

    • Ensure the storage area is well-ventilated, away from sources of ignition, and segregated from incompatible materials.[12]

  • Decontamination :

    • Thoroughly decontaminate the spatula, work surface, and any other equipment that came into contact with the chemical. A standard laboratory detergent and water, followed by a solvent rinse (e.g., acetone or ethanol), is typically effective.

    • Collect all rinseate and cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.[13]

  • Waste Pickup :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill :

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).[3]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[14]

    • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.[13]

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][12] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response A Consult SDS & CHP B Don Appropriate PPE A->B C Work in Fume Hood B->C D Characterize as Hazardous Waste C->D E Select & Label Compatible Container D->E F Transfer Waste to Container E->F G Seal & Clean Container F->G H Store in Satellite Accumulation Area G->H I Decontaminate Work Area & Equipment H->I J Arrange for EHS Pickup I->J K Spill or Exposure Occurs L Follow Emergency Procedures K->L M Notify EHS L->M

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

  • U.S. Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]

  • Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]

  • U.S. Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Safety Data Sheet. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.